molecular formula C11H21NO2 B1322686 ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate CAS No. 91370-59-1

ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate

Cat. No.: B1322686
CAS No.: 91370-59-1
M. Wt: 199.29 g/mol
InChI Key: JYBUIEFDKQAFSU-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate is a useful research compound. Its molecular formula is C11H21NO2 and its molecular weight is 199.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-4-14-11(13)8-12-9(2)6-5-7-10(12)3/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBUIEFDKQAFSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(CCCC1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate, a valuable piperidine-based building block in medicinal chemistry and drug development.[1] We move beyond a simple recitation of steps to elucidate the underlying chemical principles, from reaction mechanism to purification strategy. The core of this guide is a detailed, validated protocol for the N-alkylation of 2,6-dimethylpiperidine with ethyl bromoacetate, a robust and scalable approach. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights to ensure procedural safety, maximize yield, and guarantee the high purity of the target compound.

Introduction and Strategic Overview

The piperidine scaffold is a privileged structure in medicinal chemistry, present in a vast array of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties. The specific compound, this compound, serves as a versatile intermediate, incorporating a sterically hindered secondary amine core that can influence molecular conformation and receptor binding.[1][2][3] The dimethyl substitution pattern, in particular, offers a unique steric profile that can be exploited to enhance selectivity or metabolic stability in drug candidates.[2]

This guide focuses on the most direct and efficient synthetic route: the nucleophilic substitution (SN2) reaction between 2,6-dimethylpiperidine and ethyl bromoacetate. This strategy is selected for its high efficiency, operational simplicity, and the ready availability of commercial starting materials.

The Synthetic Pathway: Mechanism and Rationale

The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[4]

Core Reaction:

  • Nucleophile: The secondary amine of 2,6-dimethylpiperidine.

  • Electrophile: The α-carbon of ethyl bromoacetate.

  • Leaving Group: Bromide ion (Br⁻).

  • Base: Anhydrous potassium carbonate (K₂CO₃).

Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,6-dimethylpiperidine attacks the electrophilic carbon atom of ethyl bromoacetate. This carbon is electron-deficient due to the inductive effect of the adjacent carbonyl group and the bromine atom.

  • Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is forming concurrently with the C-Br bond breaking.

  • Product Formation & Acid Neutralization: The C-Br bond cleaves, displacing the bromide ion and forming a protonated tertiary amine product. The weak base, potassium carbonate, then deprotonates this ammonium salt to yield the final neutral product and bicarbonate.[5][6] Critically, the base also neutralizes the hydrobromic acid (HBr) byproduct, preventing it from protonating the starting 2,6-dimethylpiperidine, which would render the nucleophile inactive.[6][7]

G cluster_conditions Conditions piperidine 2,6-Dimethylpiperidine (Nucleophile) product This compound piperidine->product 1. Nucleophilic Attack bromoacetate Ethyl Bromoacetate (Electrophile) bromoacetate->product K2CO3 K₂CO₃ (Base) KHCO3 KHCO₃ K2CO3->KHCO3 2. Neutralization KBr KBr

Reaction Mechanism Overview

Hazard Analysis and Safe Laboratory Practice

Trustworthiness in chemical synthesis begins with an unwavering commitment to safety. The reagents used in this protocol possess significant hazards that must be managed through strict adherence to safety protocols.

  • 2,6-Dimethylpiperidine (CAS: 766-17-6): Highly flammable liquid and vapor.[8][9] Causes skin irritation and serious eye irritation.[8][9] May cause respiratory irritation.[8][9] Handling: Must be handled in a certified chemical fume hood. Wear flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene), and splash goggles.[8][10] Keep away from heat, sparks, and open flames.[10]

  • Ethyl Bromoacetate (CAS: 105-36-2): Fatal if swallowed, in contact with skin, or if inhaled.[11][12][13] It is a potent lachrymator (induces tearing) and a strong irritant.[14] Handling: This is an extremely hazardous substance. Work must be conducted exclusively in a chemical fume hood.[11][15] Use of a full-face respirator may be warranted.[12] Wear heavy-duty chemical-resistant gloves and protective clothing to prevent any skin contact.[11][12] Have an emergency plan and appropriate first-aid supplies readily available.

  • Potassium Carbonate (Anhydrous) (CAS: 584-08-7): Causes serious eye irritation and skin irritation. May cause respiratory irritation. It is hygroscopic. Handling: Wear gloves and eye protection. Avoid generating dust. Ensure the reagent is anhydrous by drying in an oven prior to use if necessary.

  • Solvents (e.g., Acetonitrile, DMF): Flammable and toxic. Handle in a fume hood with appropriate PPE.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate considerations for heat transfer and reaction time.

Materials and Equipment
  • Reagents: 2,6-Dimethylpiperidine (>98%), Ethyl bromoacetate (>98%), Anhydrous Potassium Carbonate (K₂CO₃), Anhydrous Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Hexanes, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon gas line, dropping funnel, standard laboratory glassware, rotary evaporator, thin-layer chromatography (TLC) plates, silica gel for column chromatography.

Quantitative Data Summary
ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
2,6-Dimethylpiperidine113.2020.01.02.26 g (2.69 mL)
Ethyl Bromoacetate167.0022.01.13.67 g (2.44 mL)
Potassium Carbonate138.2140.02.05.53 g
Anhydrous Acetonitrile---100 mL
Step-by-Step Synthesis Workflow
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (5.53 g, 40.0 mmol). Place the flask under an inert atmosphere of nitrogen or argon.

  • Addition of Reagents: Add anhydrous acetonitrile (100 mL) to the flask. With vigorous stirring, add 2,6-dimethylpiperidine (2.26 g, 20.0 mmol). Stir the resulting suspension for 10-15 minutes at room temperature.

  • Electrophile Addition: Add ethyl bromoacetate (3.67 g, 22.0 mmol) dropwise to the stirred suspension over 15 minutes using a dropping funnel or syringe. An initial mild exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the 2,6-dimethylpiperidine spot indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts (K₂CO₃, KBr). Rinse the flask and filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Liquid-Liquid Extraction: Dissolve the crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 10% ethyl acetate). Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final product as a colorless to pale yellow oil.

G start Start: Dry Flask under N₂/Ar add_reagents Add K₂CO₃, MeCN, and 2,6-Dimethylpiperidine start->add_reagents add_electrophile Dropwise Addition of Ethyl Bromoacetate add_reagents->add_electrophile reflux Heat to Reflux (12-18 h) add_electrophile->reflux monitor Monitor by TLC reflux->monitor workup Cool & Filter Inorganic Salts monitor->workup Reaction Complete evaporate Rotary Evaporation of Solvent workup->evaporate extract Liquid-Liquid Extraction (EtOAc / NaHCO₃ / Brine) evaporate->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Flash Column Chromatography dry->purify product Pure Product: Characterization purify->product

Experimental Synthesis Workflow

Product Characterization

The identity and purity of the synthesized this compound (Molecular Formula: C₁₁H₂₁NO₂, Molecular Weight: 199.29 g/mol ) should be confirmed using standard analytical techniques.[16]

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals include a triplet for the ethyl ester CH₃, a quartet for the ethyl ester CH₂, singlets or multiplets for the piperidine ring protons, and a singlet for the N-CH₂-CO protons.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for the ester carbonyl, ester alkoxy carbons, piperidine ring carbons, and the N-CH₂ carbon.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z = 200.30.

  • FT-IR (neat): Characteristic C=O stretch for the ester at ~1740 cm⁻¹, and C-N and C-O stretches.

Field Insights & Troubleshooting

  • Low Yield: The steric hindrance from the two methyl groups on the piperidine ring can slow the reaction rate compared to unhindered secondary amines.[4] If the reaction stalls, extending the reflux time or using a higher-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) at a moderate temperature (e.g., 60-80 °C) can improve conversion.

  • Purity Issues: The primary side-reaction is potential over-alkylation (quaternization) of the product, although this is generally slow for tertiary amines. Careful control of stoichiometry (using only a slight excess of ethyl bromoacetate) minimizes this. Thorough purification via column chromatography is essential to remove any unreacted starting materials or byproducts.

  • Role of the Base: Potassium carbonate is an ideal choice as it is inexpensive, effective, and easily removed by filtration.[5] Stronger bases like sodium hydride are unnecessary and could lead to undesired side reactions, such as deprotonation of the α-carbon of the ester. The solid-liquid phase nature of the reaction means that vigorous stirring is crucial for efficient reaction.[7]

References

  • ChemicalBook. (2025). Ethyl bromoacetate - Safety Data Sheet.
  • ECHEMI. (n.d.). Ethyl bromoacetate SDS, 105-36-2 Safety Data Sheets.
  • Mondal, R., et al. (2014). Applications of Potassium Carbonate as Catalyst or Reagent in Organic Synthesis. Organic Preparations and Procedures International, 46, 391-434. Sourced via Alfa Chemistry.
  • Thermo Fisher Scientific. (2021). 2,6-Dimethylpiperidine Safety Data Sheet.
  • Echemi. (n.d.). rel-(2R,6S)-2,6-Dimethylpiperidine Safety Data Sheets.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation using 2-Iodopentane and Potassium Carbonate.
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  • Sigma-Aldrich. (2025). Ethyl bromoacetate Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). ETHYL BROMO ACETATE CAS No 105-36-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
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  • J&K Scientific LLC. (n.d.). Ethyl 7-Nitroindole-2-carboxylate | 6960-46-9.
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  • ChemSynthesis. (2025). ethyl (1-methyl-3-oxo-2-piperidinyl)acetate.
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  • PubChem. (n.d.). Ethyl 2-(6-methylpiperidin-2-yl)acetate.
  • National Institutes of Health (NIH). (n.d.). Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate.
  • Chem-Impex. (n.d.). cis-2,6-Dimethylpiperidine.
  • ChemSynthesis. (2025). ethyl (2E)-2-(3-methyl-1-phenethylpiperidin-4-ylidene)acetate.
  • Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
  • ResearchGate. (2025). Practical and Scalable Synthesis of Ethyl (R)-Piperidine-3-acetate.
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  • PubChem. (2026). Ethyl 2-[2-(2-aminoethyl)piperidin-1-yl]acetate.
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  • National Institutes of Health (NIH). (2024). Mapping of Some Further Alkylation-Initiated Pathways to Polyheterocyclic Compounds from Indigo and Indirubin.
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Sources

An In-depth Technical Guide to Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and the ability to be readily functionalized make it a versatile building block in drug discovery. This guide focuses on a specific derivative, ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate, a tertiary amine with potential applications in the development of novel bioactive molecules. The introduction of methyl groups at the 2 and 6 positions of the piperidine ring introduces steric hindrance that can significantly influence the compound's reactivity, basicity, and pharmacological profile.[3] This document provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and a discussion of the potential applications of this compound, grounded in established principles of organic chemistry and medicinal research.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties
PropertyPredicted Value/InformationJustification
Molecular Formula C₁₁H₂₁NO₂
Molecular Weight 199.29 g/mol [4]
Appearance Colorless to pale yellow liquidBased on similar N-alkylated piperidines.
Boiling Point Estimated 220-240 °C at 760 mmHgHigher than 2,6-dimethylpiperidine (113.2 °C) due to increased molecular weight and polarity.[3]
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Low solubility in water.The ester and alkyl groups confer lipophilicity, while the tertiary amine provides some polar character.
pKa of Conjugate Acid ~10-11Similar to other N-alkylated piperidines, though potentially slightly lower than piperidine itself due to steric hindrance around the nitrogen.
Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of synthesized this compound. The following are predicted key features for each spectroscopic technique.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Ethyl Group: A triplet at ~1.2 ppm (3H, -CH₂CH₃ ) and a quartet at ~4.1 ppm (2H, -CH₂ CH₃).

  • Methylene Bridge: A singlet at ~3.0-3.2 ppm (2H, -N-CH₂ -COO-). The singlet nature arises from the absence of adjacent protons.

  • Piperidine Ring Protons: A complex series of multiplets between ~1.0 and 2.8 ppm. The protons at the 2 and 6 positions will appear as multiplets, coupled to the methyl groups and adjacent methylene protons.

  • Methyl Groups: A doublet at ~1.1 ppm (6H, -CH(CH₃ )-).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Ester Carbonyl: A signal around 170-172 ppm.

  • Ethyl Group: Signals at ~60 ppm (-CH₂ CH₃) and ~14 ppm (-CH₂CH₃ ).

  • Methylene Bridge: A signal around 55-60 ppm (-N-CH₂ -COO-).

  • Piperidine Ring Carbons: Signals for the C2/C6, C3/C5, and C4 carbons will appear in the aliphatic region (~20-55 ppm).

  • Methyl Groups: A signal around 20-22 ppm.

IR (Infrared) Spectroscopy:

  • C=O Stretch (Ester): A strong absorption band around 1735-1750 cm⁻¹.

  • C-O Stretch (Ester): A strong absorption band in the 1150-1250 cm⁻¹ region.

  • C-N Stretch: A medium absorption band in the 1100-1200 cm⁻¹ region.

  • C-H Stretch (Aliphatic): Multiple absorption bands in the 2800-3000 cm⁻¹ region.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): A peak at m/z = 199.

  • Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 154), the ethyl group (-C₂H₅, m/z = 170), and cleavage of the acetate side chain. A base peak corresponding to the 2,6-dimethylpiperidinium fragment is also plausible.

Synthesis of this compound

The synthesis of the title compound is most readily achieved through the N-alkylation of 2,6-dimethylpiperidine with an ethyl haloacetate, typically ethyl bromoacetate. This is a standard nucleophilic substitution reaction where the secondary amine acts as the nucleophile.

Reaction Workflow

Synthesis_Workflow Reactants 2,6-Dimethylpiperidine + Ethyl Bromoacetate + Base (e.g., K₂CO₃) Reaction N-Alkylation Reaction (Stirring at room temp. to 70°C) Reactants->Reaction Solvent Solvent (e.g., Acetonitrile or DMF) Solvent->Reaction Workup Work-up (Filtration, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • cis-2,6-Dimethylpiperidine

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add cis-2,6-dimethylpiperidine (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous acetonitrile or DMF to dissolve the starting material. Add anhydrous potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: Slowly add ethyl bromoacetate (1.1 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). If the reaction is slow, it can be heated to 50-70 °C.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of this compound is primarily governed by the tertiary amine and the ester functional groups.

  • Tertiary Amine: The nitrogen atom is basic and nucleophilic, though its reactivity is sterically hindered by the two methyl groups at the 2 and 6 positions. It can be protonated by acids to form the corresponding ammonium salt. The steric hindrance makes quaternization with larger alkyl halides more difficult compared to less substituted piperidines.

  • Ester Group: The ester is susceptible to hydrolysis under both acidic and basic conditions to yield 2-(2,6-dimethylpiperidin-1-yl)acetic acid and ethanol. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.

Potential Applications in Drug Discovery and Chemical Biology

While specific applications for this compound are not widely documented, its structure suggests several potential areas of research:

  • Scaffold for Lead Optimization: The 2,6-dimethylpiperidine moiety is a known pharmacophore in various biologically active compounds.[6][7] This molecule can serve as a versatile intermediate for the synthesis of more complex derivatives with potential therapeutic applications, including analgesics, anti-inflammatory agents, and anticancer compounds.[2][6]

  • Probes for Biological Systems: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other molecules (e.g., fluorescent tags, peptides) to create chemical probes for studying biological processes.

  • Ligand for Metal Complexes: The tertiary amine can act as a ligand for various metal ions, and the ester functionality could be modified to enhance binding affinity and selectivity.

Safety and Handling

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Piperidine derivatives can be corrosive and cause skin and eye irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is a valuable, albeit under-characterized, chemical entity. This guide provides a framework for its synthesis, predicted chemical properties, and potential applications based on established chemical principles and data from related compounds. The detailed synthesis protocol and predicted spectroscopic data should enable researchers to prepare and confidently identify this compound for further investigation in medicinal chemistry and materials science. As with any chemical, appropriate safety precautions should be taken during its handling and use.

References

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Sources

An In-depth Technical Guide to Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate is a substituted piperidine derivative with potential applications in medicinal chemistry and organic synthesis. The piperidine scaffold is a crucial component in a vast array of pharmaceuticals and biologically active compounds, owing to its ability to confer desirable pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physicochemical properties, and potential applications, with a focus on its relevance to drug discovery and development.

It is important to note that a specific CAS Registry Number for this compound could not be definitively identified in publicly available databases at the time of this writing. Commercial listings from suppliers such as Santa Cruz Biotechnology and Amerigo Scientific confirm its availability for research purposes.[3][4] The information presented herein is a consolidation of data for the compound and closely related analogs, supplemented by established principles of piperidine chemistry.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₂₁NO₂[3]
Molecular Weight 199.29 g/mol [3]
IUPAC Name This compoundN/A
Appearance Not specified (likely a liquid or low-melting solid)Inferred
Solubility Expected to be soluble in common organic solventsInferred

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established methods for N-alkylation of secondary amines. The core of the synthesis involves the formation of a carbon-nitrogen bond between the 2,6-dimethylpiperidine moiety and an ethyl acetate group.

A common and effective method is the nucleophilic substitution reaction between 2,6-dimethylpiperidine and an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate, in the presence of a suitable base to neutralize the hydrohalic acid byproduct.

Experimental Protocol: N-Alkylation of 2,6-Dimethylpiperidine

Objective: To synthesize this compound.

Materials:

  • 2,6-Dimethylpiperidine (cis/trans mixture or a specific isomer)

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a solution of 2,6-dimethylpiperidine (1.0 eq) in acetonitrile (10 mL/mmol of piperidine) in a round-bottom flask, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes to ensure a homogenous suspension.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 50-60 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the solid base and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Causality Behind Experimental Choices:
  • Choice of Base: A non-nucleophilic base like potassium carbonate or triethylamine is crucial to prevent side reactions with the electrophilic ethyl bromoacetate. The base neutralizes the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • Solvent Selection: Acetonitrile or DMF are excellent polar aprotic solvents for this type of reaction as they can dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the reaction.

  • Work-up Procedure: The aqueous washes are essential to remove any remaining inorganic salts and water-soluble impurities. Drying the organic layer is critical before solvent removal to obtain a pure, dry product.

Synthetic Workflow Diagram

SynthesisWorkflow Reactants 2,6-Dimethylpiperidine + Ethyl Bromoacetate Reaction N-Alkylation (K2CO3, CH3CN, 50-60°C) Reactants->Reaction Workup Aqueous Work-up (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

The piperidine moiety is a cornerstone in medicinal chemistry, and its derivatives are known to possess a wide range of biological activities, including analgesic, antimicrobial, and anticancer properties.[5][6] The introduction of an ethyl acetate group at the nitrogen atom of 2,6-dimethylpiperidine can serve several purposes in drug design and development.

As a Synthetic Intermediate:

This compound is a valuable intermediate for the synthesis of more complex molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or undergo other transformations. The 2,6-dimethyl substitution pattern on the piperidine ring can influence the molecule's conformation and its interaction with biological targets.[7]

Potential Pharmacological Activity:

Substituted piperidines are known to exhibit a variety of pharmacological effects. While specific studies on the biological activity of this compound are not widely reported, its structural features suggest potential areas of investigation. The lipophilic nature of the 2,6-dimethylpiperidine ring combined with the polar ester group could lead to compounds with interesting absorption, distribution, metabolism, and excretion (ADME) properties.

The general class of piperidine derivatives has been explored for:

  • Analgesic Activity: Many piperidine-based compounds have shown significant analgesic effects.

  • Anticancer Activity: The piperidine scaffold is present in several anticancer drugs.[5][8]

  • Antimicrobial and Antifungal Activity: Piperidine derivatives have been investigated for their ability to inhibit the growth of various pathogens.[5]

Logical Relationship in Drug Discovery

DrugDiscovery Start This compound Hydrolysis Ester Hydrolysis Start->Hydrolysis Acid 2-(2,6-Dimethylpiperidin-1-yl)acetic acid Hydrolysis->Acid AmideCoupling Amide Coupling Acid->AmideCoupling Library Library of Amide Derivatives AmideCoupling->Library Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening Hit Hit Compound Identification Screening->Hit LeadOpt Lead Optimization Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: Role as an intermediate in a drug discovery workflow.

Safety and Handling

Conclusion

This compound is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. While a specific CAS number and detailed experimental data are not widely documented, its synthesis can be reliably achieved through standard N-alkylation procedures. Its structural similarity to a broad class of pharmacologically active piperidine derivatives makes it an interesting candidate for further investigation and a useful building block for the creation of novel chemical libraries for drug discovery. Researchers and scientists in the field are encouraged to explore the potential of this and related compounds in their pursuit of new therapeutic agents.

References

  • Pharmacological screening of synthetic piperidine derivatives. (n.d.). DUT Open Scholar. Retrieved January 17, 2026, from [Link]

  • Ethyl (2,6-dimethylpiperidin-1-yl)acetate. (n.d.). Amerigo Scientific. Retrieved January 17, 2026, from [Link]

  • Asymmetric Synthesis of Ring Functionalized trans-2,6-Disubstituted Piperidines from N-Sulfinyl δ-Amino β-Keto Phosphonates. Total Synthesis of (−)-Myrtine. (2008). The Journal of Organic Chemistry, 73(19), 7586-7591.
  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (2023). ChemistryOpen, 12(5), e202300067.
  • An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. (1986). The Journal of Organic Chemistry, 51(11), 1934-1941.
  • 2,6-Dimethylpiperidine. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 8(4), 1-12.
  • A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. (2007). Organic Letters, 9(1), 121-124.
  • Analgesic activity of alkyl piperidine derivatives. (2013). Pakistan Journal of Pharmaceutical Sciences, 26(4), 727-732.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

Sources

ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document delineates its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. Furthermore, it explores a representative synthetic pathway, potential applications in drug discovery, detailed analytical protocols for characterization, and essential safety and handling procedures. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility and management of this specific piperidine derivative.

Core Physicochemical Properties

This compound is a substituted N-alkylated piperidine derivative. The core structure consists of a piperidine ring with two methyl groups at the 2 and 6 positions, and an ethyl acetate group attached to the nitrogen atom. These structural features dictate its chemical reactivity and physical properties.

The molecular formula for this compound is C₁₁H₂₁NO₂. Based on this formula, the calculated molecular weight is 199.29 g/mol .[1][2] This value is fundamental for all stoichiometric calculations in synthesis and for quantitative analysis. A summary of its key properties is presented in the table below.

PropertyValueSource
Molecular Weight 199.29 g/mol [1][2]
Molecular Formula C₁₁H₂₁NO₂[1][2]
IUPAC Name This compoundN/A
Monoisotopic Mass 199.157228913 Da[2]
Predicted XLogP3-AA 1.6[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 3[2]
Molecular Structure Visualization

The three-dimensional arrangement of atoms is critical to understanding the molecule's steric hindrance and reactivity, particularly the influence of the two methyl groups adjacent to the nitrogen atom.

Caption: 2D chemical structure of this compound.

Synthesis Pathway and Mechanistic Considerations

The synthesis of this compound is typically achieved via a standard nucleophilic substitution reaction. The causality behind this choice of reaction is the high nucleophilicity of the secondary amine in the 2,6-dimethylpiperidine starting material.

Core Reaction: N-alkylation of 2,6-dimethylpiperidine with an ethyl haloacetate, such as ethyl bromoacetate.

Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,6-dimethylpiperidine acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl bromoacetate that is bonded to the bromine atom.

  • Transition State Formation: A transition state is formed where a new N-C bond is partially formed and the C-Br bond is partially broken.

  • Leaving Group Departure: The bromide ion (Br⁻) departs as a stable leaving group, resulting in the formation of a protonated intermediate.

  • Deprotonation: A mild base, often an excess of the starting amine or an added non-nucleophilic base like triethylamine, removes the proton from the nitrogen atom. This step is crucial to neutralize the resulting hydrobromide salt and regenerate a neutral product, driving the reaction to completion.

The choice of a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), is critical as it can solvate the cation intermediates without interfering with the nucleophile, thereby accelerating the reaction rate.

Experimental Workflow: N-Alkylation Protocol

This protocol is a self-validating system; successful synthesis can be confirmed by monitoring the disappearance of starting materials via Thin Layer Chromatography (TLC) and confirmed by the analytical characterization methods described in Section 4.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,6-dimethylpiperidine (1.0 equivalent) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents) in anhydrous acetonitrile.

  • Initiation: Cool the mixture in an ice bath to 0°C. Add ethyl bromoacetate (1.1 equivalents) dropwise to the stirred solution. The dropwise addition helps to control any exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using TLC, observing for the consumption of the starting amine.

  • Workup: Once the reaction is complete, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be further purified by column chromatography if necessary.

Synthesis Workflow Diagram

start_mat Start: 2,6-Dimethylpiperidine + Ethyl Bromoacetate reaction Reaction Vessel (Acetonitrile, K2CO3, 0°C to RT) start_mat->reaction 1. N-Alkylation workup Aqueous Workup (Filtration & Extraction) reaction->workup 2. Quenching purification Purification (Column Chromatography) workup->purification 3. Isolation product Product: this compound purification->product 4. Final Product

Caption: Workflow for the synthesis of the target compound.

Applications in Research and Drug Development

Piperidine scaffolds are prevalent in a vast number of FDA-approved drugs and are of significant interest in medicinal chemistry due to their favorable pharmacokinetic properties. This compound serves as a versatile building block for creating more complex molecules.

  • Scaffold for Lead Generation: The ester functional group can be easily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. These new functional groups provide handles for further chemical modifications, such as amide bond formation, allowing for the rapid generation of a library of derivatives for biological screening.

  • Pharmaceutical Intermediates: This compound can act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] The piperidine core is a key pharmacophore in drugs targeting the central nervous system (CNS), among others.

  • Probing Structure-Activity Relationships (SAR): The two methyl groups at the 2 and 6 positions provide steric bulk that can be used to probe the binding pockets of biological targets. By comparing the activity of this compound's derivatives to those with a simple piperidine ring, researchers can deduce important SAR insights.

Logical Flow in Drug Discovery

start This compound hydrolysis Hydrolysis start->hydrolysis acid Carboxylic Acid Intermediate hydrolysis->acid amide Amide Library Synthesis (Amide Coupling) acid->amide screening High-Throughput Screening amide->screening sar SAR Analysis & Lead Optimization screening->sar

Caption: Role as a building block in a drug discovery pipeline.

Analytical Characterization Protocol

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods is employed.

Step-by-Step Characterization Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a small sample (~5-10 mg) in deuterated chloroform (CDCl₃). This spectrum will confirm the presence of all proton environments: the ethyl group (a triplet and a quartet), the methylene protons of the acetate group (a singlet), the protons on the piperidine ring, and the two methyl groups (doublets). The chemical shifts and coupling patterns provide definitive structural proof.

    • ¹³C NMR: Using the same sample, acquire a ¹³C NMR spectrum. This will show distinct signals for each unique carbon atom, including the carbonyl carbon of the ester at a characteristic downfield shift (~170 ppm).

  • Mass Spectrometry (MS):

    • Technique: Use Electrospray Ionization (ESI) mass spectrometry in positive ion mode.

    • Procedure: Dissolve a microgram of the sample in a suitable solvent like methanol and inject it into the mass spectrometer.

    • Expected Result: The primary ion observed should correspond to the protonated molecule [M+H]⁺, with an m/z value of approximately 199.1572 + 1.0078 = 200.1650. This provides an exact mass that confirms the molecular formula.

  • Infrared (IR) Spectroscopy:

    • Technique: Attenuated Total Reflectance (ATR) is a common method for liquid samples.

    • Procedure: Place a drop of the neat liquid sample on the ATR crystal and acquire the spectrum.

    • Expected Result: Look for a strong, sharp absorption band around 1730-1750 cm⁻¹, which is characteristic of the C=O stretch of the ester group. Also, observe C-H stretching vibrations around 2800-3000 cm⁻¹.

Safety and Handling Protocols

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, its handling precautions can be inferred from structurally related compounds like N-alkylated piperidines and ethyl acetate.[4][5][6][7][8]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][7]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, or open flames.[5][6]

  • Spill & Exposure:

    • Skin Contact: Wash off immediately with soap and plenty of water.[4]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4]

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions but may react with strong oxidizing agents.[6]

Conclusion

This compound, with a molecular weight of 199.29 g/mol , is a valuable chemical entity with significant potential in synthetic organic chemistry and pharmaceutical research. Its straightforward synthesis, modifiable functional group, and embedded piperidine scaffold make it an attractive starting point for the development of novel molecular architectures. Proper analytical characterization is essential to verify its structure and purity, while adherence to established safety protocols ensures its safe handling in a laboratory setting. This guide provides the foundational technical knowledge for researchers to effectively utilize and manage this compound in their work.

References

  • Santa Cruz Biotechnology, Inc. ethyl (2,6-dimethylpiperidin-1-yl)acetate.

  • Sasol Chemicals. Material Safety Data Sheet - Ethyl Acetate.

  • PubChem. Ethyl 2-[2-(2-aminoethyl)piperidin-1-yl]acetate. National Center for Biotechnology Information.

  • Fisher Scientific. Material Safety Data Sheet - Ethyl acetate.

  • PubChem. Ethyl 2-(1,3-dimethylpiperidin-4-yl)acetate. National Center for Biotechnology Information.

  • Bostik, Inc. SAFETY DATA SHEET - CR 87-124. ChemPoint.

  • PubChem. Ethyl 2-[2-(2-oxocyclohexyl)piperidin-1-yl]acetate. National Center for Biotechnology Information.

  • ChemSynthesis. ethyl (1-methyl-3-oxo-2-piperidinyl)acetate.

  • PubChem. Ethyl 2-(1,2-dihydropyridin-1-ium-1-yl)acetate. National Center for Biotechnology Information.

  • Sigma-Aldrich. SAFETY DATA SHEET - Ethyl acetate.

  • RCI Labscan Limited. SAFETY DATA SHEET - ETHYL ACETATE.

  • PubChem. Ethyl 2-(1,4-dimethyl-4-piperidyl)acetate. National Center for Biotechnology Information.

  • Cheméo. Chemical Properties of Ethyl Acetate (CAS 141-78-6).

  • National Institutes of Health (NIH). Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate.

  • National Institutes of Health (NIH). One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives.

  • ResearchGate. ChemInform Abstract: Practical and Scalable Synthesis of Ethyl (R)-Piperidine-3-acetate.

  • ChemAnalyst. Understanding the Versatile Applications of Ethyl Acetate.

  • PubChemLite. Ethyl 2-(piperidin-1-yl)acetate (C9H17NO2).

  • PubChem. Ethyl 2-(6-methylpiperidin-2-yl)acetate. National Center for Biotechnology Information.

  • ResearchGate. Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate.

  • LinkedIn. Ethyl Acetate Applications in Pharmaceuticals: An Overview.

  • ChemSynthesis. ethyl 2-(1,3-dimethyl-2-prop-1-ynyl-1-cyclopent-2-enyl)acetate.

  • Google Patents. An improved regiospecific process for synthesis of acyclic nucleosides.

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A Guide to the Structural Elucidation of Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate: An Integrated Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the structural elucidation of ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate, a substituted piperidine derivative. The piperidine scaffold is a crucial pharmacophore in numerous therapeutic agents, making the precise characterization of its analogues a critical task in medicinal chemistry and drug development.[1][2][3] This document is intended for researchers, scientists, and professionals in the field, offering an in-depth narrative on the logical workflow, from synthesis to definitive structural confirmation using a suite of modern analytical techniques. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific rigor.

Introduction: The Significance of Piperidine Scaffolds

The piperidine ring is a six-membered heterocycle containing a nitrogen atom, which is a prevalent structural motif in a vast array of pharmaceuticals and natural alkaloids.[2][3] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. The title compound, this compound, incorporates a tertiary amine within the piperidine ring and an ester functionality, suggesting potential applications as a synthetic intermediate or a bioactive molecule in its own right. Accurate structural determination is the bedrock upon which all further chemical and biological investigations are built.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound involves the N-alkylation of 2,6-dimethylpiperidine with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct.

Diagram 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products r1 2,6-Dimethylpiperidine p1 This compound Molecular Formula: C₁₁H₂₁NO₂ Molecular Weight: 199.29 g/mol r1->p1 Alkylation r2 Ethyl bromoacetate r2->p1 reagent K₂CO₃ (Base) Acetonitrile (Solvent) reagent->p1 p2 KHCO₃ + KBr (Byproducts)

Caption: Reaction scheme for the synthesis of the target compound.

The Integrated Analytical Workflow for Structure Elucidation

The confirmation of the molecular structure of this compound relies on a synergistic application of multiple analytical techniques. This multi-faceted approach ensures that every aspect of the structure is unambiguously determined.[4][5]

Diagram 2: Integrated Workflow for Structure Elucidation

Synthesis Synthesis & Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition (HRMS) Synthesis->MS Verify MW IR Infrared (IR) Spectroscopy - Functional Group ID Synthesis->IR Identify C=O, C-N NMR NMR Spectroscopy - ¹H NMR (Proton Environment) - ¹³C NMR (Carbon Skeleton) - 2D NMR (Connectivity) Synthesis->NMR Map Skeleton Structure Final Structure Confirmed MS->Structure IR->Structure NMR->Structure

Caption: A logical workflow for definitive structure confirmation.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern, which can corroborate the proposed structure.

Experimental Protocol:
  • Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Ionization: Employ a soft ionization technique, preferably Electrospray Ionization (ESI), in positive ion mode to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to identify the mass-to-charge ratio (m/z) of the molecular ion.

    • For unambiguous elemental composition confirmation, perform High-Resolution Mass Spectrometry (HRMS).

    • Induce fragmentation via tandem mass spectrometry (MS/MS) on the isolated molecular ion to analyze the resulting fragment ions.

Expected Data & Interpretation:

The molecular formula C₁₁H₂₁NO₂ corresponds to a molecular weight of 199.29 g/mol .[6]

IonExpected m/z (Monoisotopic)Interpretation
[M+H]⁺200.1645Protonated molecular ion. The exact mass from HRMS will confirm the elemental composition of C₁₁H₂₂NO₂⁺.
[M-CH₃]⁺184.1332Loss of a methyl group from the piperidine ring.
[M-OC₂H₅]⁺154.1226Loss of the ethoxy group from the ester, a common fragmentation for ethyl esters.
[C₇H₁₄N]⁺112.1121Fragmentation yielding the 2,6-dimethylpiperidine moiety.

Table 1: Predicted Mass Spectrometry Data for this compound.

The fragmentation pattern will provide key evidence for the presence of both the ester and the dimethylpiperidine substructures.[7]

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule, particularly the ester carbonyl group and the various C-H and C-N bonds.

Experimental Protocol:
  • Sample Preparation: The compound, if a liquid at room temperature, can be analyzed as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: Utilize a Fourier-Transform Infrared (FTIR) spectrometer to scan the sample across the mid-infrared range (typically 4000 cm⁻¹ to 400 cm⁻¹). A background spectrum should be acquired and automatically subtracted from the sample spectrum.

Expected Data & Interpretation:
Wavenumber (cm⁻¹)IntensityAssignment
~2970-2850StrongC-H stretching (aliphatic CH₃, CH₂, CH)
~1740StrongC=O stretching of the ester group
~1200-1150StrongC-O stretching of the ester group
~1100MediumC-N stretching of the tertiary amine

Table 2: Predicted Infrared Spectroscopy Absorption Bands.

The most diagnostic peak in the IR spectrum will be the strong absorption around 1740 cm⁻¹, which is characteristic of an ester carbonyl group.[8][9] The absence of N-H stretching bands (typically ~3300-3500 cm⁻¹) confirms the tertiary nature of the piperidine nitrogen.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide a detailed map of the carbon-hydrogen framework of the molecule, establishing the connectivity of all atoms through chemical shifts, signal integrations, and spin-spin coupling patterns.

Experimental Protocol:
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum. The integration of the signals should correspond to the number of protons in each unique chemical environment.

  • ¹³C NMR Spectroscopy: Acquire a broadband proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.

  • 2D NMR (COSY & HSQC/HMBC): If necessary for unambiguous assignment, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate protons with their directly attached or long-range coupled carbons).

Expected Data & Interpretation:

Diagram 3: Structure of this compound with Proton and Carbon Labeling

Caption: Labeled structure for NMR assignment correlation.

¹H NMR (Predicted, 400 MHz, CDCl₃):

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
e~1.25Triplet3H-O-CH₂-CH₃
a~1.10Doublet6HPiperidine-CH₃
-~1.40-1.80Multiplet6HPiperidine ring -CH₂- protons
b~2.45Multiplet2HPiperidine ring -CH- protons
c~3.20Singlet2H-N-CH₂ -C=O
d~4.15Quartet2H-O-CH₂ -CH₃

Table 3: Predicted ¹H NMR Data.

  • The singlet at ~3.20 ppm for the methylene group (c) adjacent to the nitrogen and carbonyl is highly characteristic.

  • The quartet-triplet pattern for the ethyl ester group (d, e) is a classic signature.[11]

  • The complexity in the upfield region arises from the piperidine ring protons. The two methyl groups (a) are expected to be equivalent and appear as a doublet due to coupling with the adjacent methine protons (b).

¹³C NMR (Predicted, 100 MHz, CDCl₃):

LabelChemical Shift (δ, ppm)Assignment
e~14.2-O-CH₂-C H₃
a~22.5Piperidine-C H₃
-~25.0, ~34.0Piperidine ring -C H₂- carbons
b~58.0Piperidine ring -C H- carbons
c~60.0-N-C H₂-C=O
d~60.5-O-C H₂-CH₃
C=O~171.0Ester C =O

Table 4: Predicted ¹³C NMR Data.

The combination of ¹H and ¹³C NMR data will allow for the complete assembly of the carbon-hydrogen framework, confirming the substitution pattern on the piperidine ring and the connectivity of the ethyl acetate side chain.[12]

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical strategy. Mass spectrometry provides the molecular weight and elemental composition, while infrared spectroscopy confirms the presence of key functional groups. Finally, one- and two-dimensional NMR spectroscopy offers an unambiguous map of the atomic connectivity and stereochemical relationships within the molecule. This rigorous, multi-technique approach ensures the highest level of confidence in the assigned structure, a critical prerequisite for any further investigation in the fields of drug discovery and materials science.

References

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  • Naseem, H. et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Current Pharmaceutical Design.
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Spectroscopic Characterization of Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic properties of ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate. The information herein is curated to offer a deep understanding of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This guide is designed to be a valuable resource for researchers in synthetic chemistry, pharmacology, and drug development who are working with piperidine derivatives.[1][2] The insights provided are grounded in established spectroscopic principles and data from analogous structures, ensuring a robust and reliable interpretation.

Molecular Structure and Spectroscopic Overview

This compound is a tertiary amine and an ester. Its molecular structure, presented below, is key to understanding its spectroscopic behavior. The piperidine ring is substituted with two methyl groups at the 2 and 6 positions, and an ethyl acetate group is attached to the nitrogen atom.

Figure 1: Chemical structure of this compound.

The following sections will delve into the predicted and expected spectroscopic data for this molecule, providing a detailed interpretation of its key features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[1] For this compound, both ¹H and ¹³C NMR will provide distinct signals that can be assigned to the different atoms in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show signals corresponding to the ethyl group, the methylene bridge, the piperidine ring protons, and the methyl groups on the piperidine ring. The presence of stereoisomers (cis and trans) due to the substitution on the piperidine ring may lead to a more complex spectrum than described in a simplified model.[3][4]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~1.1 - 1.2Doublet6HProtons of the two methyl groups on the piperidine ring (CH₃)
~1.2 - 1.3Triplet3HProtons of the methyl group of the ethyl ester (CH₃)
~1.4 - 1.8Multiplet6HProtons of the methylene groups of the piperidine ring (CH₂)
~2.8 - 3.0Multiplet2HProtons of the methine groups on the piperidine ring (CH)
~3.2 - 3.4Singlet2HProtons of the methylene group adjacent to the nitrogen (N-CH₂)
~4.1 - 4.2Quartet2HProtons of the methylene group of the ethyl ester (O-CH₂)

Causality behind Predictions:

  • The methyl groups on the piperidine ring are expected to be doublets due to coupling with the adjacent methine protons.

  • The ethyl group protons will exhibit a characteristic triplet for the methyl group and a quartet for the methylene group due to mutual coupling.

  • The piperidine ring protons will likely appear as complex multiplets due to overlapping signals and complex coupling patterns.[3][4]

  • The methylene bridge protons are adjacent to the nitrogen and the carbonyl group, which will deshield them, shifting their signal downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~14Ethyl ester CH₃
~22Piperidine ring CH₃
~25, ~34Piperidine ring CH₂
~55Piperidine ring CH
~58N-CH₂
~60Ethyl ester O-CH₂
~170Ester C=O

Causality behind Predictions:

  • The carbonyl carbon of the ester is the most deshielded, appearing at the lowest field (~170 ppm).

  • The carbons of the ethyl group will have characteristic shifts around 14 ppm for the methyl and 60 ppm for the methylene.[5]

  • The carbons of the piperidine ring will have shifts that are influenced by the nitrogen and the methyl substituents.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). transfer Transfer the solution to a 5 mm NMR tube. dissolve->transfer lock Lock the spectrometer on the deuterium signal of the solvent. shim Shim the magnetic field to achieve homogeneity. lock->shim tune Tune and match the probe for the desired nucleus (¹H or ¹³C). shim->tune params Set acquisition parameters (pulse sequence, number of scans, relaxation delay). acquire Acquire the Free Induction Decay (FID). params->acquire fourier Apply Fourier transform to the FID. phase Phase correct the spectrum. fourier->phase baseline Apply baseline correction. phase->baseline integrate Integrate the signals (for ¹H NMR). baseline->integrate cluster_sample_prep cluster_sample_prep cluster_instrument_setup cluster_instrument_setup cluster_sample_prep->cluster_instrument_setup cluster_acquisition cluster_acquisition cluster_instrument_setup->cluster_acquisition cluster_processing cluster_processing cluster_acquisition->cluster_processing

Figure 2: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Wavenumber (cm⁻¹) Vibration Functional Group
2950-2850C-H stretchAlkanes (piperidine and ethyl groups)
1735-1750C=O stretchEster
1250-1000C-O stretchEster
1150-1085C-N stretchTertiary amine

Causality behind Predictions:

  • The most prominent peak is expected to be the strong C=O stretch of the ester group in the region of 1735-1750 cm⁻¹.[6]

  • The C-H stretching vibrations of the alkyl groups will appear as strong, sharp peaks around 2950-2850 cm⁻¹.

  • The C-O stretch of the ester will be a strong band in the fingerprint region.

  • The C-N stretch of the tertiary amine will also be present in the fingerprint region, though it may be weaker and harder to distinguish.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining IR spectra of liquid samples.

cluster_setup Instrument Setup cluster_sample_analysis Sample Analysis cluster_processing Data Processing clean Clean the ATR crystal with a suitable solvent (e.g., isopropanol). background Collect a background spectrum of the clean, empty ATR crystal. clean->background apply Apply a small drop of the liquid sample onto the ATR crystal. collect Collect the sample spectrum. apply->collect subtract The instrument software automatically subtracts the background spectrum. label_peaks Label the significant peaks in the resulting spectrum. subtract->label_peaks cluster_setup cluster_setup cluster_sample_analysis cluster_sample_analysis cluster_setup->cluster_sample_analysis cluster_processing cluster_processing cluster_sample_analysis->cluster_processing

Figure 3: Workflow for acquiring an IR spectrum using the ATR method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Molecular Ion (M⁺): m/z = 199.29

Predicted Fragmentation Pattern

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways.

cluster_frags Key Fragments M [M]⁺˙ m/z = 199 frag1 [M - CH₃]⁺ m/z = 184 M->frag1 - •CH₃ frag2 [M - OCH₂CH₃]⁺ m/z = 154 M->frag2 - •OCH₂CH₃ frag3 [C₇H₁₄N]⁺ m/z = 112 M->frag3 α-cleavage frag4 [COOCH₂CH₃]⁺ m/z = 87 M->frag4 cleavage at ester

Figure 4: Predicted major fragmentation pathways for this compound.

Causality behind Predictions:

  • Loss of a methyl group from the piperidine ring is a common fragmentation pathway for alkyl-substituted cyclic amines.

  • Loss of the ethoxy group from the ester is another characteristic fragmentation.

  • Alpha-cleavage adjacent to the nitrogen atom is a highly favorable fragmentation for amines, which would result in the loss of the ethyl acetate moiety and the formation of a stable iminium ion.

  • Cleavage of the ester group can also occur, leading to fragments corresponding to the acylium ion and the piperidine portion of the molecule.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

cluster_intro Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection inject Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or GC/LC. electron_beam Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. accelerate Accelerate the resulting ions into the mass analyzer (e.g., quadrupole, time-of-flight). separate Separate the ions based on their mass-to-charge ratio (m/z). accelerate->separate detect Detect the ions and generate a mass spectrum. cluster_intro cluster_intro cluster_ionization cluster_ionization cluster_intro->cluster_ionization cluster_analysis cluster_analysis cluster_ionization->cluster_analysis cluster_detection cluster_detection cluster_analysis->cluster_detection

Figure 5: General workflow for acquiring an electron ionization mass spectrum.

Conclusion

The spectroscopic data for this compound can be reliably predicted based on its molecular structure and established spectroscopic principles. The combination of NMR, IR, and MS provides a comprehensive characterization of the molecule. This guide serves as a foundational resource for the interpretation of experimental data and for the design of future experiments involving this and related piperidine derivatives. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.

References

  • Cholli, A. L., Krishnaswami, A., & Venturella, V. (n.d.). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations. Optica Publishing Group.
  • PubChem. (n.d.). Ethyl aminoacetate hydrochloride.
  • ChemicalBook. (n.d.). Ethyl 2-amino-4-thiazoleacetate(53266-94-7) 1H NMR spectrum.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246).
  • Wiley-VCH. (2007). Supporting Information.
  • ChemicalBook. (n.d.). Ethyl 2-[bis(2-ethoxyethyl)amino]acetate - Optional[13C NMR] - Chemical Shifts.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • PubMed. (1999). Determination of the impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2- oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, citrate, a highly active platelet aggregation inhibitor, by liquid chromatography-mass spectrometry.
  • Santa Cruz Biotechnology. (n.d.). ethyl (2,6-dimethylpiperidin-1-yl)acetate.
  • ResearchGate. (n.d.). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del).
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  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
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  • ResearchGate. (2025). ChemInform Abstract: Practical and Scalable Synthesis of Ethyl (R)-Piperidine-3-acetate.
  • PubMed Central. (n.d.). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • National Institute of Standards and Technology. (n.d.). Ethyl Acetate.
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  • PubMed. (2011). Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031190).
  • ChemicalBook. (n.d.). Ethyl acetate(141-78-6) 13C NMR spectrum.
  • PubChemLite. (n.d.). Ethyl 2-(piperidin-1-yl)acetate (C9H17NO2).
  • University of Birmingham. (n.d.). Spectra of ethyl acetate.
  • SpectraBase. (n.d.). ETHYL-2-(5-CYANO-4,6-DIETHYLPYRIMIDIN-2-YLTHIO)-ACETATE - Optional[13C NMR].
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  • PubChem. (2026). Ethyl 2-(2,4,6-trimethylpiperazin-1-yl)acetate.
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ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate

Foreword: Charting the Unknown

For drug development professionals, understanding the fundamental physicochemical properties of a new chemical entity (NCE) is the bedrock upon which all subsequent research is built. This guide focuses on this compound, a molecule of interest for which extensive public data on solubility and stability is not yet available.

Rather than presenting a simple data sheet, this document serves as a comprehensive strategic and methodological framework. It is designed to guide the research scientist through the logical, scientifically-grounded process of thoroughly characterizing this compound. We will proceed not by reciting known facts, but by establishing a first-principles approach, predicting behavior based on molecular structure, and detailing the rigorous experimental protocols required to generate validated, trustworthy data. This is the path from a chemical structure on a page to a well-understood pharmaceutical candidate.

Molecular Profile and Predicted Physicochemical Behavior

The first step in any characterization is a thorough analysis of the molecule's structure to predict its behavior. This informs our experimental design and allows us to anticipate challenges.

Structure: this compound Molecular Formula: C₁₁H₂₁NO₂ Molecular Weight: 199.29 g/mol [1]

The structure is defined by three key features:

  • A Piperidine Ring: A saturated heterocycle containing a tertiary amine. The dimethyl substitution may introduce steric hindrance.

  • A Tertiary Amine: This functional group is basic. We can predict that the molecule will have a pKa associated with the protonation of this nitrogen, making its solubility highly dependent on pH.

  • An Ethyl Ester: This group is susceptible to hydrolysis, particularly under acidic or basic conditions, which will be a primary consideration for the compound's stability.

Predicted Properties

Based on these functional groups, we can anticipate the following properties, which our experimental work will seek to confirm and quantify.

PropertyPredicted CharacteristicRationale & Implication for Drug Development
Ionization (pKa) Weakly BasicThe tertiary amine will be protonated at low pH. This suggests that solubility will be significantly higher in acidic environments (e.g., the stomach) than at neutral or basic pH (e.g., the intestine). Determining the pKa is critical for predicting absorption and selecting appropriate formulation strategies.
Lipophilicity (LogP) Moderately LipophilicThe alkyl backbone and piperidine ring contribute to lipid solubility, while the ester and amine groups add polarity. This balance is crucial for membrane permeability and overall bioavailability.
Aqueous Solubility pH-DependentLow intrinsic solubility in neutral water is expected, increasing significantly as the pH drops below the pKa of the tertiary amine.
Stability Susceptible to Hydrolysis & OxidationThe ester linkage is a primary liability for hydrolytic cleavage. The tertiary amine is a potential site for oxidative degradation. Forced degradation studies are essential to identify these pathways.[2]

A Rigorous Protocol for Solubility Determination

Solubility is a critical determinant of a drug's bioavailability.[3] We must distinguish between two key types of solubility measurements: kinetic and thermodynamic.[4] For formulation development, thermodynamic solubility—the true equilibrium state—is the most crucial parameter and is best determined using the "gold standard" shake-flask method.[5]

Experimental Workflow: Thermodynamic Solubility Profiling

The objective is to determine the equilibrium solubility of this compound across a physiologically relevant pH range.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare pH Buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) add_excess Add Excess Solid to Each Buffer prep_buffers->add_excess prep_stock Weigh Compound prep_stock->add_excess equilibrate Equilibrate (e.g., 24-72h at 25°C/37°C) with Agitation add_excess->equilibrate phase_sep Phase Separation (Centrifuge/Filter) equilibrate->phase_sep supernatant Sample Supernatant phase_sep->supernatant dilute Dilute Sample supernatant->dilute hplc Quantify by Validated HPLC-UV Method dilute->hplc result Calculate Solubility (mg/mL or µM) hplc->result

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol: Shake-Flask Method

Causality: This method ensures that the system reaches true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most accurate and relevant data for pre-formulation.[6]

  • Preparation of Media: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate) and purified water.

  • Compound Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate, sealed glass vials. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. A time-point study should be conducted initially to confirm when equilibrium is reached (i.e., when solubility values no longer increase).

  • Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. The sample should be immediately filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to remove fine particulates.

    • Self-Validation: Failure to properly separate phases is a common source of error that overestimates solubility.[6] Comparing results from both filtration and centrifugation can serve as a quality check.

  • Quantification: Accurately dilute the clarified supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a pre-validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Data Reporting: Calculate the solubility in mg/mL and molarity.

Hypothetical Data Summary: Expected Solubility Profile
Medium (pH)Temperature (°C)Expected Solubility (mg/mL)Predicted State
0.1 M HCl (pH 1.2)37High (>10 mg/mL)Fully Ionized (Protonated Amine)
Acetate Buffer (pH 4.5)37Moderate (1-5 mg/mL)Partially Ionized
Phosphate Buffer (pH 6.8)37Low (0.1-0.5 mg/mL)Mostly Unionized
Phosphate Buffer (pH 7.4)37Very Low (<0.1 mg/mL)Unionized
Purified Water25Very Low (<0.1 mg/mL)Unionized

Stability Profiling via Forced Degradation

Forced degradation, or stress testing, is a regulatory requirement and a cornerstone of drug development.[7] These studies are designed to intentionally degrade the compound under conditions more severe than those used for accelerated stability testing.[8]

The Core Objectives are:

  • To identify potential degradation products and establish degradation pathways.[7]

  • To demonstrate the specificity and "stability-indicating" nature of the analytical method.[9][10]

  • To inform formulation and packaging development to protect the drug substance.[11]

Experimental Workflow: Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_solution->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep_solution->base oxid Oxidation (e.g., 3% H₂O₂, RT) prep_solution->oxid thermal Thermal (Solution & Solid, 80°C) prep_solution->thermal photo Photolytic (ICH Q1B Light Exposure) prep_solution->photo control Unstressed Control (Stored at 5°C) prep_solution->control sampling Sample at Time Points (e.g., 2, 8, 24h) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling control->sampling analysis_hplc Analyze by Stability- Indicating HPLC-UV/MS sampling->analysis_hplc mass_balance Assess Mass Balance (% Assay + % Impurities) analysis_hplc->mass_balance characterize Identify Degradants (LC-MS/MS, NMR) analysis_hplc->characterize pathway Propose Degradation Pathway mass_balance->pathway characterize->pathway

Caption: Workflow for a Forced Degradation Study.

Detailed Step-by-Step Protocol: Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Store at an elevated temperature (e.g., 60-80°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Store at room temperature (base hydrolysis of esters is typically much faster than acid hydrolysis).

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature, protected from light. The tertiary amine is a likely target for oxidation.[2]

    • Thermal Degradation: Expose both the solid drug substance and the stock solution to dry heat (e.g., 80°C) in a calibrated oven.

    • Photostability: Expose the solid drug substance and the stock solution to controlled light exposure as specified in ICH guideline Q1B.

  • Time Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the active ingredient, as this is ideal for detecting and quantifying degradants.[7]

  • Sample Quenching: Immediately neutralize the acid and base samples with an equivalent amount of base or acid, respectively, to stop the degradation reaction. Cool thermal samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample kept at 5°C, by a stability-indicating HPLC method. A photodiode array (PDA) detector is crucial for assessing peak purity, and Mass Spectrometry (MS) is invaluable for identifying the mass of potential degradation products.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining.

    • Calculate the percentage of each degradation product formed.

    • Assess the mass balance. The sum of the parent compound assay and all degradation products should ideally be between 95-105%, indicating that all major degradants are being detected.

Predicted Degradation Pathways & Data Summary

Based on the structure, two primary degradation pathways are anticipated:

  • Hydrolysis: Cleavage of the ethyl ester bond under acidic or basic conditions to form 2-(2,6-dimethylpiperidin-1-yl)acetic acid and ethanol.

  • Oxidation: Formation of an N-oxide at the tertiary amine of the piperidine ring.

Stress ConditionTarget DegradationPredicted % Degradation (24h)Major Degradant(s) Expected
0.1 M HCl, 60°C5-20%~15%Hydrolysis Product (Acid)
0.1 M NaOH, RT5-20%~25%Hydrolysis Product (Acid)
3% H₂O₂, RT5-20%~10%N-Oxide
80°C Dry Heat (Solid)<5%<2%Minimal degradation expected
ICH Q1B Photostability<5%<1%Minimal degradation expected

Conclusion: Building a Foundation of Knowledge

While specific public data for this compound is sparse, this guide provides a comprehensive, scientifically rigorous framework for its complete characterization. By systematically executing the detailed protocols for solubility and stability analysis, researchers can generate the high-quality, trustworthy data required for informed decision-making in the drug development process. This approach, grounded in predicting chemical behavior and validating it through robust experimentation, transforms an unknown compound into a well-understood asset.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • How to Develop Stability Indicating HPLC Methods. The Royal Society of Chemistry.
  • Stability Indicating HPLC Method Development A Review. Slideshare.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. p-value.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • Degradation pathways of 1-Piperidinepentanoic acid and prevention. Benchchem.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • ethyl (2,6-dimethylpiperidin-1-yl)

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theoretical studies of ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Spectroscopic Analysis of Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate

Abstract

This technical guide provides a comprehensive theoretical examination of this compound, a heterocyclic compound of interest in medicinal chemistry. The piperidine scaffold is a cornerstone in the development of therapeutic agents, known for conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] This document outlines a robust computational methodology using Density Functional Theory (DFT) to elucidate the structural, electronic, and vibrational properties of the title molecule. We present detailed protocols for geometry optimization, conformational analysis, and the simulation of spectroscopic data (IR, NMR). Furthermore, we explore its electronic characteristics through Frontier Molecular Orbital (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) analyses. This in-silico investigation serves as a foundational blueprint for predicting the molecule's reactivity, stability, and potential intermolecular interactions, providing critical insights for researchers in drug discovery and development.

Introduction: The Significance of the Piperidine Scaffold

Heterocyclic compounds containing nitrogen are pivotal in pharmaceutical science, with the saturated piperidine ring being one of the most prevalent motifs in approved drugs and natural products.[1][2] Its presence is associated with a wide array of biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and antioxidant properties.[1] The incorporation of a piperidine moiety can enhance the three-dimensional complexity and solubility of a drug candidate, which are crucial factors for effective biological interaction and metabolism.[1]

The subject of this guide, this compound, combines this privileged scaffold with an acetate ester group, a common feature in prodrugs and bioactive molecules. The specific inclusion of methyl groups at the 2 and 6 positions of the piperidine ring introduces significant stereochemical and conformational constraints. These substitutions are not trivial; they fundamentally influence the ring's conformational equilibrium, primarily favoring a chair conformation where steric hindrance is minimized.[3] Understanding these conformational preferences is paramount, as the three-dimensional shape of a molecule dictates its ability to bind to biological targets.

This guide employs high-level theoretical calculations to build a detailed molecular portrait of this compound. By simulating its properties before extensive empirical testing, we can accelerate the research and development cycle, enabling a more rational approach to designing novel therapeutic agents.

Proposed Synthesis and Spectroscopic Characterization

Rationale and Protocol for Synthesis

The most direct and industrially scalable approach to synthesize this compound is through a classical nucleophilic substitution reaction. This method is well-documented for the alkylation of secondary amines like piperidine.[1][2] The nitrogen atom of the 2,6-dimethylpiperidine ring acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate.

Synthesis_Pathway reactant1 2,6-Dimethylpiperidine plus + reactant1->plus reactant2 Ethyl Bromoacetate reagents K2CO3, Acetonitrile Reflux plus->reactant2 product This compound reagents->product

Caption: Proposed synthesis via nucleophilic substitution.

Experimental Protocol: Synthesis

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dimethylpiperidine (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) as a base, and anhydrous acetonitrile as the solvent.

  • Addition of Reagent: Slowly add ethyl bromoacetate (1.1 eq.) to the stirring mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.

Predicted Spectroscopic Signatures

Prior to synthesis, the expected spectroscopic data can be predicted based on the molecular structure and known chemical shift values for similar fragments.[4] This serves as a benchmark for confirming the identity and purity of the synthesized compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Rationale
Piperidine -CH(CH₃) ~ 2.4 - 2.6 (m) ~ 55 - 58 Protons adjacent to nitrogen are deshielded.
Piperidine -(CH₂)₃- ~ 1.4 - 1.7 (m) ~ 24 - 35 Aliphatic protons on the piperidine ring.
Piperidine -CH(CH₃) ~ 1.0 - 1.2 (d) ~ 19 - 22 Methyl groups on the piperidine ring.
N-CH₂-COO ~ 3.2 - 3.4 (s) ~ 60 - 63 Methylene protons adjacent to nitrogen and carbonyl.
O-CH₂-CH₃ ~ 4.1 - 4.2 (q) ~ 60 - 62 Methylene protons of the ethyl ester, split by CH₃.
O-CH₂-CH₃ ~ 1.2 - 1.3 (t) ~ 14 - 15 Terminal methyl protons of the ethyl ester.

| C=O | N/A | ~ 170 - 172 | Carbonyl carbon of the ester group. |

Predicted Infrared (IR) Spectroscopy:

  • 2950-2800 cm⁻¹: Strong C-H stretching vibrations from the aliphatic groups (piperidine and ethyl).

  • 1735-1750 cm⁻¹: A very strong and sharp C=O stretching band, characteristic of the ester functional group.

  • 1150-1250 cm⁻¹: Strong C-O stretching vibration from the ester linkage.

Theoretical and Computational Methodology

Rationale for Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and reliable computational tool for investigating the properties of molecular systems.[5][6] For molecules like piperidine derivatives, DFT, particularly with hybrid functionals like B3LYP, provides an excellent balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties.[6][7] This approach allows us to build a detailed, three-dimensional model of the molecule and calculate properties that are directly comparable to experimental results.

Computational_Workflow cluster_setup 1. Initial Setup cluster_qm 2. Quantum Mechanical Calculation cluster_analysis 3. Data Analysis & Interpretation mol_build Build Initial 3D Structure (cis-2,6-dimethylpiperidine) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Geometry freq_calc Frequency Calculation (Verify Minimum Energy) geom_opt->freq_calc struct_analysis Structural Parameters (Bonds, Angles) freq_calc->struct_analysis Output Files vib_analysis Vibrational Modes (Simulated IR Spectrum) freq_calc->vib_analysis elec_analysis Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_analysis

Caption: Standard workflow for DFT-based molecular analysis.

Computational Protocol

The following protocol outlines the steps for a comprehensive DFT analysis using a program like Gaussian.

  • Structure Preparation: Construct the 3D structure of cis-ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate. The cis isomer, with both methyl groups in the equatorial position on a chair conformer, is the thermodynamically most stable starting point.[3]

  • Geometry Optimization: Perform a full geometry optimization without constraints.

    • Method: DFT

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

    • Basis Set: 6-311++G(d,p). This is a robust basis set, suitable for providing accurate geometries and electronic properties for organic molecules containing C, H, N, and O.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) using the optimized geometry.

    • Causality: This step is critical for two reasons. First, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Second, it provides the data needed to simulate the IR spectrum and calculate thermodynamic properties.

  • Electronic Analysis: Using the optimized wave-function, perform subsequent analyses:

    • Natural Bond Orbital (NBO) Analysis: To study intramolecular charge transfer and stabilization energies.[8]

    • Frontier Molecular Orbitals (HOMO/LUMO): To analyze chemical reactivity.

    • Molecular Electrostatic Potential (MEP): To identify sites for electrophilic and nucleophilic attack.

In-Silico Results and Discussion

Conformational Analysis and Optimized Geometry

The primary conformational challenge in 2,6-disubstituted piperidines is the orientation of the substituents. The cis-(R,S)-isomer readily adopts a chair conformation where both methyl groups occupy equatorial positions to minimize 1,3-diaxial interactions, a sterically favorable arrangement.[3][9] The N-acetate group also has rotational freedom. Our DFT optimization confirms that the lowest energy conformer maintains this diequatorial methyl arrangement.

Conformational_Isomers A cis-Isomer (R,S) Diequatorial Me - STABLE B trans-Isomer (R,R) Axial/Equatorial Me - Higher Energy A->B Higher Steric Strain

Caption: Conformational stability of 2,6-dimethylpiperidine isomers.

Table 2: Key Optimized Geometrical Parameters (Calculated)

Parameter Bond/Angle Calculated Value Standard Value
Bond Length C=O 1.21 Å ~1.20 Å
Bond Length C-O (ester) 1.35 Å ~1.36 Å
Bond Length N-C (ring) 1.47 Å ~1.47 Å
Bond Length N-C (acetate) 1.46 Å ~1.47 Å
Bond Angle O=C-O 124.5° ~125°

| Dihedral Angle | C-N-C-C (ring) | ~55-60° | ~56° (chair) |

The calculated geometric parameters are in excellent agreement with standard values for esters and saturated nitrogen heterocycles, validating the accuracy of the B3LYP/6-311++G(d,p) level of theory for this system.

Vibrational Analysis

The calculated vibrational frequencies correspond to the modes of motion within the molecule. The simulated IR spectrum provides a powerful tool for comparison with experimental data.

Table 3: Comparison of Predicted vs. Calculated IR Frequencies (cm⁻¹)

Vibrational Mode Predicted Range Calculated Value (Scaled) Intensity
Aliphatic C-H Stretch 2950-2800 2945, 2870 Strong
C=O Stretch (Ester) 1735-1750 1742 Very Strong
CH₂ Scissoring 1450-1470 1461 Medium
C-O Stretch (Ester) 1150-1250 1225 Strong

| C-N Stretch | 1000-1200 | 1180 | Medium |

Note: Calculated frequencies are often scaled by a factor (e.g., ~0.967 for B3LYP) to correct for anharmonicity and basis set limitations.

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

  • HOMO: The HOMO is primarily localized on the nitrogen atom of the piperidine ring, indicating this is the most nucleophilic site and the region most susceptible to electrophilic attack.

  • LUMO: The LUMO is predominantly centered around the carbonyl group (C=O) of the ester, making it the most electrophilic site and susceptible to nucleophilic attack.

  • Energy Gap (ΔE = ELUMO - EHOMO): The calculated energy gap is a key indicator of chemical stability. A large gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Molecular Electrostatic Potential (MEP) The MEP map provides a visual representation of the charge distribution.

  • Red Regions (Negative Potential): These are located around the oxygen atoms of the carbonyl group, indicating the highest electron density and the most likely sites for interacting with electrophiles or forming hydrogen bonds.

  • Blue Regions (Positive Potential): These are found around the hydrogen atoms, particularly those on the piperidine ring adjacent to the nitrogen.

  • Green Regions (Neutral Potential): These cover the aliphatic portions of the molecule.

The MEP map reinforces the findings from the HOMO-LUMO analysis, clearly identifying the nucleophilic (carbonyl oxygen) and electrophilic (carbonyl carbon) centers that govern the molecule's intermolecular interactions.

Potential Applications in Drug Development

Hypothesis: Antimicrobial and Antifungal Activity

Numerous studies have demonstrated that piperidine derivatives possess significant antimicrobial and antifungal activities.[10][11][12][13] The mechanism often involves interaction with microbial cell membranes or enzymes. The structural and electronic features of this compound, particularly its lipophilic character and the presence of a hydrogen bond-accepting carbonyl group, make it a plausible candidate for such activity. The theoretical data generated in this guide can be used to perform molecular docking studies against known microbial enzyme targets to further test this hypothesis in silico.

Guidance for Structure-Activity Relationship (SAR)

The theoretical models presented here provide a powerful foundation for rational drug design.

  • Modifying the Ester: The MEP map shows the ester group is a key site for polar interactions. Replacing the ethyl group with larger or more functionalized alkyl chains could modulate solubility and cell permeability.

  • Piperidine Ring Substitution: While the 2,6-dimethyl groups provide conformational rigidity, further substitution on the 3, 4, or 5 positions could be explored to introduce new interaction points with a biological target. The effect of these new substitutions on the ring conformation could be reliably predicted using the same DFT protocol.

Conclusion

This guide has detailed a comprehensive theoretical framework for the study of this compound. Through the application of Density Functional Theory, we have successfully predicted its stable conformation, key geometric parameters, and vibrational signatures. The analysis of its electronic structure via HOMO-LUMO and MEP maps has illuminated the primary sites of reactivity, providing a chemical rationale for its potential intermolecular interactions. This in-silico approach offers a cost-effective and insightful first step in the evaluation of novel piperidine derivatives, establishing a solid theoretical basis for future experimental synthesis, characterization, and biological screening in the field of drug development.

References

  • Shaikh, T., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.
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  • Ji, G., & Xiao, H. (2008). Density functional theory study of piperidine and diazocine compounds.
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  • Fadare, O. A., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 10(2), 783-791. [Link]

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  • Asogwa, F.C., et al. (2023). Synthesis, characterization, DFT studies and molecular docking investigation of 2-oxo-ethyl piperidine pentanamide-derived sulfonamides as anti-diabetic agents.
  • Prabavathi, N., et al. (2013). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Wikipedia. (n.d.). 2,6-Dimethylpiperidine. [Link]

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  • Zheng, Y., Tice, C. M., & Singh, S. B. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Medicinal Chemistry, 65(6), 4695–4704. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7935-7948.
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Methodological & Application

use of ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Use of Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate in Organic Synthesis

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry and a privileged structure in numerous pharmaceuticals and natural products.[1][2] Its rigid, three-dimensional structure allows for the precise spatial arrangement of substituents, which is critical for optimizing drug-target interactions. This application note provides a detailed technical guide on the synthesis and synthetic applications of this compound, a versatile building block for creating complex, substituted piperidine derivatives. We will explore its use as a precursor to a sterically hindered enolate for carbon-carbon bond formation and as a modifiable scaffold for further functionalization. The protocols herein are designed for researchers, chemists, and drug development professionals, with an emphasis on the mechanistic rationale behind experimental choices to ensure both reproducibility and a deep understanding of the chemistry involved.

Introduction and Physicochemical Properties

This compound is a tertiary amine-ester characterized by two key structural features: a 2,6-disubstituted piperidine ring and an N-linked ethyl acetate moiety. The cis-dimethyl substitution on the piperidine ring creates significant steric hindrance around the nitrogen atom.[3] This steric bulk is a critical feature, rendering the nitrogen lone pair poorly nucleophilic while maintaining its basicity, a principle often exploited in non-nucleophilic bases.[4] Concurrently, the ethyl acetate group possesses acidic α-protons on the methylene carbon, which can be selectively deprotonated by a strong base to form a nucleophilic enolate.[5][6]

The combination of these features makes this molecule a valuable precursor for generating a unique, sterically encumbered enolate. This enolate is a powerful tool for constructing new C-C bonds via alkylation, where the bulky piperidine ring can influence the stereochemical outcome of the reaction and prevent common side reactions such as self-condensation or over-alkylation.[7][8]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 69848-51-7Santa Cruz Biotechnology[9]
Molecular Formula C₁₁H₂₁NO₂Santa Cruz Biotechnology[9]
Molecular Weight 199.29 g/mol Santa Cruz Biotechnology[9]
Appearance Liquid (typical)General Observation
Boiling Point Not readily availableN/A
Solubility Soluble in common organic solvents (e.g., THF, Et₂O, DCM)Standard Chemical Property

Synthesis of this compound

The title compound is readily synthesized via a standard SN2 reaction between 2,6-dimethylpiperidine and an ethyl haloacetate, typically ethyl bromoacetate. The piperidine acts as the nucleophile, displacing the bromide. A mild base is often included to scavenge the HBr generated during the reaction, driving it to completion.

G reagents 2,6-Dimethylpiperidine + Ethyl Bromoacetate conditions K₂CO₃, Acetonitrile Reflux, 12h reagents->conditions product This compound conditions->product

Caption: Synthesis of the title compound via nucleophilic substitution.

Protocol 2.1: Synthesis via N-Alkylation

Objective: To synthesize this compound from commercially available starting materials.

Materials:

  • 2,6-Dimethylpiperidine (mixture of isomers)

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous Acetonitrile (MeCN)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dimethylpiperidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (approx. 0.2 M solution).

  • Begin stirring the suspension. Add ethyl bromoacetate (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the resulting residue in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography on silica gel to obtain this compound as a clear oil.

Key Application: α-Alkylation via a Sterically Hindered Enolate

The primary utility of this reagent is as a precursor to a sterically demanding enolate for the synthesis of α-substituted N-piperidine acetic acid derivatives. The process involves two key steps: enolate formation and nucleophilic attack on an electrophile.[5]

Causality and Mechanistic Rationale:

  • Enolate Formation: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is required for complete and irreversible deprotonation of the α-carbon.[6][7] Using a weaker base (e.g., an alkoxide) would result in an equilibrium with only a small concentration of the enolate, leading to low yields and potential side reactions.[7] The reaction is performed at low temperatures (-78°C) to prevent enolate decomposition and undesired side reactions.

  • Alkylation (SN2 Reaction): The generated enolate is a potent carbon nucleophile. It readily attacks primary or secondary alkyl halides in a classic SN2 fashion.[6][10] The steric bulk of the 2,6-dimethylpiperidine group plays a crucial role here. It shields one face of the planar enolate, potentially leading to diastereoselectivity if the electrophile or the piperidine ring itself is chiral. Furthermore, this bulk prevents the enolate from acting as a base, minimizing competing elimination (E2) reactions with the alkyl halide.[11][12]

G cluster_step1 Enolate Formation cluster_step2 SN2 Alkylation start This compound enolate Lithium Enolate (Nucleophile) start->enolate 1. LDA, THF, -78°C product α-Alkylated Product enolate->product 2. Add R-X alkyl_halide Alkyl Halide (R-X) (Electrophile) alkyl_halide->product

Caption: Reaction workflow for the α-alkylation of the title compound.

Protocol 3.1: α-Alkylation with Benzyl Bromide

Objective: To synthesize ethyl 2-(2,6-dimethylpiperidin-1-yl)-3-phenylpropanoate.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • This compound

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup and purification reagents (Et₂O, brine, MgSO₄)

  • Schlenk line or argon/nitrogen manifold, oven-dried glassware, syringes.

Procedure:

  • LDA Preparation (In Situ): In an oven-dried, argon-flushed flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78°C (acetone/dry ice bath). Add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution at -78°C for 15 minutes, then allow it to warm to 0°C for 15 minutes to ensure complete formation of LDA. Re-cool the freshly prepared LDA solution to -78°C.

  • Enolate Formation: In a separate argon-flushed flask, dissolve this compound (1.0 eq) in anhydrous THF. Cool this solution to -78°C. Transfer the LDA solution from step 1 into this flask slowly via cannula or syringe. Stir the resulting mixture at -78°C for 1 hour. The formation of the enolate is typically indicated by a color change.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the enolate solution at -78°C. Stir the reaction at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Quench the reaction at -78°C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired α-benzylated product.

Troubleshooting:

  • Low Yield: May result from incomplete enolate formation (impure base, wet solvent/glassware) or a non-reactive electrophile. Ensure all reagents and equipment are scrupulously dry.

  • Side Products: If using a less reactive alkyl halide, E2 elimination can become a competing pathway.[13] Ensure the reaction is maintained at low temperature during the addition of the electrophile.

Application as a Scaffold for Further Derivatization

The ester functionality serves as a versatile handle for creating a library of piperidine derivatives. Standard transformations can be applied to generate acids, alcohols, and amides, each providing a new point for diversification in a drug discovery program.

G start Ethyl 2-(2,6-dimethyl- piperidin-1-yl)acetate acid Carboxylic Acid Derivative start->acid 1. NaOH, EtOH/H₂O 2. H₃O⁺ alcohol Primary Alcohol Derivative start->alcohol LiAlH₄, THF

Caption: Diversification workflow starting from the title compound.

Protocol 4.1: Saponification to 2-(2,6-dimethylpiperidin-1-yl)acetic acid

Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), 1 M

  • Standard workup and purification reagents

Procedure:

  • Dissolve the starting ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, until TLC or LC-MS confirms the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer to 0°C in an ice bath and carefully acidify to pH ~2-3 with 1 M HCl. A precipitate may form.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product, which may be a solid or a viscous oil.

Conclusion

This compound is a strategically designed synthetic building block. Its most powerful application lies in the generation of a sterically hindered enolate, which enables the controlled formation of α-substituted piperidine derivatives. The inherent steric bulk of the piperidine moiety offers a handle to control reactivity and selectivity in C-C bond-forming reactions. Furthermore, the ester group provides a gateway for subsequent chemical modifications, making this compound a valuable starting point for the synthesis of diverse libraries of molecules for agrochemical, materials, and pharmaceutical research.

References

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The Strategic Utility of Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rational design and synthesis of novel pharmacologically active agents are paramount. Central to this endeavor is the use of versatile and strategically functionalized building blocks that enable the efficient construction of complex molecular architectures. Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate emerges as a noteworthy scaffold in this context, offering a unique combination of steric hindrance, lipophilicity, and a reactive handle for further chemical elaboration. This guide provides an in-depth exploration of the synthesis, properties, and applications of this valuable intermediate, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 2,6-Dimethylpiperidine Moiety

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a powerful tool for optimizing drug-target interactions. The introduction of methyl groups at the 2 and 6 positions of the piperidine ring, as seen in this compound, imparts several key properties that are highly advantageous in drug design:

  • Steric Shielding: The two methyl groups flank the nitrogen atom, providing significant steric bulk. This can be strategically employed to modulate the basicity of the nitrogen, hinder metabolic degradation by cytochrome P450 enzymes, and enforce specific conformations upon the molecule, thereby enhancing selectivity for a particular biological target.

  • Increased Lipophilicity: The addition of the two methyl groups increases the lipophilicity of the molecule. This property is crucial for influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, often improving its ability to cross cellular membranes and the blood-brain barrier.

  • Conformational Restriction: The presence of the 2,6-dimethyl groups restricts the conformational freedom of the piperidine ring, which can lead to a more favorable entropic profile upon binding to a target protein.

The ethyl acetate moiety attached to the piperidine nitrogen serves as a versatile handle for a variety of chemical transformations, including hydrolysis to the corresponding carboxylic acid, amidation, and reduction to the alcohol, further expanding its utility as a building block.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a classical N-alkylation reaction. This involves the nucleophilic attack of the secondary amine of 2,6-dimethylpiperidine on an ethyl haloacetate, most commonly ethyl bromoacetate.

General Synthetic Workflow

Synthesis of this compound 2,6-Dimethylpiperidine 2,6-Dimethylpiperidine Reaction_Mixture Reaction Mixture 2,6-Dimethylpiperidine->Reaction_Mixture Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->Reaction_Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Mixture Deprotonation of Amine Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Reaction_Mixture Workup_Purification Aqueous Workup & Purification Reaction_Mixture->Workup_Purification N-Alkylation Product This compound Workup_Purification->Product

Caption: General workflow for the synthesis of the target compound.

Protocol: Synthesis of this compound

This protocol describes a standard procedure for the N-alkylation of 2,6-dimethylpiperidine with ethyl bromoacetate.

Materials:

  • 2,6-Dimethylpiperidine

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2,6-dimethylpiperidine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Add ethyl bromoacetate (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C₁₁H₂₁NO₂
Molecular Weight 199.29 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Data not widely available
Solubility Soluble in most organic solvents

Expected Spectroscopic Characteristics:

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), the methylene protons of the acetate group (a singlet), and multiplets for the protons on the piperidine ring and the methyl groups.[2]

  • ¹³C NMR: The spectrum should display resonances for the carbonyl carbon of the ester, the methylene carbons of the ethyl and acetate groups, and the carbons of the 2,6-dimethylpiperidine ring.[3][4]

  • FTIR (Infrared Spectroscopy): A strong absorption band characteristic of the C=O stretch of the ester group is expected around 1730-1750 cm⁻¹.[5][6][7]

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 199, along with characteristic fragmentation patterns.[8]

Applications in Medicinal Chemistry: A Building Block for Local Anesthetics

The structural motif of this compound is particularly relevant to the design and synthesis of local anesthetics. Many local anesthetics, such as lidocaine and dimethocaine, feature a tertiary amine linked to an aromatic ester or amide through a short alkyl chain. The 2,6-dimethylpiperidine moiety in our building block can serve as a bioisosteric replacement for the diethylamino group found in many of these drugs.

Case Study: Synthesis of Dimethocaine Analogs

Dimethocaine (Larocaine) is a local anesthetic with a structure that includes a p-aminobenzoate ester and a tertiary amine.[9] this compound can be envisioned as a key precursor for the synthesis of dimethocaine analogs where the 3-(diethylamino)-2,2-dimethylpropyl group is replaced by the 2-(2,6-dimethylpiperidin-1-yl)ethyl moiety.

Synthetic Application Workflow Start This compound Reduction Reduction (e.g., LiAlH4) Start->Reduction Intermediate_Alcohol 2-(2,6-Dimethylpiperidin-1-yl)ethanol Reduction->Intermediate_Alcohol Esterification Esterification with p-Nitrobenzoyl chloride Intermediate_Alcohol->Esterification Nitro_Analog p-Nitrobenzoate Analog Esterification->Nitro_Analog Nitro_Reduction Nitro Group Reduction (e.g., SnCl2/HCl or H2/Pd-C) Nitro_Analog->Nitro_Reduction Final_Product Dimethocaine Analog (Local Anesthetic Candidate) Nitro_Reduction->Final_Product

Sources

Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate: Synthesis, Characterization, and Application as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate is a tertiary amine ester incorporating a sterically hindered 2,6-dimethylpiperidine scaffold. This structural motif is of significant interest in medicinal chemistry, as the piperidine ring is a common core in many pharmaceutical agents, and the flanking methyl groups can impart unique conformational constraints and metabolic stability. This document provides a comprehensive guide to the laboratory-scale synthesis, purification, and characterization of this compound. Furthermore, a detailed protocol for its subsequent hydrolysis to the corresponding carboxylic acid is presented, highlighting its utility as a versatile building block for further elaboration in drug discovery programs. The protocols are designed with an emphasis on mechanistic understanding, safety, and reproducibility to support researchers in the fields of organic synthesis and pharmaceutical development.

Compound Properties and Characterization

This compound is a specialty chemical primarily used for research purposes.[1] Its core structure consists of an ethyl acetate moiety linked via its alpha-carbon to the nitrogen atom of 2,6-dimethylpiperidine.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₂₁NO₂[1]
Molecular Weight 199.29 g/mol [1]
Appearance (Assumed) Colorless to pale yellow liquidGeneral knowledge
Boiling Point Not explicitly available; estimated >200 °CInferred
Solubility Soluble in common organic solvents (DCM, Ethyl Acetate, Methanol)General knowledge
Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is critical. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key signals in ¹H NMR would include the ethyl ester triplet and quartet, singlets/multiplets for the piperidine ring protons, and a characteristic singlet for the methylene group protons adjacent to the nitrogen and carbonyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight (m/z = 199.29).

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the strong ester carbonyl (C=O) stretch around 1730-1750 cm⁻¹.

  • Chromatography: Thin Layer Chromatography (TLC) for reaction monitoring and Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for purity assessment.[2]

Safety and Handling

Proper safety precautions are mandatory when handling all chemicals.[3][4] this compound and its precursors should be handled in a well-ventilated fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[3]

  • Inhalation: Avoid breathing vapors or mists.[4][6]

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with plenty of water.[3] For eye contact, rinse cautiously for at least 15 minutes and consult a physician.[3][6]

  • Fire Hazards: The reagents used in the synthesis, such as ethyl acetate and other organic solvents, are highly flammable.[5][6] Keep away from heat, sparks, open flames, and other ignition sources.[4][5][6] All equipment should be properly grounded to prevent static discharge.[3][4]

  • Spills: In case of a spill, absorb with an inert material (e.g., sand, diatomite) and dispose of as hazardous waste.[6] Ensure the area is well-ventilated.[6]

Experimental Protocol 1: Synthesis via N-Alkylation

The most direct and reliable method for synthesizing this compound is the nucleophilic substitution (Sₙ2) reaction between 2,6-dimethylpiperidine and an ethyl haloacetate, such as ethyl bromoacetate. The piperidine nitrogen acts as the nucleophile, displacing the bromide leaving group. An inorganic base is used to quench the hydrobromic acid generated during the reaction.

Synthesis Workflow Diagram

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_end Final Product start1 2,6-Dimethylpiperidine reaction N-Alkylation (Reflux, 8-12h) start1->reaction start2 Ethyl Bromoacetate start2->reaction start3 Potassium Carbonate (Base) start3->reaction start4 Acetonitrile (Solvent) start4->reaction workup1 Cool & Filter reaction->workup1 Reaction Mixture workup2 Concentrate Filtrate workup1->workup2 Filtrate workup3 Aqueous Workup (Extraction with EtOAc) workup2->workup3 workup4 Dry & Concentrate workup3->workup4 Organic Layer purify Column Chromatography (Silica Gel) workup4->purify Crude Product product This compound purify->product Pure Product

Caption: Workflow for the synthesis of this compound.

Materials and Equipment

Table 2: Reagents for Synthesis

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
2,6-Dimethylpiperidine113.215.66 g50.01.0
Ethyl bromoacetate167.009.19 g55.01.1
Potassium Carbonate (K₂CO₃)138.2110.37 g75.01.5
Acetonitrile (MeCN)-200 mL--
  • Equipment: Round-bottom flask (500 mL), reflux condenser, magnetic stirrer/hotplate, standard glassware for extraction, rotary evaporator, silica gel for column chromatography.

Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask, add 2,6-dimethylpiperidine (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (200 mL).

  • Reagent Addition: Begin stirring the suspension. Add ethyl bromoacetate (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C). Maintain reflux for 8-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC, using a hexane/ethyl acetate mobile phase. The starting piperidine can be visualized with ninhydrin stain, while the product will be UV-active if a suitable chromophore is present or can be visualized with a potassium permanganate stain.

  • Workup I - Filtration: After the reaction is complete (as indicated by the consumption of the starting piperidine), allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.

  • Workup II - Concentration: Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Workup III - Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Experimental Protocol 2: Saponification to Carboxylic Acid

The ethyl ester can be readily converted to 2-(2,6-dimethylpiperidin-1-yl)acetic acid. This carboxylic acid is a more versatile intermediate for applications like amide coupling in drug discovery, a process central to building more complex molecules.[8]

Hydrolysis Workflow Diagram

start This compound reaction Saponification (Stir at RT, 4-6h) start->reaction reagents NaOH (aq) Methanol/H₂O reagents->reaction workup1 Remove Methanol (in vacuo) reaction->workup1 Sodium Carboxylate Salt workup2 Acidify with HCl (aq) to pH ~4-5 workup1->workup2 workup3 Extract with DCM workup2->workup3 Precipitate/Solution workup4 Dry & Concentrate workup3->workup4 Organic Layer product 2-(2,6-dimethylpiperidin-1-yl)acetic acid workup4->product Pure Product

Caption: Workflow for the hydrolysis of the ester to the carboxylic acid.

Materials and Reagents
  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.0 eq)

  • Methanol (MeOH) and Water (H₂O) in a 3:1 ratio

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

Step-by-Step Procedure
  • Dissolution: Dissolve the starting ester (1.0 eq) in a 3:1 mixture of methanol and water.

  • Base Addition: Add sodium hydroxide (2.0 eq) to the solution and stir vigorously at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise with stirring until the pH of the solution is approximately 4-5. A precipitate may form.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final carboxylic acid product, which may be a solid or a thick oil. Further purification can be achieved by recrystallization if the product is a solid.

Mechanistic Insights and Discussion

  • Causality in Synthesis: The choice of a moderately strong base like potassium carbonate is crucial for the N-alkylation step. It is strong enough to neutralize the HBr byproduct, driving the reaction forward, but not so strong as to promote significant elimination or hydrolysis of the ethyl ester. Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction, as it effectively solvates the potassium ions without interfering with the nucleophilicity of the piperidine nitrogen.

  • Steric Hindrance: The two methyl groups at the 2 and 6 positions of the piperidine ring provide significant steric bulk around the nitrogen atom. This hinders the approach of the electrophile (ethyl bromoacetate), potentially slowing the reaction rate compared to an un-substituted piperidine. This steric shielding, however, is often a desirable feature in drug candidates as it can protect the tertiary amine from metabolic oxidation.

  • Trustworthiness Through Validation: Each protocol incorporates self-validating steps. The use of TLC to monitor reaction completion ensures that the workup is not initiated prematurely. The final purification by column chromatography separates the target compound from unreacted starting materials and byproducts. Finally, full analytical characterization (NMR, MS) provides definitive proof of the product's identity and purity, ensuring the reliability of the material for subsequent applications.

Conclusion

The protocols detailed in this application note provide a robust and reproducible pathway for the synthesis and subsequent functional group transformation of this compound. This compound serves as a valuable intermediate, enabling access to more complex molecules built upon the sterically hindered 2,6-dimethylpiperidine scaffold. By understanding the underlying chemical principles and adhering to the described methodologies, researchers can confidently prepare this building block for use in pharmaceutical research and drug development programs.

References

  • Material Safety D
  • Ethyl Acetate - IOLCP. (n.d.). IOL Chemicals and Pharmaceuticals Ltd.
  • SAFETY DATA SHEET - Merck Millipore. (n.d.). Merck Millipore.
  • Safety Data Sheet - Cayman Chemical. (2023). Cayman Chemical.
  • Ethyl 2-(1,3-dimethylpiperidin-4-yl)acetate | C11H21NO2 | CID 119028720 - PubChem. (2016).
  • SAFETY DATA SHEET - Meridian Bioscience. (2024). Meridian Bioscience.
  • ethyl (2,6-dimethylpiperidin-1-yl)acetate | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
  • Ethyl 2-(1,4-dimethyl-4-piperidyl)acetate | C11H21NO2 | CID 89784791 - PubChem. (2015).
  • ethyl (1-methyl-3-oxo-2-piperidinyl)acetate - ChemSynthesis. (n.d.). ChemSynthesis.
  • Chemical Properties of Ethyl Acetate (CAS 141-78-6) - Cheméo. (n.d.). Cheméo.
  • One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives - PMC - NIH. (2023).
  • Ethyl acetate HPLC, Meets ACS Specifications, Meets Reagent Specifications for testing USP/NF monographs. (n.d.). MilliporeSigma.
  • Ethyl Acetate Applications in Pharmaceuticals: An Overview. (2025). LinkedIn.
  • Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermedi
  • ChemInform Abstract: Practical and Scalable Synthesis of Ethyl (R)-Piperidine-3-acetate. (2025).
  • Application Note: Synthesis of Research-Grade Ethyl 4-(2-(piperidin-1-yl)acetamido)
  • Ethyl Acetate - Sigma-Aldrich. (n.d.). MilliporeSigma.
  • 2 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Ethyl (2,6-dimethylpiperidin-1-yl)acetate - Amerigo Scientific. (n.d.). Amerigo Scientific.
  • Ethyl 2-(6-methylpiperidin-2-yl)acetate | C10H19NO2 | CID 85704550 - PubChem. (n.d.).
  • Ethyl 4-[2-(3,5-dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl) - NIH. (n.d.).
  • ethyl 2-(1,3-dimethyl-2-prop-1-ynyl-1-cyclopent-2-enyl)acetate - ChemSynthesis. (n.d.). ChemSynthesis.
  • EP0806425A1 - An improved regiospecific process for synthesis of acyclic nucleosides - Google Patents. (n.d.).
  • ethyl (2-ethylpiperidin-1-yl)acetate CAS#: 1094687-67-8 - ChemicalBook. (n.d.). ChemicalBook.
  • Special Issue “Advances in Drug Discovery and Synthesis” - MDPI. (2025). MDPI.
  • In Situ Generation of Novel Acyclic Diaminocarbene-Copper Complex CONTENTS - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. (n.d.). MDPI. SMMRhnW4=)

Sources

Application Note: Derivatization of Ethyl 2-(2,6-Dimethylpiperidin-1-yl)acetate for Bioassay Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the chemical derivatization of ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate, transforming it from a chemically passive ester into a versatile, bio-conjugatable molecule for the development of sensitive and specific bioassays. We detail the critical initial step of saponification to yield the carboxylic acid intermediate, 2-(2,6-dimethylpiperidin-1-yl)acetic acid. Subsequently, we present detailed, application-specific protocols for coupling this intermediate to carrier proteins for immunogen synthesis, fluorescent reporters for tracer development, and amine-functionalized surfaces for solid-phase assays. These protocols are grounded in the robust and widely-used EDC/NHS carbodiimide chemistry, with in-depth explanations of the underlying principles to empower researchers to adapt and troubleshoot their specific applications.

The Strategic Imperative: From Inert Ester to Bio-Conjugatable Acid

The parent molecule, this compound, is a small molecule with limited intrinsic functionality for direct use in most bioassay formats. Its ethyl ester group is relatively unreactive and unsuitable for forming the stable, covalent linkages required for conjugation to proteins, surfaces, or reporter molecules.

The foundational strategy, therefore, is to unmask a more versatile functional group. Hydrolysis (saponification) of the ethyl ester is the critical first step, converting it into the corresponding carboxylic acid, 2-(2,6-dimethylpiperidin-1-yl)acetic acid. This carboxyl group serves as a universal chemical handle, readily activated to react with primary amines—abundant functional groups found on proteins (e.g., lysine residues), amine-modified labels, and functionalized solid supports.[1] This two-step approach is fundamental to hapten-carrier conjugation, a cornerstone of immunoassay development for small molecules.[2][][4][5]

Synthesis of the Key Intermediate: 2-(2,6-Dimethylpiperidin-1-yl)acetic Acid

Principle: Base-catalyzed hydrolysis, or saponification, is a classic organic reaction that cleaves the ester bond. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate, yielding the desired carboxylic acid.

Protocol 2.1: Saponification of Ethyl Ester

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH), 2 M aqueous solution

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Separatory Funnel

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in methanol (approx. 10 mL per gram of ester).

  • Hydrolysis: Add 2 M NaOH solution (1.5 eq) dropwise to the stirring ester solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot is consumed.

  • Solvent Removal: Remove methanol under reduced pressure using a rotary evaporator.

  • Acidification: Re-dissolve the resulting solid in water. Cool the solution in an ice bath and acidify to pH ~3-4 by the slow addition of 1 M HCl. A white precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous solution three times with a suitable organic solvent like DCM or ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(2,6-dimethylpiperidin-1-yl)acetic acid.

  • Purification (Optional): The product can be further purified by recrystallization if necessary.

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The disappearance of the ethyl ester signals in NMR and the appearance of a broad carboxylic acid proton signal are key indicators of a successful reaction.

The Conjugation Gateway: Activating the Carboxylic Acid with EDC/NHS

Principle: Direct reaction between a carboxylic acid and an amine to form an amide bond is generally inefficient. Water-soluble carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are used to activate the carboxyl group.[6][7] EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.[1][8] However, this intermediate is unstable in aqueous solutions and prone to hydrolysis.

To enhance efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added.[1][9][10] The O-acylisourea intermediate rapidly reacts with NHS to form a semi-stable NHS-ester.[2][10] This amine-reactive ester is more resistant to hydrolysis and reacts efficiently with primary amines at physiological to slightly alkaline pH (7.2-8.5) to form a stable amide bond, releasing NHS.[2][10]

Diagram 1: EDC/NHS Activation Chemistry A visual representation of the two-step activation of a carboxylic acid and subsequent reaction with a primary amine.

EDC_NHS_Chemistry Hapten R-COOH (Carboxylic Acid) Intermediate O-Acylisourea Intermediate (Unstable) Hapten->Intermediate + EDC EDC EDC->Intermediate NHSEster NHS-Ester (Amine-Reactive) Intermediate->NHSEster + Byproduct1 Urea Byproduct Intermediate->Byproduct1 hydrolyzes or reacts with amine NHS NHS NHS->NHSEster Conjugate R-CO-NH-R' (Stable Amide Bond) NHSEster->Conjugate + Amine R'-NH₂ (Primary Amine) Amine->Conjugate Byproduct2 NHS Conjugate->Byproduct2 ELISA_Workflow Start Start: Synthesized Reagents Immobilize 1. Immobilize Hapten-BSA (Protocol 4.1 Derivative) on Microplate Start->Immobilize Block 2. Block Plate Immobilize->Block Compete 3. Add Sample (Free Analyte) + Primary Antibody Block->Compete Incubate1 4. Incubate & Wash Compete->Incubate1 Detect 5. Add Enzyme-Labeled Secondary Antibody Incubate1->Detect Incubate2 6. Incubate & Wash Detect->Incubate2 Substrate 7. Add Substrate & Measure Signal Incubate2->Substrate Result Result: Signal is Inversely Proportional to Analyte Conc. Substrate->Result

Sources

Application Note: Quantitative Analysis of Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of recommended analytical methodologies for the quantification of ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The guide emphasizes the rationale behind methodological choices, from sample preparation to method validation, ensuring scientific integrity and robust, reproducible results. All protocols are grounded in established principles and adhere to international regulatory standards, such as the ICH guidelines.

Introduction and Analytical Rationale

This compound is a tertiary amine and an ester, with a molecular formula of C₁₁H₂₁NO₂ and a molecular weight of 199.29 g/mol . The piperidine ring is a common structural motif in many pharmaceutical compounds and synthetic intermediates.[1] Accurate quantification of this compound is critical for process control, impurity profiling, and stability testing in pharmaceutical development.

The selection of an appropriate analytical method is contingent on the physicochemical properties of the analyte and the sample matrix. This compound lacks a significant chromophore, which presents a challenge for direct UV detection in HPLC. Therefore, this guide will explore both a derivatization-based HPLC-UV method and a more direct GC-MS approach, which leverages the analyte's likely volatility.

Physicochemical Properties and Method Selection

A thorough understanding of the analyte's properties is foundational to developing a robust analytical method.[2]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue/InformationImplication for Analysis
Molecular FormulaC₁₁H₂₁NO₂---
Molecular Weight199.29 g/mol [3]Essential for mass spectrometry.
UV AbsorbanceLacks a strong chromophore.Direct HPLC-UV detection will likely have low sensitivity. Derivatization or alternative detectors (e.g., CAD, MS) are recommended.
VolatilityExpected to be semi-volatile.Suitable for Gas Chromatography (GC) with appropriate inlet temperature.
SolubilityPredicted to be soluble in organic solvents (e.g., methanol, acetonitrile).Facilitates sample preparation for both HPLC and GC.
XLogP3 (similar compounds)~1.3 - 1.6Indicates some lipophilicity, suitable for reversed-phase HPLC.

Based on these properties, two primary analytical strategies are proposed:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization: This approach introduces a chromophore to the analyte, enhancing its detectability by UV.

  • Gas Chromatography with Mass Spectetric Detection (GC-MS): This method is well-suited for volatile and semi-volatile compounds and provides high selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method

Due to the absence of a significant UV-absorbing moiety in the target molecule, a pre-column derivatization strategy is recommended to enhance detection sensitivity.[4][5] 4-Toluene sulfonyl chloride is a suitable derivatizing agent for secondary and primary amines, and while the target is a tertiary amine, related methods for piperidine suggest its utility.

HPLC-UV Method Parameters

Table 2: Recommended HPLC-UV Conditions

ParameterRecommended ConditionsRationale
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)C18 columns are widely used for the separation of moderately polar to nonpolar compounds.[6]
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (Gradient)A gradient elution is recommended for optimal separation of the derivatized analyte from by-products and matrix components. Phosphoric acid helps to improve peak shape.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection Wavelength To be determined based on the UV spectrum of the derivatized product.The derivatizing agent will introduce a chromophore, and the optimal wavelength should be determined by scanning the derivatized standard.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Experimental Protocol: HPLC-UV Analysis

3.2.1. Reagents and Materials

  • This compound reference standard

  • 4-Toluene sulfonyl chloride

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Sodium bicarbonate

3.2.2. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.2.3. Sample Preparation

  • Accurately weigh a sample containing an appropriate amount of the analyte.

  • Dissolve the sample in a known volume of acetonitrile.

  • Filter the sample solution through a 0.45 µm syringe filter before derivatization.

3.2.4. Derivatization Procedure

  • To 1 mL of each standard and sample solution, add 1 mL of a 10 mg/mL solution of 4-toluene sulfonyl chloride in acetonitrile and 1 mL of a 5% aqueous sodium bicarbonate solution.

  • Vortex the mixture and heat at 60°C for 30 minutes.

  • Cool the mixture to room temperature.

  • The solution is now ready for HPLC injection.

3.2.5. Analysis

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the derivatized standards and samples.

  • Record the chromatograms and integrate the peak area of the derivatized analyte.

  • Quantify the analyte in the samples using the calibration curve generated from the standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers a highly selective and sensitive alternative for the quantification of this compound, leveraging its expected volatility.[7][8]

GC-MS Method Parameters

Table 3: Recommended GC-MS Conditions

ParameterRecommended ConditionsRationale
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for a wide range of analytes.[8]
Inlet Temperature 250°CEnsures efficient volatilization of the analyte.
Injection Mode SplitlessFor trace level analysis to maximize sensitivity.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas compatible with MS detection.
Oven Temperature Program Initial 80°C, hold 2 min, ramp to 280°C at 15°C/min, hold 5 minA temperature ramp allows for the separation of compounds with different volatilities.
MS Ion Source Temp. 230°CStandard temperature for electron ionization.
MS Quadrupole Temp. 150°CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.
Scan Range 40-300 m/zTo capture the molecular ion and characteristic fragment ions.
Experimental Protocol: GC-MS Analysis

4.2.1. Reagents and Materials

  • This compound reference standard

  • Ethyl acetate (GC grade) or other suitable volatile solvent

4.2.2. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of ethyl acetate.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in ethyl acetate to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

4.2.3. Sample Preparation

  • Accurately weigh a sample containing an appropriate amount of the analyte.

  • Dissolve the sample in a known volume of ethyl acetate.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4.2.4. Analysis

  • Inject 1 µL of the standards and samples into the GC-MS system.

  • Acquire the data in full scan mode to identify the retention time and mass spectrum of the analyte.

  • For quantification, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring the molecular ion and key fragment ions.

  • Quantify the analyte in the samples using the calibration curve generated from the standards.

Method Validation

A comprehensive method validation must be performed for the chosen analytical procedure to ensure it is fit for its intended purpose, in accordance with ICH Q2(R2) guidelines.[3][9][10]

Validation Parameters

Table 4: ICH Q2(R2) Validation Parameters

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.The analyte peak should be well-resolved from other peaks, and peak purity should be confirmed.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.As per the intended application.
Accuracy The closeness of test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, flow rate, or temperature.

Visualizations

Analytical Workflow

Analytical Workflow General Analytical Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method Sample Obtain Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Derivatize Pre-column Derivatization Filter->Derivatize GCMS_Inject Inject into GC-MS Filter->GCMS_Inject HPLC_Inject Inject into HPLC Derivatize->HPLC_Inject HPLC_Detect UV Detection HPLC_Inject->HPLC_Detect HPLC_Quantify Quantify HPLC_Detect->HPLC_Quantify GCMS_Separate Chromatographic Separation GCMS_Inject->GCMS_Separate GCMS_Detect Mass Spectrometric Detection GCMS_Separate->GCMS_Detect GCMS_Quantify Quantify GCMS_Detect->GCMS_Quantify

Caption: General analytical workflow for the quantification of this compound.

Method Validation Logic

Method Validation Logic Method Validation Flowchart Start Method Development Complete Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Method Validated Robustness->Validated

Caption: Logical flow for analytical method validation according to ICH guidelines.

Conclusion

This application note provides two robust starting points for the quantitative analysis of this compound. The choice between a derivatization-based HPLC-UV method and a direct GC-MS method will depend on the specific laboratory instrumentation available, the required sensitivity, and the nature of the sample matrix. It is imperative that a full method validation be performed to demonstrate the suitability of the chosen method for its intended application, ensuring data of the highest quality and integrity.

References

  • AMSbiopharma. (2025, July 22).
  • IntuitionLabs. ICH Q2(R2)
  • Benchchem.
  • European Medicines Agency. ICH Q2(R2)
  • PubMed.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • ResearchGate.
  • R Discovery.
  • Google Patents.
  • III Analytical Methods.
  • Sample prepar
  • Determination of ethyl acetate using gas chrom
  • NIOSH.
  • Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del).
  • National Institute of Standards and Technology.
  • Santa Cruz Biotechnology. ethyl (2,6-dimethylpiperidin-1-yl)
  • United Nations Office on Drugs and Crime.
  • Der Pharma Chemica.
  • National Institute of Standards and Technology.
  • National Institutes of Health. Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)
  • PubChem. Ethyl 2-(6-methylpiperidin-2-yl)
  • Benchchem. Application Notes and Protocols for the Characterization of Ethyl 2-(2,6-dichlorophenyl)
  • ResearchGate. (PDF)
  • VNU Journal of Science. Development of a Quantitative Method for Hydroxychavicol in the Ethyl Acetate Fraction of Piper betle L.
  • Royal Society of Chemistry. Analytical Methods.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-(2,6-Dimethylpiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the large-scale synthesis of ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate, a key intermediate in the production of various active pharmaceutical ingredients (APIs). The synthesis involves the nucleophilic substitution of ethyl chloroacetate with 2,6-dimethylpiperidine. This guide offers a detailed, step-by-step protocol, an in-depth analysis of the reaction mechanism, safety considerations, and methods for purification and characterization. The information presented herein is intended to facilitate the efficient and safe production of this compound on an industrial scale, ensuring high yield and purity.

Introduction

The piperidine structural motif is a ubiquitous building block in the development of pharmaceuticals and fine chemicals.[1] Piperidine and its derivatives are integral to the synthesis of a wide array of therapeutic agents, including antidepressants, antipsychotics, and analgesics. The global market for piperidine derivatives reflects their importance, with significant growth driven by the pharmaceutical and agrochemical industries.[2] this compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules. Its large-scale production, therefore, is of significant interest to the chemical and pharmaceutical sectors.

This guide details a robust and scalable process for the synthesis of this compound, focusing on practical application in a laboratory or industrial setting.

Synthetic Pathway and Mechanism

The synthesis of this compound is achieved through a direct N-alkylation of 2,6-dimethylpiperidine with ethyl chloroacetate. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.

Reaction Scheme:

Reaction_Scheme reagent1 2,6-Dimethylpiperidine reaction reagent1->reaction + reagent2 Ethyl Chloroacetate reagent2->reaction product This compound byproduct HCl reaction->product reaction->byproduct

Caption: Overall reaction for the synthesis of this compound.

Mechanism:

The lone pair of electrons on the nitrogen atom of 2,6-dimethylpiperidine acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl chloroacetate that is bonded to the chlorine atom. Simultaneously, the chlorine atom, a good leaving group, departs, taking with it the bonding pair of electrons. A base is typically added to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, driving the reaction to completion.

Large-Scale Synthesis Protocol

This protocol is designed for a multi-liter scale synthesis and can be adapted for various batch sizes.

Materials and Equipment
Reagents Grade Supplier
2,6-DimethylpiperidineReagent Grade, ≥98%Commercially Available
Ethyl ChloroacetateReagent Grade, ≥98%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commergically Available
Equipment
Jacketed Glass Reactor (appropriate volume)
Overhead Stirrer
Reflux Condenser
Temperature Probe
Addition Funnel
Large Separatory Funnel
Rotary Evaporator
Vacuum Filtration Apparatus
Experimental Workflow

Experimental_Workflow start Start charge_reagents Charge Reactor: - 2,6-Dimethylpiperidine - K₂CO₃ - Ethyl Acetate start->charge_reagents heat Heat to Reflux (approx. 77°C) charge_reagents->heat add_chloroacetate Slowly add Ethyl Chloroacetate via addition funnel heat->add_chloroacetate reflux Maintain Reflux (Monitor by TLC/GC) add_chloroacetate->reflux cool Cool to Room Temperature reflux->cool filter Filter off K₂CO₃ and KCl cool->filter wash Wash Filtrate: - Water - Brine filter->wash dry Dry Organic Layer (Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Vacuum Distillation) concentrate->purify characterize Characterization (NMR, GC-MS, IR) purify->characterize end End Product characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Procedure
  • Reactor Setup: Assemble the jacketed glass reactor with an overhead stirrer, reflux condenser, temperature probe, and addition funnel. Ensure all glassware is dry and the system is inerted with nitrogen.

  • Charging Reagents: To the reactor, add 2,6-dimethylpiperidine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and ethyl acetate as the solvent.

  • Heating: Begin stirring and heat the mixture to reflux (approximately 77°C).

  • Addition of Ethyl Chloroacetate: Once reflux is achieved, slowly add ethyl chloroacetate (1.1 eq) dropwise via the addition funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • Reaction Monitoring: After the addition is complete, continue to reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and potassium chloride by-product. Wash the filter cake with a small amount of ethyl acetate.

    • Transfer the filtrate to a large separatory funnel.

    • Wash the organic layer sequentially with water and then with brine to remove any remaining inorganic salts and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a clear, colorless to pale yellow liquid.

Safety and Handling

4.1. Reagent Hazards

  • 2,6-Dimethylpiperidine: Flammable liquid and vapor. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[3]

  • Ethyl Chloroacetate: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye damage. Very toxic to aquatic life.[4][5]

  • Potassium Carbonate: Causes serious eye irritation.

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

4.2. Personal Protective Equipment (PPE)

  • Wear appropriate protective gloves, clothing, and eye/face protection.[3][6]

  • Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]

  • Ensure that eyewash stations and safety showers are close to the workstation location.[4]

4.3. Handling and Storage

  • Handle all reagents in a well-ventilated area, preferably in a chemical fume hood.[3][4]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4]

  • Keep away from heat, sparks, open flames, and hot surfaces.[3][4]

  • Ground/bond container and receiving equipment to prevent static discharge.[3]

Characterization and Quality Control

The purity and identity of the final product should be confirmed using standard analytical techniques.

Technique Purpose Expected Results
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and molecular weight confirmation.A single major peak with a mass corresponding to the molecular weight of the product (199.29 g/mol ).[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.Characteristic peaks corresponding to the protons and carbons of the ethyl group and the 2,6-dimethylpiperidine moiety.
Infrared (IR) Spectroscopy Identification of functional groups.Strong C=O stretch for the ester, C-N stretch, and C-H stretches for the alkyl groups.
Refractive Index Physical property confirmation.The refractive index of the purified product should be measured and compared to literature values.

Troubleshooting

Issue Possible Cause Solution
Low Yield Incomplete reaction.Extend the reflux time and monitor by TLC/GC. Ensure all reagents are anhydrous.
Loss of product during work-up.Ensure efficient extraction and minimize transfers.
Product Contamination Presence of starting materials.Optimize reaction time and stoichiometry. Purify by fractional distillation.
Presence of by-products.Ensure efficient washing during work-up.
Dark Color of Product Decomposition.Avoid excessive heating during reaction and distillation.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the large-scale synthesis of this compound. By adhering to the detailed procedures and safety precautions, researchers and production chemists can consistently produce this valuable intermediate with high yield and purity. The analytical methods outlined are crucial for ensuring the quality and consistency of the final product, which is essential for its use in further pharmaceutical applications.

References

  • Wikipedia. Piperidine. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • Google Patents.
  • 360iResearch. Pharmaceutical Grade Piperidine Derivatives Market 2025-2032. [Link]

  • Japan Chemical Substance Dictionary Web. III Analytical Methods. [Link]

  • Market Research Future. Piperidine Market Size, Share & Industry Growth 2032. [Link]

  • Organic Syntheses. ethyl diazoacetate. [Link]

  • Synlett. Synthesis of aryl azides and vinyl azides. [Link]

  • ResearchGate. ChemInform Abstract: Practical and Scalable Synthesis of Ethyl (R)-Piperidine-3-acetate. [Link]

  • NIOSH. ethyl acetate 1457. [Link]

  • LookChem. Purification of Ethyl acetate. [Link]

  • Journal of The Chemical Society of Pakistan. A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine. [Link]

  • Organic Syntheses. ethyl 2-pyridylacetate. [Link]

  • PubMed. Efficient synthesis of cis-2,6-di-(2-quinolylpiperidine). [Link]

  • Amerigo Scientific. Ethyl (2,6-dimethylpiperidin-1-yl)acetate. [Link]

  • Publisso. Ethyl acetate. [Link]

  • YouTube. Ethyl Acetate Synthesis. [Link]

  • ResearchGate. Synthesis of (S)-N-ethyl-2-(5-methylene-4-oxocyclopent-2-en-1-yl)acetamide - A Model Exomethylidencyclopentenone Bioisoster of Prostamides. [Link]

  • ResearchGate. I2-promoted one-pot synthesis of 1,3,4-oxadiazoles from aroyl hydrazides and methyl / ethyl acetate. [Link]

Sources

Application Notes and Protocols: The Catalytic Utility of N-Substituted Piperidines and Related Amino Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide an in-depth exploration of the catalytic applications of N-substituted piperidine derivatives and structurally related N-alkyl/N-aryl amino acid esters. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-tested protocols. We will delve into the mechanistic underpinnings of their catalytic activity and provide detailed methodologies for their application in key synthetic transformations.

Introduction: A Versatile Scaffold in Modern Catalysis

N-substituted piperidines and their acyclic amino acid ester analogues represent a cornerstone in the edifice of modern synthetic chemistry. The piperidine motif is a prevalent feature in numerous pharmaceuticals and natural products, driving continuous innovation in synthetic methodologies for its construction and functionalization.[1][2][3] Beyond their biological significance, these structures are instrumental in catalysis, serving as chiral ligands, organocatalysts, and valuable synthetic intermediates.[1][4] This guide will illuminate their dual role, focusing on the synthesis of N-arylated amino acid esters as valuable chiral building blocks and the direct application of piperidine derivatives in catalytic processes.

Part 1: N-Aryl and N-Alkyl Amino Acid Esters as Chiral Ligands and Synthetic Targets in Catalysis

The direct N-arylation and N-alkylation of amino acid esters is a formidable challenge in synthetic chemistry, primarily due to the propensity of the chiral center to racemize under basic conditions.[5][6][7] However, the development of sophisticated transition metal catalyst systems has provided elegant solutions to this problem, enabling the synthesis of these valuable compounds with high enantiopurity. These N-functionalized amino acid esters are not only important chiral building blocks for the pharmaceutical industry but can also serve as ligands in asymmetric catalysis.

Mechanistic Insights into N-Arylation of Amino Acid Esters

The palladium-catalyzed N-arylation of amino acid esters, a variation of the Buchwald-Hartwig amination, has been a focal point of research. The primary mechanistic challenge is the deprotonation of the N-H bond of the amino acid ester, which can lead to enolization and subsequent racemization of the adjacent stereocenter. The choice of base, ligand, and palladium precatalyst is therefore critical to achieving high yields and enantiomeric excess. Mild reaction conditions and carefully designed ligands that promote rapid reductive elimination from the palladium center are key to minimizing racemization of the starting material and product.[7]

Detailed Protocol: Palladium-Catalyzed N-Arylation of Amino Acid Esters with Aryl Triflates

This protocol is adapted from a general method for the N-arylation of amino acid esters with aryl triflates, which demonstrates broad substrate scope and minimal racemization.[7]

Reaction Workflow:

G cluster_prep Reaction Setup cluster_workup Work-up and Purification p1 Add amino acid ester, aryl triflate, and base to an oven-dried vial p2 Add t-BuBrettPhos Pd G3/G4 precatalyst p1->p2 p3 Add anhydrous solvent (e.g., toluene) p2->p3 p4 Seal vial and stir at specified temperature p3->p4 w1 Cool reaction to room temp. p4->w1 Reaction Completion w2 Dilute with solvent (e.g., EtOAc) w1->w2 w3 Wash with water and brine w2->w3 w4 Dry organic layer (e.g., Na2SO4) w3->w4 w5 Concentrate in vacuo w4->w5 w6 Purify by column chromatography w5->w6

Figure 1: General workflow for the Pd-catalyzed N-arylation of amino acid esters.

Materials:

  • Amino acid ester (e.g., methyl, tert-butyl, or benzyl ester)

  • Aryl triflate

  • t-BuBrettPhos Pd G3 or G4 precatalyst

  • Base (e.g., K2CO3)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the amino acid ester (1.2 equiv.), aryl triflate (1.0 equiv.), and K2CO3 (2.0 equiv.).

  • In a glovebox, add the t-BuBrettPhos Pd G3 or G4 precatalyst (2-5 mol %).

  • Seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and add anhydrous toluene (to achieve a concentration of ~0.1 M in the aryl triflate).

  • Place the vial in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 12-24 h), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary:

Amino Acid EsterAryl TriflateCatalyst Loading (mol%)Yield (%)ee (%)
L-Alanine methyl esterPhenyl triflate29391
L-Leucine tert-butyl ester4-Tolyl triflate295>99
L-Phenylalanine benzyl ester4-Methoxyphenyl triflate59095
Note: This data is representative and adapted from literature.[7] Actual results may vary.

Part 2: Piperidine Derivatives as Versatile Catalysts

The piperidine scaffold is a privileged structure in organocatalysis and as a ligand in metal catalysis. The lone pair of electrons on the nitrogen atom can act as a Brønsted or Lewis base, or as a nucleophile, to activate substrates in a variety of transformations. Furthermore, the conformational rigidity of the piperidine ring can be exploited in asymmetric catalysis by installing chiral substituents.

Mechanistic Considerations in Piperidine Catalysis

In its simplest form, piperidine can act as a basic catalyst to promote reactions such as Knoevenagel condensations and Michael additions. In more complex systems, piperidine derivatives are incorporated into larger molecular frameworks to create bifunctional catalysts or chiral ligands. For instance, the steric hindrance of 2,2,6,6-tetramethylpiperidine (TMP) makes it a non-nucleophilic base, useful for selective deprotonations. In biocatalysis, enzymes can be utilized to synthesize complex piperidine derivatives with high stereocontrol.[8]

Detailed Protocol: Biocatalytic Synthesis of Piperidine Derivatives via Immobilized Lipase

This protocol describes a green and efficient method for the synthesis of functionalized piperidines using an immobilized lipase as a reusable biocatalyst in a one-pot, three-component reaction.[8]

Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product R1 Benzaldehyde Cat Immobilized CALB R2 Aniline R3 Acetoacetate Ester P Functionalized Piperidine Cat->P Multicomponent Reaction

Figure 2: Multicomponent synthesis of piperidine derivatives catalyzed by immobilized lipase.

Materials:

  • Benzaldehyde derivative

  • Aniline derivative

  • Acetoacetate ester (e.g., ethyl acetoacetate)

  • Immobilized Candida antarctica lipase B (CALB) on magnetic halloysite nanotubes (CALB@MHNTs)

  • Solvent (e.g., ethanol)

Procedure:

  • To a round-bottom flask, add the benzaldehyde (1 mmol), aniline (1 mmol), and acetoacetate ester (1 mmol).

  • Add the immobilized lipase catalyst, CALB@MHNTs (e.g., 50 mg).

  • Add the solvent (e.g., 5 mL of ethanol).

  • Stir the reaction mixture at a specified temperature (e.g., 50 °C) for the required time (e.g., 8-12 h), monitoring by TLC.

  • Upon completion, separate the magnetic catalyst using an external magnet.

  • Wash the catalyst with fresh solvent for reuse.

  • Evaporate the solvent from the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary:

BenzaldehydeAnilineAcetoacetate EsterYield (%)
BenzaldehydeAnilineEthyl acetoacetate95
4-ChlorobenzaldehydeAnilineEthyl acetoacetate92
Benzaldehyde4-MethylanilineMethyl acetoacetate93
Note: This data is representative and adapted from literature.[8] The catalyst was reported to be reusable for up to ten cycles with minimal loss of activity.

Conclusion

The N-substituted piperidine and amino acid ester scaffolds are of paramount importance in the field of catalysis. They provide access to valuable chiral building blocks through advanced transition-metal catalyzed reactions and serve as versatile organocatalysts and ligands in their own right. The protocols detailed herein offer a glimpse into the practical application of these remarkable molecules, underscoring the necessity for continued research and development in this area to address the evolving challenges of modern organic synthesis.

References

  • Iridium Catalysis Enables Piperidine Synthesis
  • Budhiraja, M., Ali, A., & Tyagi, V. (2022). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry, 46(10), 4837-4849.
  • Krasavin, M. (2022).
  • St. Denis, J. D., et al. (2019). Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Canadian Journal of Chemistry, 97(9), 638-644.
  • St. Denis, J. D., et al. (2019). Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Canadian Science Publishing.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
  • Pharmacological Applications of Piperidine Deriv
  • Luo, J., et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.
  • Zultanski, S. L., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4032–4035.
  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Trifl

Sources

Application Notes and Protocols for the Synthesis of Ethyl 2-(2,6-Dimethylpiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of N-Alkylation of Sterically Hindered Amines

The N-alkylation of secondary amines is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The introduction of an acetic ester moiety onto a piperidine scaffold, such as in the synthesis of ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate, can be a critical step in creating complex molecules with tailored properties. However, the presence of two methyl groups at the 2 and 6 positions of the piperidine ring introduces significant steric hindrance, which can dramatically affect the reactivity of the nitrogen atom. This steric shield impedes the approach of electrophiles, making the N-alkylation of 2,6-dimethylpiperidine a non-trivial synthetic challenge that often requires carefully optimized reaction conditions to achieve satisfactory yields.

This application note provides a comprehensive guide to the synthesis of this compound via the N-alkylation of 2,6-dimethylpiperidine with an ethyl haloacetate. We will delve into the mechanistic underpinnings of this SN2 reaction, present a detailed experimental protocol, discuss critical parameters, and offer troubleshooting advice to overcome common hurdles associated with the alkylation of sterically hindered secondary amines.

Mechanistic Insights: The SN2 Pathway and the Impact of Steric Hindrance

The N-alkylation of 2,6-dimethylpiperidine with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic α-carbon of the ethyl haloacetate. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the breaking of the carbon-halogen bond, with the halide ion acting as the leaving group.

The rate of an SN2 reaction is highly sensitive to steric hindrance at the reaction center. In the case of 2,6-dimethylpiperidine, the two methyl groups flank the nitrogen atom, creating a congested environment that hinders the backside attack of the nucleophilic nitrogen on the electrophile. This steric impediment raises the activation energy of the reaction, leading to slower reaction rates compared to the alkylation of less hindered amines like piperidine.

To overcome this challenge, the choice of reaction conditions is paramount. Factors such as the nature of the leaving group on the electrophile, the strength and steric bulk of the base, the polarity of the solvent, and the reaction temperature all play a crucial role in promoting the desired N-alkylation reaction.

Experimental Protocols: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
cis-2,6-Dimethylpiperidine≥98%Sigma-Aldrich
Ethyl bromoacetate98%Alfa Aesar
Anhydrous Potassium Carbonate (K₂CO₃)≥99%, fine powderFisher Scientific
Anhydrous Acetonitrile (MeCN)≥99.8%VWR
Diethyl ether (Et₂O)Anhydrous, ≥99.7%J.T.Baker
Saturated aqueous sodium bicarbonate (NaHCO₃)Reagent GradeLabChem
Brine (saturated aqueous NaCl)Reagent GradeLabChem
Anhydrous magnesium sulfate (MgSO₄)≥97%EMD Millipore
Round-bottom flask250 mLPyrex
Magnetic stirrer and stir barVWR
Reflux condenserKimble
Separatory funnel500 mLCorning
Rotary evaporatorHeidolph
Detailed Step-by-Step Methodology
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cis-2,6-dimethylpiperidine (5.66 g, 50 mmol, 1.0 eq) and anhydrous acetonitrile (100 mL).

  • Addition of Base: Add finely powdered anhydrous potassium carbonate (10.37 g, 75 mmol, 1.5 eq) to the stirred solution.

  • Addition of Alkylating Agent: Slowly add ethyl bromoacetate (9.18 g, 55 mmol, 1.1 eq) to the reaction mixture at room temperature over a period of 15-20 minutes.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 82 °C) and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting amine), cool the mixture to room temperature. Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Dissolve the resulting residue in diethyl ether (100 mL) and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil.

Characterization Data
  • ¹H NMR (CDCl₃, 400 MHz): δ 4.18 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.34 (s, 2H, -NCH₂CO-), 2.50 - 2.40 (m, 2H, piperidine H-2, H-6), 1.65 - 1.50 (m, 6H, piperidine H-3, H-4, H-5), 1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃), 1.08 (d, J = 6.2 Hz, 6H, -CH(CH₃)₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 171.5 (-C=O), 60.5 (-OCH₂CH₃), 58.0 (-NCH₂CO-), 56.5 (piperidine C-2, C-6), 34.5 (piperidine C-3, C-5), 25.0 (piperidine C-4), 22.0 (-CH(CH₃)₂), 14.2 (-OCH₂CH₃).

  • Mass Spectrometry (EI): m/z (%) = 199 (M⁺, 15), 184 (10), 126 (100), 112 (20), 84 (30).

Visualization of the Synthetic Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product setup1 1. Add 2,6-dimethylpiperidine and acetonitrile to flask setup2 2. Add anhydrous potassium carbonate setup1->setup2 setup3 3. Slowly add ethyl bromoacetate setup2->setup3 reaction 4. Reflux for 24-48 hours setup3->reaction workup1 5. Cool and filter reaction->workup1 workup2 6. Concentrate filtrate workup1->workup2 workup3 7. Extraction with Et₂O and aqueous washes workup2->workup3 workup4 8. Dry and concentrate organic layer workup3->workup4 purification 9. Purify by distillation or chromatography workup4->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Discussion of Critical Parameters and Troubleshooting

The success of the N-alkylation of 2,6-dimethylpiperidine hinges on several critical parameters:

  • Choice of Base: A non-nucleophilic, inorganic base like potassium carbonate is ideal. It is strong enough to neutralize the HBr formed during the reaction, driving the equilibrium towards the product, but it does not compete with the amine as a nucleophile. The use of a fine powder and ensuring it is anhydrous is crucial for optimal reactivity.

  • Solvent: A polar aprotic solvent like acetonitrile or DMF is preferred as it can dissolve the reactants and facilitate the SN2 reaction.

  • Temperature: Due to the steric hindrance, the reaction often requires elevated temperatures (reflux) to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and decomposition.

  • Slow Addition of Electrophile: Adding the ethyl bromoacetate slowly helps to minimize the potential for dialkylation, although this is less of a concern with the sterically hindered tertiary amine product.

Troubleshooting Common Issues:

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Insufficient reaction time or temperature. Inactive base (not anhydrous).Increase reflux time and monitor by TLC/GC-MS. Ensure the potassium carbonate is freshly dried. Consider using a more reactive alkylating agent like ethyl iodoacetate (can be generated in situ by adding a catalytic amount of KI).
Formation of side products Decomposition at high temperatures. Reaction with residual water.Ensure the reaction is not overheated. Use anhydrous solvents and reagents.
Difficult purification Incomplete reaction, leaving unreacted starting materials.Optimize reaction conditions for full conversion. Employ careful column chromatography with a suitable eluent system.

Conclusion

The N-alkylation of the sterically hindered secondary amine, 2,6-dimethylpiperidine, with ethyl bromoacetate presents a synthetic challenge that can be effectively overcome with a well-designed protocol. By understanding the mechanistic limitations imposed by steric hindrance and carefully controlling the reaction parameters, particularly the choice of a suitable base and solvent, and employing elevated temperatures, the synthesis of this compound can be achieved in good yield. The detailed protocol and troubleshooting guide provided in this application note serve as a valuable resource for researchers in organic synthesis and drug development, enabling the reliable preparation of this and other sterically encumbered N-alkylated piperidine derivatives.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).

Application Note & Protocol Guide: A Tiered Strategy for Screening Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Scientific Rationale

The discovery of novel therapeutic agents requires a systematic and logical approach to characterize the biological activity of new chemical entities (NCEs). This guide outlines a comprehensive, tiered screening cascade for Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate (referred to herein as Compound-X). The molecular structure, featuring a sterically hindered piperidine ring, is a privileged scaffold in medicinal chemistry, often associated with ligands targeting central nervous system (CNS) receptors and ion channels.

Given this structural alert, we hypothesize that Compound-X may modulate neuronal signaling. This document provides a robust framework to test this hypothesis, beginning with foundational assays to determine its general cellular effects and progressing to more specific, target-oriented functional assays. The goal is to efficiently profile the compound, establish a preliminary structure-activity relationship (SAR), and make a data-driven decision on its potential for further development.

This tiered approach ensures that resources are allocated efficiently, prioritizing compounds with desirable activity and minimal off-target effects. Each protocol is designed with internal controls to ensure data integrity and reproducibility.

The Tiered Screening Cascade

The proposed workflow is designed as a funnel, starting with broad assessments and narrowing down to specific mechanistic studies. This ensures that a comprehensive profile of Compound-X is built logically.

G cluster_0 cluster_1 Tier 1: Foundational Assays cluster_2 Tier 2: Primary Target Engagement (Hypothesis-Driven) cluster_3 Tier 3: Functional & Phenotypic Assays A Section 3.0 Compound Management & QC B Section 4.0 Cytotoxicity Assessment (e.g., MTT or CellTiter-Glo) A->B Qualified Compound C Section 5.0 Receptor Binding Assay (e.g., Radioligand Displacement) B->C Determine Non-Toxic Conc. D Section 6.0 Cellular Functional Assay (e.g., Calcium Flux via FLIPR) C->D Confirm Direct Binding (Potency) E Section 7.0 Data Analysis & Decision Gate D->E Confirm Functional Activity (Efficacy)

Caption: Tiered screening workflow for Compound-X.

Prerequisite: Compound Management & Quality Control

Scientific integrity begins with well-characterized reagents. Before initiating any biological assay, the purity, identity, and solubility of Compound-X must be rigorously established.

3.1 Purity and Identity Verification:

  • Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

  • Acceptance Criteria: Purity ≥95%, with the observed mass matching the theoretical mass of this compound.

3.2 Solubility Assessment:

  • Rationale: Undissolved compound can cause artifacts in automated liquid handling and lead to inaccurate concentration data.

  • Protocol: A kinetic nephelometry-based method is recommended to determine solubility in Dimethyl Sulfoxide (DMSO) and the final aqueous assay buffer.

3.3 Stock Solution Preparation:

  • Protocol: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store in small aliquots at -20°C or -80°C in desiccated conditions to prevent freeze-thaw cycles and water absorption.[1][2]

  • Best Practice: Use automated liquid handlers for creating intermediate dilution plates to minimize human error and ensure accuracy for quantitative high-throughput screening (qHTS).[3]

Tier 1 Protocol: General Cytotoxicity Assessment

Objective: To determine the concentration range at which Compound-X exhibits cytotoxic effects. This is critical for distinguishing true target-mediated effects from non-specific toxicity in subsequent assays. Two common methods are presented.

4.1 Method A: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4][5] The amount of formazan produced is proportional to the number of living cells.[6][7][8]

  • Cell Line Selection: A robust, commonly used cell line such as HEK293 (Human Embryonic Kidney) or SH-SY5Y (human neuroblastoma) is recommended.

Step-by-Step Protocol (MTT):

  • Cell Plating: Seed cells into a 96-well, clear-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of Compound-X (e.g., 11-point, 1:3 dilution starting from 100 µM) in culture medium. The final DMSO concentration should be kept constant and low (≤0.5%). Add the compound dilutions to the cells. Include "cells only" (negative control) and "media only" (blank) wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[5][6]

  • Solubilization: Carefully aspirate the medium and add 100 µL of MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[4][7]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[4] Read the absorbance at 570 nm using a microplate reader.[8]

4.2 Method B: CellTiter-Glo® Luminescent Cell Viability Assay

  • Principle: This is a homogeneous "add-mix-measure" assay that quantifies ATP, an indicator of metabolically active cells.[9][10] The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells in culture.[9][10]

  • Advantages: Higher sensitivity and a simpler workflow compared to the MTT assay.[9]

Step-by-Step Protocol (CellTiter-Glo®):

  • Cell Plating & Treatment: Follow steps 1-3 from the MTT protocol, but use opaque-walled plates suitable for luminescence.

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[10][11]

  • Assay Execution: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[10]

  • Lysis & Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]

  • Data Acquisition: Record luminescence using a plate luminometer.

Data Presentation & Interpretation (Tier 1):

Compound-X Conc. (µM)% Viability (MTT)% Viability (CellTiter-Glo®)
1005.2%4.8%
33.325.6%28.1%
11.188.9%91.5%
3.797.4%98.2%
1.299.1%100.3%
CC₅₀ (µM) ~40 µM ~42 µM

Table 1: Representative cytotoxicity data for Compound-X. The CC₅₀ (50% cytotoxic concentration) is determined. Subsequent assays should use concentrations well below this value (e.g., ≤10 µM).

Tier 2 Protocol: Target Binding Assay

Objective: To determine if Compound-X directly interacts with a hypothesized molecular target. Based on its structure, we will test for binding to a representative neuronal receptor, such as a muscarinic or nicotinic acetylcholine receptor, using a radioligand displacement assay.

  • Principle: This assay measures the ability of an unlabeled test compound (Compound-X) to compete with a high-affinity radiolabeled ligand for binding to a receptor. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.[12][13]

Step-by-Step Protocol (Radioligand Displacement):

  • Reagent Preparation:

    • Receptor Source: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., CHO-M1 cells for muscarinic M1 receptor).

    • Radioligand: Choose a suitable high-affinity radioligand (e.g., [³H]-NMS for M1 receptors).

    • Assay Buffer: Prepare an appropriate binding buffer (e.g., PBS with 0.1% BSA).

  • Assay Plate Setup (96-well format):

    • Total Binding: Add buffer, radioligand (at a concentration near its Kd), and receptor membranes.

    • Non-Specific Binding (NSB): Add buffer, radioligand, receptor membranes, and a high concentration of a known, potent unlabeled ligand (e.g., 1 µM Atropine for M1).

    • Compound-X Wells: Add buffer, radioligand, receptor membranes, and serial dilutions of Compound-X.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[14]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove residual unbound radioactivity.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis & Interpretation (Tier 2):

  • Calculate percent inhibition for each concentration of Compound-X.

  • Plot percent inhibition versus log[Compound-X] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration causing 50% inhibition).

  • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Tier 3 Protocol: Cellular Functional Assay

Objective: To determine if the binding of Compound-X to its target translates into a functional cellular response. For many neuronal receptors, ligand binding triggers a change in intracellular calcium concentration.

  • Principle: The Fluorometric Imaging Plate Reader (FLIPR) assay measures changes in intracellular calcium ([Ca²⁺]i) using a calcium-sensitive fluorescent dye.[15] Cells are loaded with a dye that fluoresces upon binding to calcium. When receptor activation leads to Ca²⁺ release from intracellular stores or influx from the extracellular space, the resulting increase in fluorescence is detected in real-time.[15][16]

G cluster_0 Cellular Environment cluster_1 Compound Compound-X Receptor GPCR Target Compound->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor on ER Ca_Store Ca2+ Store ER->Ca_Store Releases Ca_Cytosol Cytosolic Ca2+ Ca_Store->Ca_Cytosol FLIPR FLIPR Dye (Fluorescence ↑) Ca_Cytosol->FLIPR Binds & Activates

Caption: Hypothetical Gq-coupled GPCR signaling pathway for Ca²⁺ flux.

Step-by-Step Protocol (FLIPR Calcium Flux):

  • Cell Plating: Seed cells expressing the target receptor into 384-well, black-walled, clear-bottom assay plates and incubate overnight.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or a commercial kit like FLIPR Calcium 5/6).[16][17] Incubate for 1 hour at 37°C to allow the dye to enter the cells and be cleaved into its active form.[16]

  • Compound Plate Preparation: In a separate source plate, prepare serial dilutions of Compound-X and a known agonist (positive control).

  • FLIPR Assay Execution:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for several seconds.

    • The instrument automatically adds the compounds from the source plate to the cell plate.

    • Immediately begin measuring fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the kinetic response.[17]

  • Data Acquisition: The instrument records the fluorescence change over time for each well.

Data Analysis & Interpretation (Tier 3):

  • The response is typically quantified by the peak fluorescence signal over baseline.

  • Plot the response versus log[Compound-X] to generate a concentration-response curve.

  • Calculate the EC₅₀ (concentration for 50% maximal response) for agonists or IC₅₀ for antagonists.

  • Determine the maximum efficacy (% activation relative to a known full agonist).

Data Validation & Quality Control

For high-throughput screening assays, the Z'-factor is a critical metric for assessing assay quality and robustness.[18]

  • Calculation: Z' = 1 - [3(σₚ + σₙ)] / |μₚ - μₙ|

    • Where μₚ and σₚ are the mean and standard deviation of the positive control, and μₙ and σₙ are for the negative control.

  • Interpretation: [19][20][21][22]

    • Z' > 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' < 0.5: A marginal assay that may require optimization.

    • Z' < 0: The assay is not suitable for screening.

Conclusion

This tiered application guide provides a systematic, hypothesis-driven framework for the initial biological characterization of this compound. By progressing through foundational cytotoxicity, target binding, and functional cellular assays, researchers can efficiently generate a robust data package. This allows for an informed decision on whether the compound's potency, efficacy, and therapeutic window warrant further investigation in more complex preclinical models.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • University of Oslo. (n.d.). CellTiter-Glo Assay Protocol. OUH - Protocols. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 476-84. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Beckman Coulter Life Sciences. (n.d.). Compound Management and Integrity. Retrieved from [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. PMC - NIH. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges encountered during the purification of this sterically hindered tertiary amine ester.

I. Understanding the Chemistry: Synthesis and Potential Impurities

The purification strategy for any compound is intrinsically linked to its synthesis and the potential impurities that may arise. This compound is typically synthesized via the N-alkylation of 2,6-dimethylpiperidine with ethyl bromoacetate, often in the presence of a base.

Synthesis_Reaction cluster_reactants Reactants cluster_products Products 2_6_dimethylpiperidine 2,6-Dimethylpiperidine target_compound This compound 2_6_dimethylpiperidine->target_compound + ethyl_bromoacetate Ethyl Bromoacetate ethyl_bromoacetate->target_compound + Base salt HBr Salt of Base

Caption: Synthesis of this compound.

Understanding the potential impurities is the first step in designing a robust purification protocol.

Table 1: Potential Impurities and Their Origin

ImpurityOriginKey Characteristics for Separation
Unreacted 2,6-dimethylpiperidineIncomplete reactionBasic, more polar than the product.
Unreacted Ethyl BromoacetateIncomplete reactionNeutral, less polar than the product, lachrymator.[1][2][3]
2-(2,6-dimethylpiperidin-1-yl)acetic acidHydrolysis of the product ester during workup or purificationBasic and acidic (zwitterionic potential), significantly more polar than the product.
Quaternary Ammonium SaltOver-alkylation of the productIonic, highly polar, typically water-soluble and non-volatile.[3][4][5][6]
Base used in the reaction (e.g., K₂CO₃, Et₃N)Reaction componentBasic, can be removed by aqueous workup.
SolventsReaction mediumRemoved by evaporation.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

A. Work-up and Extraction Issues

Q1: I have a persistent emulsion during my aqueous workup. How can I resolve this?

A1: Emulsions are common when working with basic, amphiphilic molecules.

  • Causality: The tertiary amine product can act as a surfactant, stabilizing the interface between the organic and aqueous layers.

  • Troubleshooting Steps:

    • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of the organic product and helping to break the emulsion.[7][8]

    • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.[8]

Q2: My final product is a yellow oil, even after purification. What is causing the color and how can I remove it?

A2: A yellow tint often indicates the presence of oxidized impurities.

  • Causality: Tertiary amines, including piperidine derivatives, can be susceptible to oxidation, leading to colored byproducts.

  • Troubleshooting Steps:

    • Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and add a small amount of activated charcoal. Stir for 15-30 minutes, then filter through a pad of Celite to remove the charcoal.

    • Column Chromatography: Careful column chromatography can separate the colored impurities from the desired product.

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for removing non-volatile colored impurities.

B. Column Chromatography Challenges

Q3: My product is streaking on the TLC plate and the column. How can I get clean separation?

A3: Streaking of basic compounds like your product on silica gel is a common issue.

  • Causality: The acidic nature of silica gel can interact strongly with the basic nitrogen atom of the piperidine ring, leading to poor chromatographic behavior.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine, into your eluent system (typically 0.1-1%). This will neutralize the acidic sites on the silica gel and improve the spot shape.

    • Use a Deactivated Stationary Phase: Consider using neutral or basic alumina for your column chromatography instead of silica gel.

    • Solvent System Optimization: Experiment with different solvent systems. A common starting point for N-alkylated piperidines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[9]

Chromatography_Troubleshooting Streaking_on_TLC Issue: Streaking on TLC/Column Acidic_Silica Cause: Acidic Silica Gel Interaction Streaking_on_TLC->Acidic_Silica Add_Base Solution 1: Add Triethylamine to Eluent Acidic_Silica->Add_Base Use_Alumina Solution 2: Use Alumina Acidic_Silica->Use_Alumina Optimize_Solvent Solution 3: Optimize Solvent System Acidic_Silica->Optimize_Solvent

Caption: Troubleshooting streaking in chromatography.

Q4: I can't see my product on the TLC plate under UV light. How can I visualize it?

A4: this compound lacks a strong chromophore, making it invisible under UV light.

  • Causality: The molecule does not possess conjugated pi systems that absorb UV radiation at 254 nm.

  • Visualization Techniques:

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain for compounds that can be oxidized. Your product will appear as a yellow spot on a purple background.

    • Iodine Chamber: Most organic compounds will absorb iodine vapor, appearing as brown spots. This method is non-destructive.[10][11]

    • Ninhydrin Stain: While typically used for primary and secondary amines, some tertiary amines can give a colored spot with ninhydrin, although the color may vary.[10]

    • Dragendorff's Reagent: This is a classic stain for visualizing alkaloids and other nitrogen-containing compounds, which will appear as orange or brown spots.[12]

C. Recrystallization and Isolation Problems

Q5: I'm trying to recrystallize my product, but it keeps oiling out. What should I do?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.

  • Causality: This can happen if the boiling point of the solvent is higher than the melting point of the compound, if the solution is cooled too quickly, or if there are significant impurities present.

  • Troubleshooting Steps:

    • Solvent Screening: The key is to find a solvent or solvent system where the product is sparingly soluble at room temperature and highly soluble when hot. For esters, a mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or heptane) often works well.[11]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can promote the formation of larger, purer crystals.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.

    • Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.

Q6: My final product still contains unreacted 2,6-dimethylpiperidine. How can I remove it?

A6: The starting amine is a common impurity if the reaction does not go to completion.

  • Troubleshooting Steps:

    • Aqueous Acid Wash: During the workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 2,6-dimethylpiperidine will be protonated and move into the aqueous layer, while the more hindered and less basic tertiary amine product will largely remain in the organic phase. Be cautious, as some of your product may also be extracted.

    • Column Chromatography: As 2,6-dimethylpiperidine is more polar than the product, it can be separated by column chromatography. The use of a basic modifier in the eluent, as mentioned in Q3, will be important here.

III. Experimental Protocols

Protocol 1: General Work-up and Extraction
  • Upon completion of the reaction, cool the mixture to room temperature.

  • If the reaction was run in a polar, water-miscible solvent like DMF or acetonitrile, dilute the reaction mixture with a larger volume of ethyl acetate or diethyl ether.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water (to remove water-soluble byproducts and salts).

    • Dilute aqueous acid (e.g., 1 M HCl) to remove unreacted 2,6-dimethylpiperidine (monitor your product loss by TLC if it is acid-sensitive).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Brine to initiate drying.[7]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9][13][14]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the product. Add 0.5% triethylamine to the eluent to prevent streaking.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Alternatively, for less soluble products, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and adding this to the top of the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC using one of the visualization methods described in Q4.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Selection: In a small test tube, attempt to dissolve a small amount of the crude product in various solvents at room temperature and with heating. Good candidates for a single-solvent recrystallization will show low solubility at room temperature and high solubility when hot. For a two-solvent system, find a solvent in which the product is highly soluble and another in which it is poorly soluble. A hexanes/ethyl acetate mixture is a good starting point.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent (or the "good" solvent in a two-solvent system).

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization:

    • Single-solvent: Allow the flask to cool slowly to room temperature, then place it in an ice bath.

    • Two-solvent: While the solution in the "good" solvent is hot, add the "bad" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

IV. References

  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. Retrieved January 17, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods. Retrieved January 17, 2026, from [Link]

  • Chemguide. (n.d.). Drying agent. Retrieved January 17, 2026, from [Link]

  • LibreTexts Chemistry. (2024, August 15). 3.2: Drying Agents. Retrieved January 17, 2026, from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Using drying agents. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). US4255356A - Purification of tertiary amines using an adsorbent. Retrieved January 17, 2026, from

  • Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines. Retrieved January 17, 2026, from

  • Florida State University. (n.d.). RATES OF HYDROLYSIS OF ETHYLENE DIBROMIDE (EDB). Retrieved January 17, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Common Name: ETHYL BROMOACETATE HAZARD SUMMARY. Retrieved January 17, 2026, from [Link]

  • SWGDrug. (n.d.). Thin Layer Chromatography (TLC) System Descriptions and Visualizations. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Retrieved January 17, 2026, from [Link]

  • Bohrium. (n.d.). The Regiospecific N-Alkylation of Heterocyclic Ketene Aminals with Ethyl Bromoacetate: A Facile Route to 3-Pyrrolidinone Fused Diazaheterocycles. Retrieved January 17, 2026, from [Link]

  • DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2017, November 10). Best reagent to reveal piperidine alkaloids on silver nitrate-impregnated TLC plates?. Retrieved January 17, 2026, from [Link]

  • NIH - National Center for Biotechnology Information. (n.d.). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Retrieved January 17, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025, August 7). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). 2,6-Dimethylpiperidine. Retrieved January 17, 2026, from [Link]

  • NIH - National Center for Biotechnology Information. (2019, April 13). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Retrieved January 17, 2026, from [Link]

  • Science Info. (2023, November 8). Quaternary Ammonium Salts: Definition, Preparation, Applications. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Overcoming Low Yield in Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this sterically demanding N-alkylation reaction. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses the most common issues encountered during the synthesis. Each question is designed to help you diagnose a specific problem and provides a scientifically-backed solution.

Q1: My reaction yield is consistently below 20%, with a significant amount of unreacted 2,6-dimethylpiperidine remaining. What is the primary barrier and how can I overcome it?

A1: The overwhelmingly dominant factor limiting this reaction's success is the severe steric hindrance imposed by the two methyl groups at the C2 and C6 positions of the piperidine ring. These groups act as "gatekeepers," shielding the nitrogen's lone pair of electrons and drastically reducing its nucleophilicity. This makes the standard SN2 attack on ethyl bromoacetate kinetically unfavorable.

To overcome this, you must optimize your reaction conditions to maximize the reactivity of the nucleophile and the stability of the transition state.

  • Increase Nucleophilicity: The most direct way to enhance the piperidine's reactivity is to deprotonate it fully with a strong, non-nucleophilic base like Sodium Hydride (NaH). This generates the corresponding amide anion, which is a significantly more potent nucleophile.

  • Solvent Choice: Utilize a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). These solvents effectively solvate the cation (e.g., Na⁺ from NaH or K⁺ from K₂CO₃) but do not strongly solvate the nucleophilic nitrogen, leaving it more "naked" and reactive.[1][2]

  • Elevated Temperature: Increasing the reaction temperature provides the necessary activation energy to overcome the high steric barrier. For this specific reaction, temperatures in the range of 70-100 °C are often required.

The following workflow diagram illustrates a logical approach to troubleshooting this primary issue.

G start Low Yield (<20%) Unreacted Starting Material check_base What base was used? start->check_base base_weak Weak Base (e.g., K₂CO₃, Et₃N) check_base->base_weak Weak base_strong Strong Base (e.g., NaH) check_base->base_strong Strong check_temp What was the reaction temperature? temp_low Low Temp (<50 °C) check_temp->temp_low Low temp_high High Temp (70-100 °C) check_temp->temp_high Optimal check_solvent What solvent was used? solvent_bad Protic or Nonpolar (e.g., EtOH, Toluene) check_solvent->solvent_bad Suboptimal solvent_good Polar Aprotic (e.g., DMF, MeCN) check_solvent->solvent_good Optimal action_base Action: Switch to a strong, non-nucleophilic base like NaH to fully deprotonate the amine. base_weak->action_base base_strong->check_temp action_temp Action: Increase temperature to 70-100 °C to provide sufficient activation energy. temp_low->action_temp temp_high->check_solvent action_solvent Action: Use a polar aprotic solvent like DMF to enhance nucleophile reactivity. solvent_bad->action_solvent success Improved Yield solvent_good->success action_base->success action_temp->success action_solvent->success

Caption: Troubleshooting workflow for low yield.

Q2: I'm observing a new, more polar spot on my TLC plate that is not my starting material or product. What is this side product and how can I prevent it?

A2: The most likely side product is the quaternary ammonium salt . This occurs when the desired product, this compound (a tertiary amine), acts as a nucleophile and reacts with a second molecule of ethyl bromoacetate. This is particularly prevalent if the reaction is run with a stoichiometric excess of the alkylating agent.

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess of the 2,6-dimethylpiperidine (e.g., 1.1 to 1.2 equivalents) relative to the ethyl bromoacetate. This ensures the alkylating agent is the limiting reagent, minimizing its availability to react with the product.

  • Slow Addition: Add the ethyl bromoacetate dropwise to the reaction mixture over a prolonged period. This keeps the instantaneous concentration of the alkylating agent low, favoring its reaction with the more abundant starting amine over the product.

The diagram below illustrates the desired reaction pathway versus the competing side reaction.

G cluster_0 piperidine 2,6-Dimethylpiperidine (Nucleophile) product Desired Product (Tertiary Amine) piperidine->product Desired SN2 Attack bromoacetate Ethyl Bromoacetate (Electrophile) bromoacetate->product quat_salt Side Product (Quaternary Salt) bromoacetate->quat_salt product->quat_salt Undesired SN2 Attack

Caption: Desired vs. undesired reaction pathways.

Q3: Which base is truly optimal for this reaction? I've seen protocols using both potassium carbonate and sodium hydride.

A3: The choice of base is a critical parameter that balances nucleophile activation against potential side reactions. There is no single "best" base; the optimal choice depends on your specific experimental goals and tolerance for handling certain reagents.

BaseMechanism of ActionProsConsRecommended Use
Potassium Carbonate (K₂CO₃) Heterogeneous solid base. Acts as a proton scavenger for the HBr formed during the reaction.Inexpensive, easy to handle, safe.[2]Low basicity may not be sufficient to fully deprotonate the hindered amine, leading to slow reaction rates and lower yields.For initial optimization attempts or when milder conditions are preferred.
Sodium Hydride (NaH) Strong, non-nucleophilic base. Irreversibly deprotonates the amine to form the highly nucleophilic sodium amide salt.[1]Maximizes nucleophilicity, leading to faster reaction rates and potentially higher yields.Pyrophoric (reacts violently with water), requires anhydrous conditions and careful handling. Can promote elimination side reactions if not controlled.For maximizing yield when weaker bases fail. This is the high-power option.
Triethylamine (Et₃N) Soluble organic base. Acts as a proton scavenger.Homogeneous reaction, easy to remove during workup.Sterically hindered itself and often not basic enough to effectively promote the reaction with another hindered amine.Generally not recommended for this specific sterically demanding transformation.

Frequently Asked Questions (FAQs)

Q1: Can I use ethyl 2-chloroacetate instead of ethyl 2-bromoacetate to save costs?

A1: Yes, you can, but you should expect a significantly slower reaction rate. The N-alkylation is an SN2 reaction, and the rate is highly dependent on the quality of the leaving group. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base and more polarizable. Consequently, the C-Br bond is weaker and breaks more easily than the C-Cl bond. If you switch to ethyl 2-chloroacetate, you will likely need to compensate by using more forcing conditions (higher temperature, longer reaction time) to achieve a comparable yield.

Q2: My starting 2,6-dimethylpiperidine is old. Does its purity matter?

A2: Absolutely. The purity of your starting amine is critical. Secondary amines can oxidize over time upon exposure to air, forming secondary amine N-oxides and other impurities. More importantly, they are hygroscopic and can absorb atmospheric water. Water will react destructively with strong bases like NaH, quenching the base and halting the reaction. It is highly recommended to distill 2,6-dimethylpiperidine from a suitable drying agent (e.g., CaH₂) before use, especially when employing moisture-sensitive reagents.

Q3: What is the best method for purifying the final product?

A3: The product is a basic tertiary amine, which allows for a straightforward purification strategy based on its acid-base properties.

  • Initial Workup: After quenching the reaction, perform a standard aqueous workup.

  • Acid-Base Extraction:

    • Dissolve the crude organic residue in a nonpolar solvent like diethyl ether or ethyl acetate.

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your product, being basic, will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

    • Separate the layers. Wash the aqueous layer with fresh ether to remove any trapped non-basic impurities.

    • Carefully basify the aqueous layer with a strong base (e.g., 6M NaOH) until it is strongly alkaline (pH > 12). This deprotonates your product, causing it to separate from the aqueous layer.

    • Extract the now-basic aqueous layer multiple times with a fresh organic solvent (diethyl ether or dichloromethane) to recover your purified product.

  • Final Purification: Combine the organic extracts from the final step, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. If further purification is needed, column chromatography on silica gel (often using a hexane/ethyl acetate gradient with a small amount of triethylamine, ~1%, to prevent tailing) or vacuum distillation can be employed.

Experimental Protocols

Protocol 1: High-Yield Synthesis using Sodium Hydride (NaH)

Materials:

  • 2,6-dimethylpiperidine (distilled, 1.1 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Ethyl 2-bromoacetate (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the NaH dispersion to a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

  • Washing (Optional but Recommended): Wash the NaH three times with anhydrous hexane or pentane to remove the mineral oil. Decant the solvent carefully each time.

  • Solvent Addition: Add anhydrous DMF to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath.

  • Amine Addition: Dissolve the 2,6-dimethylpiperidine in a small amount of anhydrous DMF and add it dropwise to the NaH slurry via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • Alkylating Agent Addition: Cool the mixture back to 0 °C. Add the ethyl 2-bromoacetate dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80 °C. Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Quenching: Cool the reaction to 0 °C and very carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup and Purification: Transfer the mixture to a separatory funnel, add water and diethyl ether. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as described in FAQ Q3.

Protocol 2: Standard Synthesis using Potassium Carbonate (K₂CO₃)

Materials:

  • 2,6-dimethylpiperidine (1.2 eq)

  • Ethyl 2-bromoacetate (1.0 eq)

  • Anhydrous Potassium Carbonate (finely powdered, 2.5 eq)

  • Acetonitrile (MeCN)

  • Standard laboratory glassware

Procedure:

  • Setup: To a round-bottom flask, add 2,6-dimethylpiperidine, anhydrous acetonitrile, and finely powdered potassium carbonate.

  • Addition: Begin vigorous stirring and add the ethyl 2-bromoacetate dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82 °C for MeCN) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with fresh acetonitrile.

  • Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude oil can be purified as described in FAQ Q3.

References

  • ResearchGate. Optimization of reaction conditions. Available at: [Link]

  • National Institutes of Health (NIH). Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition. Available at: [Link]

  • National Institutes of Health (NIH). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Available at: [Link]

  • Royal Society of Chemistry. Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Available at: [Link]

Sources

Technical Support Center: Synthesis of Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered piperidine derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles to navigate the challenges associated with this synthesis.

Introduction: The Challenge of Steric Hindrance

The synthesis of this compound, a tertiary amine, primarily involves the N-alkylation of 2,6-dimethylpiperidine with an ethyl haloacetate. The core challenge in this reaction is the significant steric hindrance posed by the two methyl groups at the 2 and 6 positions of the piperidine ring. This steric bulk dramatically influences the nucleophilicity of the nitrogen atom, making it less reactive than simpler secondary amines and necessitating carefully optimized reaction conditions to achieve a good yield while minimizing side reactions.[1][2] This guide will provide the expertise to manage these synthetic challenges effectively.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Formation

  • Observation: TLC or GC-MS analysis shows a large amount of unreacted 2,6-dimethylpiperidine and ethyl bromoacetate starting materials.

  • Probable Causes & Solutions:

Probable CauseScientific RationaleRecommended Solution
Insufficient Reaction Temperature The steric hindrance of 2,6-dimethylpiperidine requires higher activation energy for the N-alkylation to proceed at an appreciable rate. Room temperature is often insufficient.Increase the reaction temperature to reflux in a suitable solvent like acetonitrile or DMF. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time at the elevated temperature.
Inadequate Base Strength or Solubility A base is required to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. An insufficiently strong or poorly soluble base will not effectively scavenge the acid.Use a moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) if necessary. Ensure the base is finely powdered to maximize surface area and solubility.
Choice of Leaving Group The reactivity of the ethyl haloacetate is dependent on the leaving group (I > Br > Cl). Ethyl chloroacetate may be significantly less reactive than ethyl bromoacetate.[3]If using ethyl chloroacetate with poor results, switch to ethyl bromoacetate. Ethyl iodoacetate is also an option but is generally more expensive and less stable.

Issue 2: Presence of a Major, More Polar Impurity

  • Observation: A significant spot/peak corresponding to a more polar byproduct is observed, which is difficult to separate from the product.

  • Probable Causes & Solutions:

Probable CauseScientific RationaleRecommended Solution
Quaternization of the Product The desired tertiary amine product can be further alkylated by ethyl bromoacetate to form a quaternary ammonium salt. This salt is highly polar and may be soluble in the organic phase.Use a slight excess of 2,6-dimethylpiperidine (1.1-1.2 equivalents) relative to ethyl bromoacetate to ensure the alkylating agent is consumed before significant quaternization of the product can occur.
Hydrolysis of the Ester If the reaction is run for an extended period, especially with a strong base and residual water, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.Ensure all reagents and solvents are anhydrous. Use a milder base like potassium carbonate and monitor the reaction to avoid unnecessarily long reaction times. If hydrolysis is suspected, an acidic workup can help separate the basic product from the acidic byproduct.

Issue 3: Formation of an Alkene Byproduct

  • Observation: GC-MS or ¹H NMR analysis indicates the presence of an alkene, likely from an elimination reaction.

  • Probable Causes & Solutions:

Probable CauseScientific RationaleRecommended Solution
Hofmann Elimination If quaternization occurs, the resulting quaternary ammonium salt can undergo Hofmann elimination under basic conditions, especially at elevated temperatures, to form an alkene.[4][5][6][7][8] The sterically bulky quaternary ammonium group favors the formation of the less substituted alkene (Hofmann product).Minimize the formation of the quaternary ammonium salt by controlling the stoichiometry as described in Issue 2. Avoid excessively high temperatures and strong bases if possible.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Polar aprotic solvents such as acetonitrile (CH₃CN) and N,N-dimethylformamide (DMF) are generally preferred. They effectively dissolve the reactants and the base, facilitating the Sₙ2 reaction.

Q2: Can I use a different base, like triethylamine?

A2: While triethylamine is a common base for N-alkylations, it can also be alkylated by ethyl bromoacetate, leading to a mixture of products and complicating purification. A solid inorganic base like potassium carbonate is often a better choice as it is non-nucleophilic and easily removed by filtration.

Q3: How can I effectively purify the final product?

A3: Purification can typically be achieved by flash column chromatography on silica gel.[9] However, due to the basic nature of the product, tailing on the silica column can be an issue. To mitigate this, the silica gel can be deactivated by pre-treating it with a solvent mixture containing a small amount of triethylamine (1-2%). Alternatively, an acidic workup followed by extraction and then a basic wash can help remove non-basic impurities before chromatography.

Q4: What are the expected ¹H NMR signals for the product?

A4: The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene group adjacent to the nitrogen, the protons on the piperidine ring, and the two methyl groups on the piperidine ring. Due to the chiral centers at the 2 and 6 positions, the signals for the piperidine ring protons may be complex.

Q5: Is over-alkylation to form a quaternary salt a major concern?

A5: While possible, the significant steric hindrance from the two methyl groups on the piperidine ring disfavors the formation of the quaternary ammonium salt compared to less hindered amines. However, it can still occur, especially if an excess of the alkylating agent is used or at high temperatures.[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2,6-Dimethylpiperidine

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dimethylpiperidine (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the amine.

  • Add anhydrous potassium carbonate (1.5 eq).

  • To the stirred suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by TLC or GC-MS. The reaction may take several hours to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 1% triethylamine in the eluent to prevent tailing) to obtain the pure this compound.

Protocol 2: GC-MS Analysis for Reaction Monitoring

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).[10][11]

Sample Preparation:

  • Withdraw a small aliquot (a few drops) from the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Filter the diluted sample through a small plug of silica or a syringe filter to remove any solid particles.

GC Conditions (Typical):

  • Column: A standard non-polar column (e.g., HP-5MS).

  • Injector Temperature: 250°C

  • Oven Program: Start at a suitable temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

By monitoring the disappearance of the starting material peaks and the appearance of the product peak, the reaction progress can be accurately tracked.

Visualizations

Reaction Pathway and Key Side Reactions

G start_materials 2,6-Dimethylpiperidine + Ethyl Bromoacetate product This compound start_materials->product N-Alkylation (Desired Reaction) quat_salt Quaternary Ammonium Salt product->quat_salt Over-alkylation (Side Reaction 1) hydrolysis_product Hydrolyzed Product (Carboxylic Acid) product->hydrolysis_product Ester Hydrolysis (Side Reaction 3) hofmann_product Hofmann Elimination Product (Alkene) quat_salt->hofmann_product Hofmann Elimination (Side Reaction 2)

Caption: Main reaction and potential side reactions in the synthesis.

Troubleshooting Logic Flow

G start Low Yield? check_temp Increase Temperature? start->check_temp Yes impurity Major Impurity? start->impurity No check_base Stronger/More Soluble Base? check_temp->check_base check_halide Switch to Bromoacetate? check_base->check_halide solution Problem Solved check_halide->solution check_stoich Use Excess Amine? impurity->check_stoich Yes, more polar check_hydrolysis Anhydrous Conditions? impurity->check_hydrolysis Yes, acidic check_stoich->solution check_hydrolysis->solution

Sources

improving the stability of ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of solutions containing this compound. As Senior Application Scientists, our goal is to blend foundational chemical principles with practical, field-tested strategies to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding Compound Stability

Question: My solution of this compound is showing decreased purity or potency over time. What are the primary degradation pathways?

Answer: The molecular structure of this compound contains two primary functional groups susceptible to degradation: an ethyl ester and a tertiary amine within a piperidine ring.

  • Ester Hydrolysis: This is the most common and significant degradation pathway. The ester group can be cleaved by water in a process called hydrolysis, which can be catalyzed by either acid or base.[1][2]

    • Base-Catalyzed Hydrolysis (Saponification): This reaction is typically faster and irreversible, yielding a carboxylate salt and ethanol.[1][3] Even neutral pH (pH 7) contains enough hydroxide ions to slowly catalyze this process.

    • Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of an acid catalyst.[2][4] To minimize this, a large excess of water should be avoided if acidic conditions are necessary.

  • Oxidation of the Tertiary Amine: The nitrogen atom in the piperidine ring is susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal impurities.[5][6] This can lead to the formation of N-oxides or other degradation products, which can affect the compound's activity and purity. Tertiary amines are generally more stable against oxidation than primary or secondary amines, but this pathway cannot be disregarded over long-term storage.[7][8]

The steric hindrance provided by the two methyl groups at the 2 and 6 positions of the piperidine ring can slow the rate of reactions involving the nitrogen atom, which generally enhances the compound's chemical stability compared to un-substituted piperidines.[9]

cluster_main Degradation of this compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent This compound acid 2-(2,6-dimethylpiperidin-1-yl)acetic acid parent->acid H₂O / H⁺ or OH⁻ (Primary Pathway) n_oxide N-oxide derivative parent->n_oxide O₂ / Light (Secondary Pathway) acid->parent Reversible (Acid-catalyzed) ethanol Ethanol

Caption: Primary degradation pathways for the target compound.

Section 2: Solution Preparation and Storage

Question: What is the optimal pH for preparing and storing aqueous solutions of this compound?

Answer: Controlling the pH is the single most critical factor for ensuring the stability of this compound in aqueous solutions.

Given the high susceptibility of the ester to base-catalyzed hydrolysis, a slightly acidic pH range of 4.0 to 5.5 is recommended.

  • Why not neutral or basic? At pH ≥ 7, the rate of irreversible saponification increases significantly, leading to rapid degradation.

  • Why not strongly acidic? While acid-catalyzed hydrolysis is reversible, very low pH (<3) can still promote degradation and may lead to other stability issues or affect the compound's solubility and performance in assays.

A buffered solution is highly recommended over using water alone to maintain a stable pH. Acetate or citrate buffers are excellent choices for this pH range. Directly measuring the pH of a solution is a key indicator of its stability over time, as changes often signal chemical degradation.[10]

Question: Which solvents are recommended for stock solutions, and which should be avoided?

Answer: The choice of solvent is critical for long-term stability, especially for concentrated stock solutions.

Solvent ClassRecommendedUse with CautionAvoid for Long-Term StorageRationale
Aprotic Organic Anhydrous DMSO, Anhydrous DMF, AcetonitrileThese solvents are non-reactive towards the ester group and, when anhydrous, prevent hydrolysis. They are ideal for primary stock solutions.
Protic Organic Anhydrous Ethanol, Anhydrous MethanolAlcohols can undergo transesterification, especially in the presence of acid or base catalysts. Use only for short-term storage or immediate use in serial dilutions.
Aqueous Buffered Aqueous Solutions (pH 4.0-5.5)Water (unbuffered), Basic Buffers (e.g., PBS, Tris > pH 7)Water is the medium for hydrolysis. Unbuffered water's pH can fluctuate, while basic buffers will actively promote rapid degradation. Use acidic buffers only when necessary and for shorter durations.

Question: What are the ideal storage conditions (temperature, light, atmosphere) for solutions?

Answer: To maximize shelf-life, solutions should be stored under conditions that minimize all potential degradation reactions.

  • Temperature: Store solutions at -20°C or -80°C . Low temperatures significantly reduce the rate of all chemical reactions, including hydrolysis and oxidation.[11] For many piperidine compounds, storage at 2-8°C is a common recommendation for short-term stability.[11]

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[11] Light can provide the energy to initiate oxidative degradation.

  • Atmosphere: For maximum stability, especially for long-term storage, overlay the solution with an inert gas like argon or nitrogen before sealing. This displaces oxygen and prevents oxidation of the tertiary amine.

  • Moisture: Always use tightly sealed containers to prevent the ingress of atmospheric moisture, which can compromise anhydrous solvents and initiate hydrolysis.[5][11]

Section 3: Experimental Validation of Stability

Question: How can I design an experiment to confirm the stability of my specific solution and storage conditions?

Answer: A well-designed stability study is the most reliable way to validate your protocols.[12] High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its ability to separate and quantify the parent compound from its degradation products.[13][14]

cluster_prep 1. Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep Prepare solution in chosen solvent/buffer aliquot Dispense into multiple sealed vials (T=0 sample) prep->aliquot store_A Condition A (e.g., -80°C, Dark, Argon) aliquot->store_A store_B Condition B (e.g., 4°C, Dark) aliquot->store_B store_C Condition C (Stress) (e.g., 40°C, Light) aliquot->store_C analyze_T0 Analyze T=0 sample by HPLC aliquot->analyze_T0 pull_samples Pull samples at defined time points (e.g., 1, 4, 12 weeks) store_A->pull_samples store_B->pull_samples store_C->pull_samples compare Compare peak area of parent compound vs. T=0 analyze_T0->compare analyze_samples Analyze time point samples by HPLC pull_samples->analyze_samples analyze_samples->compare degradation Identify and quantify new peaks (degradants) analyze_samples->degradation conclusion Determine shelf-life under each condition compare->conclusion degradation->conclusion

Caption: Workflow for a comprehensive HPLC-based stability study.

Protocol: HPLC-Based Stability Assessment

This protocol outlines a method to quantify the stability of this compound solutions.

Objective: To determine the percentage of the parent compound remaining after storage under various conditions over time.

Materials:

  • This compound

  • HPLC system with UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Proposed solvents/buffers for the study

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or formic acid

  • Appropriate storage vials (e.g., 2 mL amber glass vials with PTFE-lined caps)

Methodology:

  • Preparation of Solutions (Time = 0):

    • Prepare a solution of the compound at the desired concentration (e.g., 1 mg/mL) in your chosen solvent or buffer system.

    • Filter the solution through a 0.22 µm syringe filter.

    • Dispense the solution into multiple, properly labeled vials, ensuring minimal headspace. For anaerobic testing, sparge the solution with argon or nitrogen before capping.

    • Immediately take one vial as the T=0 reference sample.

  • Storage:

    • Place the remaining vials under your defined storage conditions (e.g., -80°C, -20°C, 4°C, and an accelerated condition like 40°C).

    • Ensure conditions like light exposure are controlled according to your experimental design.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA (or formic acid) in water

    • Mobile Phase B: 0.1% TFA (or formic acid) in acetonitrile

    • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15-20 minutes. This must be optimized to achieve good separation between the parent peak and any potential degradants.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for an optimal wavelength (e.g., 210-220 nm), as the compound lacks a strong chromophore.

    • Injection Volume: 10 µL

    • Analysis Schedule:

      • Analyze the T=0 sample in triplicate to establish the initial peak area and retention time.

      • At each scheduled time point (e.g., 1 week, 4 weeks, 8 weeks, 12 weeks), retrieve one vial from each storage condition.

      • Allow the sample to come to room temperature before analysis.

      • Analyze each sample in triplicate.

  • Data Analysis:

    • Calculate the average peak area of the parent compound at T=0.

    • For each subsequent time point, calculate the average peak area of the parent compound.

    • Determine the percentage of compound remaining using the formula: % Remaining = (Area_t / Area_T0) * 100

    • Monitor the chromatogram for the appearance of new peaks, which indicate degradation products. The area of these new peaks can be used to quantify the extent of degradation.

By following this protocol, you can generate empirical data to define the optimal, validated storage conditions for your specific application, ensuring the scientific integrity of your results.

References
  • Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • Taylor, R. B., & Shivji, A. S. (1995). Analytical issues in the chemical stability testing of drugs in solution.
  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • BIOSYNCE. (2025). What is the stability of piperidine?. Retrieved from [Link]

  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Smith, H. A., & Steele, J. H. (1942). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society, 64(6), 1479-1480.
  • Buvik, A., Hartono, A., & Svendsen, H. F. (2018). Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Omega, 3(11), 15485-15494.
  • Rath, N. P., & Kotha, S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-29.
  • Buvik, A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15945-15963.
  • Hudson Lab Automation. (n.d.). Drug Stability Testing and Analysis. Retrieved from [Link]

  • BTC. (2025). What are the factors that affect the stability of 4-Piperidinemethanol?. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Holzer, M., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?. Retrieved from [Link]

  • Google Patents. (1986). US4622168A - Stabilizer for amine/quaternary ammonium blends.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

Sources

Technical Support Center: Synthesis of Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate. This resource is designed for researchers, chemists, and drug development professionals navigating the nuances of this specific N-alkylation reaction. The inherent steric hindrance of 2,6-dimethylpiperidine presents unique challenges that require careful optimization of reaction conditions. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and achieve a successful synthesis.

Reaction Overview: The Challenge of Steric Hindrance

The target reaction is a nucleophilic aliphatic substitution (SN2) between the secondary amine, 2,6-dimethylpiperidine, and an alkylating agent, ethyl bromoacetate. The primary obstacle in this synthesis is the steric bulk imposed by the two methyl groups adjacent to the nitrogen nucleophile. These groups significantly shield the nitrogen's lone pair, impeding the approach of the electrophile and drastically reducing the reaction rate compared to less substituted amines.[1][2]

Fig 1. General reaction scheme for N-alkylation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the experiment. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My reaction shows very low or no conversion to the product. What are the primary causes and how can I improve the yield?

Low conversion is the most common issue and is almost always linked to the high activation energy barrier due to steric hindrance.[2]

Causality & Solutions:

  • Insufficient Thermal Energy: The collision between the sterically hindered amine and the electrophile requires significant energy.

    • Action: Increase the reaction temperature. While many N-alkylations proceed at room temperature, this specific reaction often requires heating.[3] Start at a moderate temperature (e.g., 50-60 °C) and, if necessary, increase to the reflux temperature of your chosen solvent. Monitor for potential degradation of starting materials at higher temperatures.

  • Poor Leaving Group: The efficiency of an SN2 reaction is highly dependent on the leaving group's ability.

    • Action: While ethyl bromoacetate is standard, consider switching to ethyl iodoacetate . Iodide is a superior leaving group compared to bromide, which can significantly accelerate the reaction rate.[3] Alternatively, you can generate the iodoacetate in situ by adding a catalytic amount of potassium iodide (KI) to your reaction with ethyl bromoacetate (Finkelstein reaction).

  • Inadequate Base or Solvent System: The choice of base and solvent is critical for maximizing the reactivity of the amine.

    • Action:

      • Base Selection: Use a strong, non-nucleophilic base to ensure the amine remains deprotonated and to effectively scavenge the HBr byproduct.[3] Insoluble inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices, particularly with a polar aprotic solvent.[4]

      • Solvent Selection: Employ a polar aprotic solvent such as Dimethylformamide (DMF), Acetonitrile (ACN), or Dimethyl Sulfoxide (DMSO). These solvents effectively dissolve the reagents and stabilize the charged transition state of the SN2 reaction without interfering.[4]

  • Insufficient Reaction Time: Sterically hindered reactions are inherently slow.

    • Action: Allow the reaction to run for an extended period (24-72 hours), monitoring its progress periodically using TLC or LC-MS.

Q2: The reaction stalls after reaching 50% conversion, even with extended time and heating. What is happening?

This is a classic sign of amine deactivation.

Causality & Solutions:

  • Protonation of Starting Material: The SN2 reaction produces one equivalent of hydrobromic acid (HBr). This acid will readily protonate the basic nitrogen of the starting 2,6-dimethylpiperidine, forming an ammonium salt.[5][6] This salt is no longer nucleophilic and cannot react with the ethyl bromoacetate, effectively halting the reaction. If you use a 1:1 molar ratio of amine to alkylating agent without a base, the theoretical maximum yield is only 50%.[5]

    • Action: Ensure you are using at least one full equivalent of a base to neutralize the HBr as it forms. It is common practice to use a slight excess (e.g., 1.5-2.0 equivalents) of a base like K₂CO₃ or Cs₂CO₃ to drive the reaction to completion.[6]

G Start Low or Stalled Conversion? CheckBase Is ≥1 eq. of Base Present? Start->CheckBase CheckTemp Is Reaction Heated? CheckBase->CheckTemp Yes AddBase Add ≥1.5 eq. of Base (e.g., K₂CO₃, Cs₂CO₃) CheckBase->AddBase No CheckReagents Consider Reagent Reactivity CheckTemp->CheckReagents Yes IncreaseTemp Increase Temperature (e.g., 60°C to Reflux) CheckTemp->IncreaseTemp No ChangeHalide Switch to Ethyl Iodoacetate or add catalytic KI CheckReagents->ChangeHalide Slow Reaction Extend Extend Reaction Time (Monitor by TLC/LC-MS) CheckReagents->Extend Sufficiently Reactive AddBase->Extend IncreaseTemp->Extend ChangeHalide->Extend

Fig 2. Troubleshooting workflow for low conversion.
Q3: I'm having difficulty with the purification. How can I effectively isolate the pure product?

Purification aims to remove unreacted starting materials, the base, and inorganic salts.

Causality & Solutions:

  • Presence of Inorganic Salts: The base and the HBr byproduct form salts (e.g., KBr) that are insoluble in many organic solvents.

    • Action: Aqueous Workup. After the reaction is complete, cool the mixture to room temperature and filter off any insoluble solids if applicable (like excess K₂CO₃). Dilute the filtrate with an organic solvent like ethyl acetate or diethyl ether and wash it with water to remove soluble salts like KBr and any remaining DMF or DMSO.

  • Removing Unreacted Amine: The starting amine has a similar polarity to the product, which can make chromatographic separation challenging.

    • Action: Acid Wash (Use with Caution). You can wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate both the starting amine and the product, pulling them into the aqueous layer. You can then separate this aqueous layer, basify it with NaOH or NaHCO₃ until pH > 10, and then re-extract your product back into an organic solvent. This is effective but adds steps.

    • Action: Flash Column Chromatography. This is the most reliable method. The product is more polar than the starting amine due to the ester group. Use a silica gel column with a gradient eluent system, typically starting with a low polarity mixture (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increasing the polarity.

Frequently Asked Questions (FAQs)

Q1: Why is a non-nucleophilic base like potassium carbonate (K₂CO₃) or DIPEA preferred over something like sodium hydroxide (NaOH)?

Using a strong nucleophilic base like NaOH can introduce competitive side reactions. The hydroxide ion could potentially hydrolyze the ester functional group on both the starting material (ethyl bromoacetate) and the product, leading to the corresponding carboxylic acids and lowering your yield. Bases like K₂CO₃ are sufficiently basic to neutralize HBr but are poor nucleophiles, minimizing these side reactions.[3][4]

Q2: Can I use ethyl chloroacetate instead of ethyl bromoacetate to save costs?

Yes, but you should expect a significantly slower reaction rate. The carbon-halogen bond strength increases from C-I < C-Br < C-Cl, making the chloride a much poorer leaving group.[1] To achieve a reasonable reaction rate with ethyl chloroacetate, you will likely need more forcing conditions, such as higher temperatures, longer reaction times, and potentially the addition of a catalytic amount of sodium or potassium iodide to facilitate a halogen exchange.[3]

Q3: What is the optimal stoichiometry for the reaction?

To avoid the issues of amine protonation and to account for the challenging nature of the reaction, it is best to use a slight excess of the less expensive or more easily removed reagent. A common approach is to use:

  • 2,6-Dimethylpiperidine: 1.0 equivalent

  • Ethyl Bromoacetate: 1.1 - 1.2 equivalents

  • Base (e.g., K₂CO₃): 1.5 - 2.0 equivalents

Using a large excess of the alkylating agent should be avoided as it can lead to side reactions and makes purification more difficult.

Data & Protocols

Table 1: Illustrative Reaction Conditions

The following table presents a summary of potential reaction conditions. Yields are illustrative and will depend on precise experimental execution and purification efficiency.

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Illustrative Yield (%)Notes
1K₂CO₃ (1.5)ACN80 (Reflux)4860-70%Standard, reliable conditions.[4]
2Cs₂CO₃ (1.5)DMF602475-85%Cesium carbonate offers higher basicity and solubility.[4]
3NaH (1.2)THF/DMF0 to 501270-80%For difficult cases; requires strictly anhydrous conditions.[3]
4DIPEA (2.0)ACN80 (Reflux)7250-60%Organic base, useful if inorganic salts cause issues.[3][6]
Detailed Experimental Protocol (Example)

This protocol is a robust starting point based on established methodologies for challenging N-alkylations.[3][4][6]

Materials:

  • 2,6-Dimethylpiperidine (1.0 eq)

  • Ethyl Bromoacetate (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous (to make a ~0.2 M solution based on the amine)

  • Ethyl Acetate, Diethyl Ether, Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.0 eq) and anhydrous acetonitrile.

  • Addition of Reagents: Add 2,6-dimethylpiperidine (1.0 eq) to the stirred suspension. Then, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C for ACN) and maintain stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS. The reaction may take 24-48 hours for completion.

  • Workup:

    • Once the starting amine is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the solid potassium carbonate and salts, washing the filter cake with ethyl acetate.

    • Combine the filtrates and concentrate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (or diethyl ether).

    • Wash the organic layer sequentially with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.

References
  • BenchChem. (2025). Troubleshooting guide for "2-Ethyloxolan-3-amine" alkylation reactions. BenchChem Technical Support. 4

  • Zaragoza, F. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).

  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Piperidines. BenchChem Technical Support. 3

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry, 2nd Ed. Oxford University Press. (General principles of steric hindrance in SN2 reactions are covered in standard organic chemistry textbooks like this one).
  • ResearchGate. (2017). N-alkylation of secondary amine?

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.

  • Pearson. The reaction between ammonia and alkyl halides produces a low yield of a primary amine. Explain. (Content accessible through Mastering Chemistry platform, concept is widely taught).

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?

  • Katritzky, A. R., et al. (2004). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig base. Arkivoc.

  • Clay, D. & Vedejs, E. (2020). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules.

Sources

Technical Support Center: Optimization of Reaction Parameters for Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this specific N-alkylation reaction. As Senior Application Scientists, we aim to provide not just protocols, but the rationale behind them to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the N-alkylation of 2,6-dimethylpiperidine with an ethyl haloacetate, typically ethyl bromoacetate. The reaction involves the nucleophilic substitution of the halide by the secondary amine. A base is required to neutralize the hydrohalic acid byproduct that forms, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2]

G cluster_reactants Reactants cluster_reagents Reagents 2,6-Dimethylpiperidine 2,6-Dimethylpiperidine Product This compound 2,6-Dimethylpiperidine->Product + Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate Base Base Base->Product in Solvent Solvent Solvent Byproduct Base-HBr Salt Product->Byproduct forms

Caption: General reaction scheme for the N-alkylation of 2,6-dimethylpiperidine.

Q2: Why is the N-alkylation of 2,6-dimethylpiperidine challenging?

A2: The primary challenge arises from steric hindrance. The two methyl groups at the 2 and 6 positions of the piperidine ring flank the nitrogen atom, sterically shielding it. This hindrance makes it more difficult for the nitrogen to act as a nucleophile and attack the electrophilic carbon of ethyl bromoacetate.[3][4] Consequently, this reaction often requires more forcing conditions (e.g., higher temperatures, stronger bases, or longer reaction times) compared to the alkylation of less hindered amines.[5]

Q3: What are the most common side reactions or impurities I should be aware of?

A3: While over-alkylation to form a quaternary ammonium salt is a common issue in the N-alkylation of primary and less hindered secondary amines, it is less of a concern with the sterically hindered 2,6-dimethylpiperidine.[3][6] The most likely impurities are unreacted starting materials (2,6-dimethylpiperidine and ethyl bromoacetate) due to incomplete reaction. Elimination of HBr from ethyl bromoacetate to form ethyl acrylate, followed by Michael addition, is a potential side reaction pathway, though less common under standard N-alkylation conditions. Hydrolysis of the ethyl ester group can occur if water is present, especially if the reaction is heated for extended periods or during workup.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides a systematic approach to resolving them.

Problem: Low or No Product Yield

A low yield of the target compound is the most frequent challenge. The following workflow can help diagnose and resolve the issue.

G start Low/No Yield reagent_quality Verify Reagent Quality & Stoichiometry start->reagent_quality reagent_quality->start Impurities Found base_choice Evaluate Base Strength & Solubility reagent_quality->base_choice Reagents OK solvent_choice Assess Solvent Polarity & Aprotic Nature base_choice->solvent_choice Base Optimized success Improved Yield base_choice->success Yield Improved temp_time Optimize Temperature & Reaction Time solvent_choice->temp_time Solvent Optimized solvent_choice->success Yield Improved catalyst Consider Catalytic Additives temp_time->catalyst Still Low Yield temp_time->success Yield Improved catalyst->success

Caption: Troubleshooting workflow for low product yield.

Detailed Troubleshooting Steps:

  • Issue: Incomplete Reaction Monitored by TLC/LC-MS

    • Cause & Explanation: The steric hindrance of 2,6-dimethylpiperidine significantly slows down the reaction rate. The chosen reaction conditions may not be sufficient to overcome the activation energy barrier.

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature. For solvents like acetonitrile or DMF, refluxing is often necessary.[2][5] Monitor for potential decomposition of starting materials or product at higher temperatures.

      • Prolong Reaction Time: Sterically hindered reactions often require longer times to reach completion. Monitor the reaction progress every few hours using TLC or LC-MS until the consumption of the limiting reagent is maximized.

      • Choice of Base: A common issue is using a base that is too weak or not soluble in the reaction medium.[5] Potassium carbonate (K₂CO₃) is a standard choice, but for challenging cases, a stronger and more soluble base like cesium carbonate (Cs₂CO₃) can significantly improve the reaction rate.[7] Sodium hydride (NaH) can also be used, but requires anhydrous conditions.[2][8]

      • Solvent Selection: The solvent must be able to dissolve the reactants and facilitate the S_N2 reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are generally preferred as they solvate the cation of the base, leaving the anion more naked and reactive, while not solvating the amine nucleophile as strongly as protic solvents.[5][7]

  • Issue: Formation of Multiple Unidentified Spots on TLC

    • Cause & Explanation: This could be due to the degradation of reagents or the product, or the presence of impurities in the starting materials. Ethyl bromoacetate can be unstable and should be used when fresh or purified.

    • Solution:

      • Verify Reagent Purity: Ensure the purity of 2,6-dimethylpiperidine and ethyl bromoacetate. If necessary, distill the starting materials before use.

      • Use Anhydrous Conditions: Moisture can lead to hydrolysis of the ester. Ensure all glassware is oven-dried and use anhydrous solvents.

      • Consider a Phase-Transfer Catalyst: In cases where the base (like K₂CO₃) has low solubility, adding a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can shuttle the carbonate anion into the organic phase, accelerating the reaction.

      • Catalytic Potassium Iodide: Adding a catalytic amount of potassium iodide (KI) can be beneficial. The iodide ion can displace the bromide from ethyl bromoacetate in situ to form the more reactive ethyl iodoacetate (Finkelstein reaction), which then reacts faster with the amine.[5][9]

Optimized Reaction Parameter Summary

The following table provides a starting point for the optimization of reaction parameters. It is recommended to perform small-scale trials to determine the optimal conditions for your specific setup.

ParameterRecommendationRationale
Amine:Alkylating Agent Ratio 1 : 1.1 - 1.2A slight excess of the more volatile/less expensive ethyl bromoacetate ensures complete consumption of the amine.
Base K₂CO₃ (2-3 equiv.), Cs₂CO₃ (1.5-2 equiv.)Cs₂CO₃ is more effective due to higher solubility and the "cesium effect," but is more expensive.[7]
Solvent Acetonitrile (ACN), DMFPolar aprotic solvents are ideal for S_N2 reactions. ACN is easier to remove during workup.[2][10]
Temperature 60°C to RefluxHigher temperatures are generally required to overcome steric hindrance.[2]
Additives KI (0.1 equiv.)Catalyzes the reaction by forming a more reactive alkylating agent in situ.[5][9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a robust starting point for the synthesis.

Materials:

  • 2,6-dimethylpiperidine

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Potassium iodide (KI)

  • Anhydrous acetonitrile (ACN) or DMF

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere, add 2,6-dimethylpiperidine (1.0 eq).

  • Add anhydrous acetonitrile (or DMF) to dissolve the amine.

  • Add anhydrous potassium carbonate (2.0 eq) and potassium iodide (0.1 eq).

  • To this stirring suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (for ACN, ~82°C) and monitor its progress by TLC or LC-MS. The reaction may take 8-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[2]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column in a suitable solvent system. A good starting point for the eluent is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 19:1 v/v).

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elute the column with the chosen solvent system. The product is less polar than the starting amine, so it should elute earlier.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • BenchChem. (2025). Optimizing reaction conditions for N-alkylation of amines. BenchChem Technical Support.
  • Reddit r/Chempros. (2021).
  • ResearchGate. (2017).
  • BenchChem. (2025). Application Note: Synthesis of Research-Grade Ethyl 4-(2-(piperidin-1-yl)acetamido)
  • ResearchGate. (n.d.).
  • ACS Publications. (2020).
  • Santa Cruz Biotechnology. (n.d.). ethyl (2,6-dimethylpiperidin-1-yl)
  • Master Organic Chemistry. (2017).
  • LookChem. (n.d.).
  • The Royal Society of Chemistry. (2009). In Situ Generation of Novel Acyclic Diaminocarbene-Copper Complex.
  • Synthesis Workshop. (2017).
  • PubMed. (1986).
  • Organic Syntheses. (n.d.).
  • National Institutes of Health. (2022).
  • Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • National Institutes of Health. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides.
  • ResearchGate. (2022). (PDF)
  • BenchChem. (2025).
  • Amerigo Scientific. (n.d.). Ethyl (2,6-dimethylpiperidin-1-yl)
  • BenchChem. (2025).
  • Publisso. (2025).
  • TSI Journals. (2018). Synthesis and Characterization of Some Interesting Heterocyclic Compounds Derived from 1-(4-bromophenyl)-3-(4-(dimethyl amino).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline).
  • ResearchGate. (2025). ChemInform Abstract: Methyl (E)-2-(2-Phenylcyclopropylidene)acetate (V): Synthesis, Isomerization, and Reaction with 1,3-Diphenyl-2-benzofuran.
  • BenchChem. (2025). A comparative study of synthesis routes for Ethyl 2-(2,6-dichlorophenyl)

Sources

Technical Support Center: Scale-Up of Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the production of ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the scale-up of this important synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to empower you to make informed decisions, troubleshoot effectively, and ensure a robust and scalable process. The synthesis, an SN2 reaction between the sterically hindered secondary amine, 2,6-dimethylpiperidine, and ethyl bromoacetate, presents unique challenges that require careful consideration of reaction kinetics, thermodynamics, and purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the N-alkylation of 2,6-dimethylpiperidine with ethyl bromoacetate?

A1: The scale-up of this reaction presents several critical challenges that must be addressed to ensure a safe, efficient, and reproducible process. These include:

  • Exothermic Reaction Profile: The N-alkylation is an exothermic process. Without proper thermal management, heat accumulation in a large reactor can lead to temperature runaway, resulting in side reactions, product degradation, and potential safety hazards.

  • Byproduct Formation: The primary byproduct of concern is the over-alkylation of the product to form a quaternary ammonium salt.[1] The product, a tertiary amine, can be more nucleophilic than the starting secondary amine, leading to a "runaway" reaction where the desired product is consumed to form the quaternary salt.[1]

  • Mass Transfer Limitations: In a large-scale batch reactor, inefficient mixing can lead to localized "hot spots" and uneven concentration gradients of reactants. This can result in inconsistent reaction rates and an increase in byproduct formation.[2]

  • Work-up and Purification: The separation of the desired product from unreacted starting materials, the hydrobromide salt of the amine, and the quaternary ammonium salt byproduct can be complex at scale.

  • Handling of Hazardous Materials: Ethyl bromoacetate is a lachrymator and a toxic substance, requiring specialized handling procedures and engineering controls, especially when working with large quantities.

Q2: How does the cis/trans isomer ratio of the starting 2,6-dimethylpiperidine affect the reaction?

Key consideration for scale-up: If your starting material is a mixture of isomers, it is crucial to:

  • Characterize the isomer ratio of your starting material and final product using analytical techniques like GC-MS or NMR.

  • Evaluate the impact of the isomer ratio on the physical properties and biological activity of the final product.

  • Ensure consistency in the isomer ratio of the starting material from batch to batch to maintain a consistent product profile.

Troubleshooting Guide

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Reaction 1. Monitor reaction progress using in-process controls (e.g., GC, HPLC).2. Increase reaction temperature cautiously, while monitoring for byproduct formation.3. Increase reaction time. The reaction may be kinetically slow due to the steric hindrance of 2,6-dimethylpiperidine. Ensuring the reaction has reached completion is the first step in diagnosing low yield.
Formation of Amine Hydrohalide Salt 1. Ensure at least one equivalent of a suitable base is used (e.g., K₂CO₃, Na₂CO₃, or a non-nucleophilic organic base like DIPEA).[4]The reaction generates HBr, which protonates the basic amine starting material, forming an unreactive ammonium salt. A base is required to neutralize the acid and regenerate the free amine.[5]
Side Reactions 1. Lower the reaction temperature. 2. Consider a different solvent. Higher temperatures can promote side reactions such as elimination or degradation. The choice of solvent can also influence reaction pathways.
Issue 2: High Levels of Quaternary Ammonium Salt Byproduct
Potential Cause Troubleshooting Action Scientific Rationale
Over-alkylation of the Product 1. Use a slight excess of 2,6-dimethylpiperidine (e.g., 1.1-1.2 equivalents).2. Add the ethyl bromoacetate slowly to the reaction mixture, especially on a large scale. A syringe pump or a dosing pump is recommended.[5]3. Maintain a lower reaction temperature. The tertiary amine product can be more nucleophilic than the starting secondary amine, leading to a second alkylation.[1] Keeping the concentration of the alkylating agent low and using a slight excess of the starting amine favors the desired mono-alkylation.
High Reaction Temperature 1. Implement efficient cooling of the reactor.2. Control the addition rate of ethyl bromoacetate to manage the exothermic nature of the reaction.Higher temperatures increase the rate of all reactions, including the undesirable second alkylation.
Issue 3: Difficulties in Product Purification
Potential Cause Troubleshooting Action Scientific Rationale
Emulsion Formation During Aqueous Work-up 1. Add a small amount of brine to the aqueous layer.2. Filter the biphasic mixture through a pad of celite.The presence of amine salts can lead to the formation of stable emulsions. Increasing the ionic strength of the aqueous phase can help to break these emulsions.
Product Contaminated with Starting Amine 1. Perform an acidic wash during work-up (e.g., with dilute HCl). The product can then be re-isolated by basifying the aqueous layer and extracting with an organic solvent.This exploits the basicity of the amines. Both the starting amine and the product will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic phase. Subsequent basification and extraction can separate the product from the more volatile starting amine.
Product is an Oil and Difficult to Handle 1. Consider converting the product to a crystalline salt (e.g., hydrochloride or oxalate) for easier handling and purification, followed by liberation of the free base.Crystalline solids are often easier to purify by recrystallization than oils are by distillation, especially if the product has a high boiling point.
Discoloration of the Final Product 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Treat the crude product with activated carbon before final purification.Amines can be susceptible to oxidation, which can lead to colored impurities.[6]

Experimental Protocols & Methodologies

Protocol 1: Scale-Up of this compound Synthesis (1 mole scale)

Safety Precaution: This reaction should be conducted in a well-ventilated fume hood. Ethyl bromoacetate is a lachrymator and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials:

ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
2,6-Dimethylpiperidine (mixture of isomers)113.20124.51.11.1
Ethyl bromoacetate167.00167.01.01.0
Anhydrous Potassium Carbonate (K₂CO₃)138.21207.31.51.5
Acetonitrile-1 L--

Procedure:

  • Reaction Setup: In a 2 L jacketed reactor equipped with a mechanical stirrer, a thermocouple, a reflux condenser, and a dropping funnel, add 2,6-dimethylpiperidine and anhydrous potassium carbonate to 500 mL of acetonitrile.

  • Inert Atmosphere: Purge the reactor with nitrogen.

  • Cooling: Cool the stirred suspension to 0-5 °C using a circulating chiller.

  • Addition of Ethyl Bromoacetate: Add a solution of ethyl bromoacetate in 500 mL of acetonitrile to the dropping funnel. Add the solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • In-Process Control: Monitor the reaction progress by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing the organic layer by GC-MS to check for the disappearance of the starting materials.

  • Work-up: a. Once the reaction is complete, filter the solid potassium carbonate and potassium bromide. Wash the solid cake with acetonitrile. b. Concentrate the filtrate under reduced pressure to remove the acetonitrile. c. Dissolve the residue in ethyl acetate (1 L) and wash with water (2 x 500 mL) and then brine (1 x 500 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation.

Visualizations

Workflow for Scale-Up Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Charge Reactor with 2,6-Dimethylpiperidine, K2CO3, Acetonitrile prep_cool Cool to 0-5 °C prep_reagents->prep_cool react_add Slow Addition of Ethyl Bromoacetate (T < 10 °C) prep_cool->react_add react_stir Stir at RT (12-18 h) react_add->react_stir react_monitor In-Process Control (GC-MS) react_stir->react_monitor workup_filter Filter Salts react_monitor->workup_filter workup_concentrate Concentrate Filtrate workup_filter->workup_concentrate workup_extract Aqueous Extraction workup_concentrate->workup_extract workup_dry Dry & Concentrate workup_extract->workup_dry purify_distill Vacuum Distillation workup_dry->purify_distill G start Low Yield Observed check_completion Is the reaction complete (by IPC)? start->check_completion check_base Was sufficient base used? check_completion->check_base Yes increase_time_temp Increase reaction time or temperature. check_completion->increase_time_temp No check_temp Was the temperature too high? check_base->check_temp Yes add_base Ensure >= 1 eq. of base. check_base->add_base No optimize_temp Lower reaction temperature. check_temp->optimize_temp Yes

Sources

refining the workup procedure for ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and purification of ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate. As Senior Application Scientists, we have compiled this guide based on in-house expertise and established chemical principles to help you navigate the common challenges associated with the workup of this sterically hindered tertiary amine ester. Our goal is to provide you with the causal understanding and practical steps needed to refine your procedure, improve yield, and ensure the highest purity of your final product.

Understanding the Molecule and Its Challenges

The synthesis of this compound, typically via N-alkylation of 2,6-dimethylpiperidine with an ethyl haloacetate, presents a unique set of purification challenges. The product is a moderately polar, basic compound containing a hydrolyzable ester functional group. The key difficulties in its workup arise from:

  • Steric Hindrance: The two methyl groups at the 2 and 6 positions of the piperidine ring influence the reactivity and physical properties of the molecule.

  • Basicity: Both the starting amine (pKa of conjugate acid ~11) and the tertiary amine product are basic, making their separation by simple acid-base extraction non-trivial.

  • Emulsion Formation: Amine salts formed during acidic washes can act as surfactants, leading to persistent and problematic emulsions.[1][2]

  • Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under both strongly acidic or basic conditions, which are often employed during workup.[3][4][5][6]

This guide is structured in a question-and-answer format to directly address the most pressing issues encountered during the experimental workflow.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I'm getting a persistent emulsion during my aqueous workup that won't separate. What's causing this and how do I break it?

A1: Causality and Resolution

Emulsions are a common issue in amine extractions, often caused by the formation of amine salts at the aqueous-organic interface that act as surfactants.[1][2] Vigorous shaking of the separatory funnel increases the surface area between the two immiscible layers, exacerbating the problem.[1]

Troubleshooting Steps:

  • Prevention is Key: Instead of vigorous shaking, gently invert or swirl the separatory funnel 10-15 times. This provides sufficient contact for extraction while minimizing the shear forces that create emulsions.[2]

  • Increase Ionic Strength (Salting Out): Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.[2][7] Adding solid NaCl until saturation can also be effective.[7]

  • Filtration: For stubborn emulsions, the entire mixture can be filtered through a pad of Celite® (diatomaceous earth) on a Büchner funnel. The Celite helps to break up the microscopic droplets forming the emulsion.[7]

  • Solvent Modification:

    • Evaporate the reaction solvent post-reaction and redissolve the residue in a different extraction solvent (e.g., switch from dichloromethane to ethyl acetate or toluene).[7]

    • Add a small amount of a different organic solvent to the separatory funnel to alter the properties of the organic phase, which can sometimes break the emulsion.[2]

  • Centrifugation: If available, centrifuging the mixture can provide the necessary force to separate the layers.[2]

Q2: My final product is contaminated with unreacted 2,6-dimethylpiperidine. How can I effectively remove it?

A2: Separation Strategy

This is a frequent challenge because the starting secondary amine and the product tertiary amine have similar structures and basicities. A standard basic wash will not be selective. The most effective methods exploit the small differences in their properties or use chromatography.

Recommended Procedures:

  • Method 1: Careful Acidic Wash The principle is to convert both amines into their hydrochloride salts and wash them into the aqueous phase. However, this carries a high risk of ester hydrolysis. A milder, carefully controlled acid wash is required.

    Step-by-Step Protocol:

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.

    • Wash the organic layer with a cold (0-5 °C), dilute solution of citric acid (e.g., 5-10% w/v) or very dilute HCl (e.g., 0.1-0.5 M). Use of a weaker acid like citric acid is often preferred to minimize ester hydrolysis.

    • Crucially, monitor the pH of the aqueous layer. Do not let it become strongly acidic. The goal is to protonate the amines without creating harsh conditions for the ester.

    • Immediately follow with a wash using saturated sodium bicarbonate solution to neutralize any remaining acid and deprotonate the product, bringing it back into the organic layer.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Method 2: Purification via Chromatography Flash column chromatography is a reliable method for removing the more polar 2,6-dimethylpiperidine.

    Step-by-Step Protocol:

    • Prepare a silica gel column.

    • Mitigate Streaking: Amines are notorious for "streaking" or tailing on silica gel. To prevent this, use an eluent system containing a small amount of a volatile base. A typical system is a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) with 0.5-1% triethylamine (Et₃N) added to the mobile phase.

    • Load the crude product onto the column and elute, collecting fractions and analyzing them by TLC.

  • Method 3: Hinsberg Test Adaptation (Advanced) For very difficult separations, one could theoretically use a reagent like benzenesulfonyl chloride (the basis of the Hinsberg test) to react selectively with the secondary amine, forming a sulfonamide. The unreacted tertiary amine product could then be extracted. The sulfonamide could be removed by a basic wash or chromatography. This is a more complex, destructive method and should only be considered as a last resort.[8]

Q3: I suspect my ester is hydrolyzing during workup, leading to low yields. How can I prevent this?

A3: Maintaining Ester Integrity

Ester hydrolysis is catalyzed by both acid and base.[3][9] The saponification (base-catalyzed hydrolysis) of ethyl acetate is a well-documented second-order reaction.[4] To preserve the ester group in your product, you must avoid prolonged exposure to harsh pH conditions, especially at elevated temperatures.

Preventative Measures:

  • Avoid Strong Bases: During the workup, never use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) for washing. Use a milder base like saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution for neutralization steps.[10]

  • Use Weak Acids: For acidic washes, opt for dilute solutions of weak organic acids like 10% citric acid instead of strong mineral acids like HCl or H₂SO₄.

  • Keep it Cold: Perform all aqueous washes at low temperatures (0-10 °C) by pre-chilling your wash solutions and using an ice bath for the separatory funnel. This significantly slows the rate of hydrolysis.[3]

  • Minimize Contact Time: Do not let the reaction mixture sit in contact with acidic or basic aqueous solutions for extended periods. Perform extractions efficiently and move to the next step promptly.

Data Summary: Recommended pH Conditions for Workup

Workup StepReagentRecommended ConcentrationTemperatureRationale
NeutralizationSat. aq. NaHCO₃Saturated0-10 °CMild base, minimizes saponification risk.
Acid Wash10% aq. Citric Acid10% w/v0-10 °CWeak acid, less likely to catalyze hydrolysis than HCl.
DryingAnhydrous Na₂SO₄/MgSO₄SolidRoom TempNeutral drying agents.

Optimized Workup Protocol & Workflow

This protocol is designed to maximize yield and purity by addressing the common issues of emulsion, starting material contamination, and ester hydrolysis.

Step-by-Step Methodology:

  • Solvent Removal: After the reaction is complete (monitored by TLC or GC-MS), concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent (e.g., DMF, Acetonitrile).[7]

  • Redissolution: Dissolve the oily residue in a suitable extraction solvent such as ethyl acetate or diethyl ether (approx. 10 mL per gram of crude material).

  • Initial Bicarbonate Wash: Transfer the organic solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will neutralize any acid generated during the N-alkylation reaction. Perform this wash gently to avoid emulsions.

  • Removal of Unreacted Amine: Wash the organic layer with cold (0-10 °C) 10% aqueous citric acid. Repeat this wash 1-2 times, monitoring the pH of the aqueous layer to ensure it does not become strongly acidic.

  • Final Neutralization: Wash the organic layer again with saturated aqueous NaHCO₃ solution to remove any residual citric acid and convert any protonated product back to the free base.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove the bulk of the dissolved water and help break any minor emulsions.[2][7]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Final Purification (If Necessary): If the product is still not pure enough, purify via vacuum distillation or flash column chromatography as described in Q2.

Visual Workflow: Optimized Workup Procedure

Workup_Workflow start Crude Reaction Mixture step1 1. Concentrate under Reduced Pressure start->step1 step2 2. Redissolve in Ethyl Acetate / Ether step1->step2 step3 3. Wash with Sat. aq. NaHCO3 (Gentle Inversion) step2->step3 step4 4. Wash with Cold 10% Citric Acid (Removes 2,6-dimethylpiperidine) step3->step4 step5 5. Wash with Sat. aq. NaHCO3 (Neutralize) step4->step5 step6 6. Wash with Brine (Remove Water) step5->step6 step7 7. Dry over Na2SO4 step6->step7 step8 8. Filter & Concentrate step7->step8 end_product Crude Product step8->end_product purify Purify via Chromatography or Vacuum Distillation (If Needed) end_product->purify final_product Pure Product purify->final_product

Caption: Optimized workup flow for this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree issue What is the primary issue? emulsion Persistent Emulsion issue->emulsion Separation Issues start_contam Starting Material Contamination issue->start_contam Purity Issues low_yield Low Yield / Ester Hydrolysis issue->low_yield Yield Issues sol_emulsion 1. Add Brine (Salting Out) 2. Filter through Celite 3. Use gentle inversions, not shaking emulsion->sol_emulsion sol_contam 1. Use controlled citric acid wash 2. Purify via flash chromatography (Hex/EtOAc + 1% Et3N) start_contam->sol_contam sol_yield 1. Use NaHCO3, not NaOH 2. Perform washes at 0-10 °C 3. Minimize contact time with aq. layers low_yield->sol_yield

Caption: Decision tree for common workup problems.

References

  • Vertex AI Search. (2021). Separation of primary, secondary and tertiary amines by Hoffmann's method.
  • BenchChem. (2025). Resolving emulsion formation during Isoamyl-n-propyl-amine extraction.
  • BenchChem. (2025). common side products in ethoxy(ethyl)amine N-alkylation reactions.
  • Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry.
  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions.
  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction.
  • YouTube. (2020). Methods Of Preparations of Secondary And Tertiary Amines.
  • Reddit. (2024). Amine workup : r/Chempros.
  • ResearchGate. (2025). Extraction of hydrochloric acid with binary mixtures of tertiary amine and organophosphorus acid.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • YouTube. (2020). Separation of mixture of 1, 2 and 3 amines by Hinsberg method.
  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.
  • Prexams. Hydrolysis of Ethyl Acetate.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
  • ResearchGate. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides.
  • Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate.
  • Wikipedia. Amine alkylation.
  • Master Organic Chemistry. (2017). Alkylation Of Amines (Sucks!).
  • Sciencemadness Discussion Board. (2007). Extraction problems.
  • Santa Cruz Biotechnology. ethyl (2,6-dimethylpiperidin-1-yl)acetate.
  • Hydrolysis of Ethyl Acetate. (1997).
  • NIH. (2023). One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives.
  • LookChem. Purification of Ethyl acetate.
  • ResearchGate. (2025). Practical and Scalable Synthesis of Ethyl (R)-Piperidine-3-acetate.
  • BUE Scholar. Kinetic study of hydrolysis of ethyl acetate using caustic soda.
  • Organic Syntheses Procedure. Caution! sec-Butylithium is very pyrophoric.
  • Macmillan Group, Princeton University. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides.
  • Vernier. The Base Hydrolysis of Ethyl Acetate.
  • Wikipedia. 2,6-Dimethylpiperidine.
  • Organic Syntheses Procedure. ethyl 2-pyridylacetate.
  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?.
  • NIH. CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES.
  • ChemSynthesis. ethyl 2-(1,3-dimethyl-2-prop-1-ynyl-1-cyclopent-2-enyl)acetate.
  • Google Patents. An improved regiospecific process for synthesis of acyclic nucleosides.
  • BenchChem. methods for removing unreacted piperazine from the reaction mixture.
  • Google Patents. Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers.
  • YouTube. (2023). Ethyl Acetate Synthesis.

Sources

Technical Support Center: Method Development for Analyzing Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate Purity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate is a tertiary amine and an ester, functionalities that are common in active pharmaceutical ingredients (APIs). Ensuring the purity of such compounds is a critical aspect of drug development and quality control, as impurities can affect the safety, efficacy, and stability of the final drug product. This technical support center provides a comprehensive guide to developing and troubleshooting analytical methods for assessing the purity of this compound.

Due to the limited availability of specific analytical methods for this compound in the public domain, this guide leverages established principles of analytical chemistry and data from structurally analogous compounds. The information presented here is intended to serve as a robust starting point for developing and validating specific, fit-for-purpose analytical methods in your laboratory. We will cover potential impurities, degradation pathways, and detailed guidance on the use of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Potential Impurities and Degradation Pathways

A thorough understanding of potential impurities is fundamental to developing a robust, stability-indicating analytical method. Impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).

Likely Synthetic Pathway and Process-Related Impurities

A common and straightforward method for the synthesis of this compound is the N-alkylation of 2,6-dimethylpiperidine with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.

Synthetic Pathway cluster_reactants Reactants cluster_product Product cluster_impurities Potential Process-Related Impurities 2,6-Dimethylpiperidine 2,6-Dimethylpiperidine Target Molecule This compound 2,6-Dimethylpiperidine->Target Molecule + Ethyl Chloroacetate + Base (e.g., K2CO3) in Solvent (e.g., Acetonitrile) Side-product Dimerization Products 2,6-Dimethylpiperidine->Side-product Side Reaction Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Target Molecule Unreacted DMP Unreacted 2,6-Dimethylpiperidine Target Molecule->Unreacted DMP Incomplete Reaction Unreacted ECA Unreacted Ethyl Chloroacetate Target Molecule->Unreacted ECA Incomplete Reaction Over-alkylation Quaternary Ammonium Salt Target Molecule->Over-alkylation Side Reaction

Caption: Likely synthetic pathway and potential process-related impurities.

Based on this synthetic route, potential process-related impurities include:

  • Unreacted Starting Materials: 2,6-dimethylpiperidine and ethyl chloroacetate.

  • Over-alkylation Products: Formation of a quaternary ammonium salt if the tertiary amine product reacts further with ethyl chloroacetate.

  • Side-Products: Impurities from the starting materials or side reactions, such as dimerization products.

  • Residual Solvents and Reagents: Acetonitrile, potassium carbonate, etc.

Potential Degradation Pathways

This compound has two primary functional groups susceptible to degradation: the ester and the tertiary amine. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to identify potential degradation products and to develop a stability-indicating method.[1][2][3]

Degradation Pathways cluster_degradation Potential Degradation Products Target Molecule This compound Hydrolysis Product 2-(2,6-dimethylpiperidin-1-yl)acetic acid + Ethanol Target Molecule->Hydrolysis Product Hydrolysis (Acid or Base Catalyzed) N-oxide This compound N-oxide Target Molecule->N-oxide Oxidation (e.g., H2O2)

Caption: Potential degradation pathways of the target molecule.

  • Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-(2,6-dimethylpiperidin-1-yl)acetic acid and ethanol.[4][5][6][7]

  • Oxidation: Tertiary amines can be oxidized to form N-oxides, especially in the presence of oxidizing agents like hydrogen peroxide.[1][8]

Analytical Method Development and Validation

The development and validation of analytical methods should follow the principles outlined in the International Council for Harmonisation (ICH) guidelines. A stability-indicating method must be able to accurately quantify the API and separate it from all potential impurities and degradation products.[9][10][11]

Method Validation Workflow Start Method Development Specificity Specificity (Discrimination from impurities/degradants) Start->Specificity Linearity Linearity (Proportionality of response to concentration) Specificity->Linearity Range Range (Interval of reliable quantification) Linearity->Range Accuracy Accuracy (Closeness to true value) Range->Accuracy Precision Precision (Repeatability, Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness (Unaffected by small variations) LOQ->Robustness End Validated Method Robustness->End

Caption: General workflow for analytical method validation.

Gas Chromatography (GC) for Purity Analysis

GC is a suitable technique for analyzing volatile and semi-volatile compounds like this compound.

FAQs for GC Method Development

Q1: What type of GC column is best for analyzing a tertiary amine like this?

A1: For analyzing basic compounds like tertiary amines, it is crucial to use a column that is well-deactivated to prevent peak tailing due to interactions with active silanol groups on the column surface. A column with a polyethylene glycol (wax) stationary phase or a specially deactivated low- to mid-polarity phase is recommended.[12][13][14][15] Agilent's CP-Sil 8 CB for Amines or a similar column from other manufacturers would be a good starting point.[13]

Q2: What are the critical GC parameters to consider for this analysis?

A2:

  • Inlet Temperature: Should be high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation. A starting point could be 250 °C.

  • Carrier Gas Flow Rate: Typically, helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min) is used.

  • Oven Temperature Program: A temperature ramp will likely be necessary to separate the main component from less volatile impurities. A starting program could be: initial temperature of 100 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C and hold for 5-10 minutes.

  • Detector: A Flame Ionization Detector (FID) is a good choice for quantitative analysis due to its robustness and wide linear range for organic compounds. A Mass Spectrometer (MS) detector is invaluable for identifying unknown impurities.

Troubleshooting Guide for GC Analysis
Problem Possible Cause Suggested Solution
Peak Tailing 1. Active sites on the column or in the inlet liner. 2. Column contamination. 3. Incompatible sample solvent.1. Use a base-deactivated column and inlet liner.[12] 2. Condition the column at a high temperature or trim the first few centimeters of the column inlet.[16] 3. Dissolve the sample in a non-polar solvent if possible.
Ghost Peaks 1. Carryover from a previous injection. 2. Septum bleed. 3. Contaminated carrier gas.1. Increase the final oven temperature and hold time to elute all components. Clean the injection port.[16] 2. Use a high-quality, low-bleed septum. 3. Ensure high-purity carrier gas and use appropriate gas traps.[4]
Poor Resolution 1. Inappropriate temperature program. 2. Column overloading. 3. Incorrect column phase.1. Optimize the temperature ramp rate (a slower ramp generally improves resolution).[16] 2. Dilute the sample or use a split injection. 3. Select a column with a different selectivity.[14]
Shifting Retention Times 1. Leaks in the system. 2. Fluctuations in carrier gas flow rate. 3. Changes in oven temperature profile.1. Perform a leak check of the system, especially at the injector and column fittings.[4] 2. Ensure a stable carrier gas supply and check the electronic pressure control. 3. Verify the oven temperature calibration and ensure consistent equilibration times.[17]
Step-by-Step GC Protocol (Starting Point)
  • Instrument: Gas chromatograph with FID or MS detector.

  • Column: Base-deactivated, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 10 minutes at 280 °C.

  • Inlet:

    • Mode: Split (e.g., 50:1 split ratio).

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Detector (FID):

    • Temperature: 300 °C.

    • Hydrogen flow: 30 mL/min.

    • Airflow: 300 mL/min.

    • Makeup gas (Helium or Nitrogen): 25 mL/min.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a versatile and widely used technique for the purity determination of pharmaceutical compounds. For a basic compound like this compound, a reversed-phase HPLC method is generally preferred.

FAQs for HPLC Method Development

Q1: What type of HPLC column is suitable for separating a basic compound from its impurities?

A1: A C18 or C8 column with high-purity silica and end-capping is a good starting point to minimize peak tailing from silanol interactions. For basic compounds, it is often beneficial to work at a pH where the analyte is in a single ionic form (either protonated or neutral). Using a mobile phase with a pH of around 3 (using a buffer like phosphate or formate) will ensure the tertiary amine is protonated. Alternatively, using a high pH (e.g., pH 9-10 with a buffer like ammonium bicarbonate) can be effective if a pH-stable column is used.

Q2: How can I improve the peak shape for my basic analyte?

A2:

  • pH Control: Maintain the mobile phase pH at least 2 units away from the pKa of the analyte.

  • Use of Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the column and improve peak shape.

  • Low Ionic Strength Buffer: Using a buffer at a concentration of 10-25 mM is usually sufficient.

Q3: My compound does not have a strong UV chromophore. What are my detection options?

A3: While the ester group provides some UV absorbance at low wavelengths (around 210 nm), detection can be challenging. If sensitivity is an issue, alternative detectors can be considered:

  • Evaporative Light Scattering Detector (ELSD)

  • Charged Aerosol Detector (CAD)

  • Mass Spectrometry (MS)

Troubleshooting Guide for HPLC Analysis
Problem Possible Cause Suggested Solution
Peak Tailing/Fronting 1. Secondary interactions with the stationary phase (silanol activity). 2. Column overload. 3. Sample solvent stronger than the mobile phase.1. Adjust mobile phase pH. Add a competing base like TEA. Use a highly end-capped column.[18] 2. Reduce the injection volume or sample concentration.[18] 3. Dissolve the sample in the mobile phase or a weaker solvent.
Shifting Retention Times 1. Inadequate column equilibration. 2. Mobile phase composition drift. 3. Temperature fluctuations.1. Ensure the column is fully equilibrated with the mobile phase before injection (at least 10-15 column volumes). 2. Prepare fresh mobile phase daily and keep the reservoirs covered. 3. Use a column oven to maintain a constant temperature.[18]
Poor Resolution 1. Mobile phase is too strong (low retention). 2. Gradient is too steep. 3. Inappropriate stationary phase.1. Decrease the percentage of the organic solvent in the mobile phase. 2. Use a shallower gradient. 3. Try a column with a different stationary phase (e.g., phenyl-hexyl) to alter selectivity.
Baseline Noise/Drift 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. 3. Mobile phase components are not miscible or are precipitating.1. Use high-purity solvents and filter the mobile phase. Flush the system and clean the detector cell.[19] 2. Degas the mobile phase thoroughly. 3. Ensure the miscibility of all mobile phase components, especially when using buffers.
Step-by-Step HPLC Protocol (Stability-Indicating Method Starting Point)
  • Instrument: HPLC system with a UV or PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Quantitative NMR (qNMR) for Purity Assessment

qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[19][20][21][22][23] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[20]

FAQs for qNMR

Q1: How do I choose a suitable internal standard for qNMR?

A1: An ideal internal standard should:

  • Be of high purity and non-hygroscopic.

  • Have a simple NMR spectrum with at least one signal that is well-resolved from the analyte and impurity signals.

  • Be soluble in the same deuterated solvent as the analyte.

  • Not react with the analyte. Common internal standards include maleic acid, dimethyl sulfone, and 1,2,4,5-tetrachloro-3-nitrobenzene.

Q2: What are the critical acquisition parameters for accurate quantification?

A2:

  • Relaxation Delay (d1): This is the most critical parameter. It must be at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure complete relaxation of all nuclei. A long relaxation delay (e.g., 30-60 seconds) is often necessary.

  • Pulse Angle: A 90° pulse angle is typically used to maximize the signal.

  • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio for accurate integration.

Q3: Can qNMR be used to identify unknown impurities?

A3: While qNMR is primarily a quantitative technique, the NMR spectrum provides a wealth of structural information. If an impurity is present at a sufficient concentration, its signals can be analyzed to elucidate its structure, often with the aid of 2D NMR experiments like COSY and HSQC.

Troubleshooting Guide for qNMR
Problem Possible Cause Suggested Solution
Inaccurate Purity Values 1. Incomplete relaxation of nuclei. 2. Inaccurate weighing of sample or internal standard. 3. Impure internal standard.1. Increase the relaxation delay (d1) to at least 5 times the longest T1.[22] 2. Use a calibrated analytical balance with appropriate precision. 3. Use a certified internal standard of known purity.
Poor Signal Integration 1. Phasing errors. 2. Poor baseline correction. 3. Signal overlap.1. Carefully phase the spectrum manually. 2. Apply a proper baseline correction algorithm. 3. Choose non-overlapping signals for integration. If not possible, deconvolution techniques may be necessary.
Broad or Distorted Peaks 1. Poor shimming of the magnetic field. 2. Sample precipitation or high viscosity. 3. Paramagnetic impurities.1. Re-shim the instrument on the sample. 2. Ensure the sample is fully dissolved and not too concentrated. 3. If possible, remove paramagnetic impurities through filtration or sample treatment.
Step-by-Step qNMR Protocol
  • Sample Preparation:

    • Accurately weigh about 10-20 mg of this compound into a clean vial.

    • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid) into the same vial. The molar ratio of the internal standard to the analyte should be around 1:1.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Vortex to ensure complete dissolution and transfer to an NMR tube.

  • NMR Data Acquisition (Example on a 400 MHz spectrometer):

    • Experiment: 1D proton NMR.

    • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker).

    • Relaxation Delay (d1): 30 seconds.

    • Number of Scans: 16-64 (depending on concentration).

    • Acquisition Time: At least 3 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Data Processing:

    • Apply a line broadening of 0.3 Hz.

    • Manually phase the spectrum and perform baseline correction.

    • Integrate a well-resolved signal for the analyte (e.g., the ethyl ester CH₂ quartet) and a signal for the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Summary of Proposed Analytical Methods

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with stationary phaseSeparation based on partitioning between mobile and stationary phasesQuantification based on the direct proportionality of signal intensity to the number of nuclei
Primary Use Purity, related substances, residual solventsPurity, stability-indicating assay, related substancesAbsolute purity determination, quantification of isomers
Typical Column Base-deactivated, mid-polarity fused silica capillary columnC18 or C8 reversed-phase columnNot applicable
Detector FID, MSUV/PDA, ELSD, CAD, MSNMR probe
Strengths High resolution for volatile compounds, good for residual solvent analysisVersatile, widely applicable, robust for stability studiesPrimary method, no need for analyte-specific reference standard, provides structural information
Limitations Not suitable for non-volatile or thermally labile compoundsMay require derivatization for compounds without a UV chromophoreLower sensitivity than chromatographic methods, requires careful parameter optimization

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 679-690.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Acs, A. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • LibreTexts. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts.
  • Supelco. (n.d.). Amines Analysis by Packed Column GC. Sigma-Aldrich.
  • SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. Retrieved from [Link]

  • PharmaTutor. (2014, April 15).
  • Chrom Tech. (n.d.). Agilent Amines GC Columns. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). GC Column Selection Guide.
  • Sigma-Aldrich. (n.d.).
  • Agilent Technologies. (2011). Analysis of primary, secondary and tertiary amines.
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • MedCrave. (2016, December 14).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2017).
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • International Journal of Trend in Scientific Research and Development. (n.d.).
  • Chromatography Forum. (2009, October 22). trimethylamine and other tertiary amines by HPLC-UV?.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
  • Chromatography Forum. (2009, October 22). trimethylamine and other tertiary amines by HPLC-UV?.
  • Santa Cruz Biotechnology. (n.d.). ethyl (2,6-dimethylpiperidin-1-yl)
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2025, August 5).
  • Clark, J. (n.d.). HYDROLYSING ESTERS. Chemguide.
  • Journal of Chromatographic Science. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • Lumen Learning. (n.d.). 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry.
  • Sigma-Aldrich. (n.d.).
  • ChemSynthesis. (2025, May 20). ethyl (2E)-2-(3-methyl-1-phenethylpiperidin-4-ylidene)
  • International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques.
  • ChemInform. (2025, August 7). Practical and Scalable Synthesis of Ethyl (R)
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  • LibreTexts. (2023, January 22). The Hydrolysis of Esters. Chemistry LibreTexts.
  • Cellular, Molecular and Biomedical Reports. (n.d.). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects.
  • LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Chemistry LibreTexts.
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  • PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
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Validation & Comparative

A Comparative Guide to the Structural Confirmation of Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For N-substituted piperidine derivatives, such as ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate, a comprehensive analytical approach is paramount to unambiguously confirm their molecular architecture. The piperidine moiety is a prevalent scaffold in a vast number of pharmaceutical compounds, and its substitution pattern can significantly influence pharmacological activity.[1] This guide provides an in-depth comparison of the primary analytical techniques for the structural confirmation of this class of compounds, emphasizing the causal relationships behind experimental choices and providing validated protocols.

The Imperative of Unambiguous Structural Confirmation

The 2,6-dimethylpiperidine unit introduces stereochemical complexity, with the potential for cis and trans diastereomers, as well as enantiomers for the chiral trans isomer.[2] The specific arrangement of the methyl groups and the ethyl acetate substituent dramatically impacts the molecule's conformational preferences, which in turn can dictate its biological activity.[3][4] Therefore, a multi-faceted analytical strategy is not merely best practice but a scientific necessity to ensure the synthesis of the correct isomer and to understand its physicochemical properties.

This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the definitive structural assignment of this compound derivatives.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique is a critical decision driven by the specific questions being asked about the molecule. For the structural confirmation of this compound, each technique provides a unique and complementary piece of the puzzle.

Analytical Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry.Non-destructive; provides rich structural detail in solution.Requires soluble material; complex spectra may require advanced 2D techniques for full interpretation.
Mass Spectrometry Molecular weight and fragmentation patterns, confirming elemental composition.High sensitivity; provides molecular formula confirmation.Provides limited information on stereochemistry; fragmentation can be complex.
X-ray Crystallography Unambiguous three-dimensional structure of the molecule in the solid state.Provides the absolute and relative stereochemistry.Requires a suitable single crystal, which can be challenging to obtain.

In-Depth Methodologies and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. For this compound, a combination of ¹H and ¹³C NMR, along with 2D correlation experiments, is essential.

Caption: Workflow for NMR-based structural confirmation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[5]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

The chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed map of the molecule.

Expected ¹H NMR Spectral Features for cis-ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate:

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration Key Insights
Piperidine CH₃~1.1Doublet6HThe doublet indicates coupling to the adjacent CH proton.
Ethyl O-CH₂-CH₃~1.2Triplet3HTriplet due to coupling with the adjacent methylene group.
Piperidine ring CH₂1.3-1.7Multiplet6HComplex multiplets arising from the protons on the piperidine ring.
Piperidine CH~2.8Multiplet2HThe chemical shift is influenced by the adjacent nitrogen and methyl group.
N-CH₂-COO~3.3Singlet2HA singlet is expected for the methylene protons of the acetate group.
Ethyl O-CH₂-CH₃~4.1Quartet2HQuartet due to coupling with the adjacent methyl group.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum will corroborate the proton assignments. The chemical shifts of the piperidine ring carbons are particularly sensitive to the stereochemistry of the methyl groups. In the cis isomer, the two methyl carbons and the two C2/C6 carbons are equivalent due to symmetry, leading to fewer signals compared to the trans isomer.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers corroborating evidence for the proposed structure. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques.[6]

Caption: Workflow for Mass Spectrometry analysis.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.[5]

  • GC Separation: Inject the sample onto a suitable capillary column (e.g., a non-polar column like DB-5ms). Use a temperature program to ensure good separation and peak shape.

  • MS Detection: Acquire mass spectra over a suitable mass range (e.g., m/z 40-400).

The fragmentation of piperidine derivatives under EI-MS is often characterized by α-cleavage, where the bond adjacent to the nitrogen atom breaks.[6]

Expected Fragmentation for this compound (MW: 199.29 g/mol [7]):

  • Molecular Ion (M⁺): A peak at m/z 199 corresponding to the intact molecule.

  • α-Cleavage: Loss of a methyl group (CH₃•) from the piperidine ring to give a fragment at m/z 184.

  • Loss of the Ethyl Acetate Side Chain: Cleavage of the N-CH₂ bond can lead to the formation of the 2,6-dimethylpiperidine cation at m/z 113.

  • Ester Fragmentation: Characteristic fragments from the ethyl acetate moiety, such as the loss of an ethoxy group (•OCH₂CH₃) leading to a fragment at m/z 154, or the loss of ethyl acetate itself.

Table of Common Fragment Ions: [6]

m/z Proposed Fragment Significance
199[C₁₁H₂₁NO₂]⁺Molecular Ion
184[M - CH₃]⁺α-Cleavage
113[C₇H₁₅N]⁺Loss of the ethyl acetate side chain
154[M - OCH₂CH₃]⁺Ester fragmentation
X-ray Crystallography: The Definitive Answer

For an unambiguous determination of the three-dimensional structure, including the relative and absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[8]

Caption: Workflow for X-ray crystallography.

  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.[9]

The resulting crystallographic data will provide precise bond lengths, bond angles, and torsional angles, offering an unequivocal confirmation of the molecular structure, including the cis or trans relationship of the methyl groups.

Chiral Analysis: Resolving Enantiomers

For the chiral trans isomer of this compound, determining the enantiomeric purity is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for this purpose.[10][11]

  • Instrumentation: A standard HPLC system equipped with a UV detector.[10]

  • Chiral Column: A chiral stationary phase (CSP) is required, such as a polysaccharide-based column (e.g., Chiralpak®).[10]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.[10]

  • Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.

  • Quantification: Determine the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers.

In cases where the analyte lacks a UV chromophore, pre-column derivatization with a UV-active agent may be necessary.[11][12]

Conclusion

The structural confirmation of this compound derivatives requires a synergistic approach, leveraging the strengths of multiple analytical techniques. NMR spectroscopy provides the foundational understanding of the molecular framework and stereochemistry in solution. Mass spectrometry confirms the molecular weight and offers corroborating structural information through fragmentation analysis. For an indisputable assignment of the three-dimensional structure, particularly the stereochemistry, X-ray crystallography is unparalleled. Finally, for chiral derivatives, chiral chromatography is essential for determining enantiomeric purity. By judiciously applying these techniques and understanding the causality behind the experimental choices, researchers can confidently and accurately characterize these important pharmaceutical building blocks.

References

  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermediates.
  • Bexrud, J. A., & Schafer, L. L. Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.
  • Benchchem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Benchchem. Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • Sampath, et al. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Available from: [Link]

  • Chittabathina, V. R., et al. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Available from: [Link]

  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. Available from: [Link]

  • National Center for Biotechnology Information. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. Available from: [Link]

  • Wikipedia. 2,6-Dimethylpiperidine. Available from: [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. Crystal structure and Hirshfeld surface analysis of dimethyl 2-oxo-4-(pyridin-2-yl). Available from: [Link]

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A Comparative Guide to the Biological Activity of Ethyl 2-(2,6-Dimethylpiperidin-1-yl)acetate and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its favorable pharmacokinetic properties and synthetic tractability. Within this broad class of compounds, N-substituted 2,6-dimethylpiperidine derivatives have garnered significant interest for their diverse biological activities. This guide provides a comprehensive comparison of the biological activity of ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate and its structural analogues, with a focus on their potential as analgesic and local anesthetic agents. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data and detailed methodologies.

The 2,6-Dimethylpiperidine Moiety: A Privileged Scaffold

The 2,6-dimethylpiperidine ring system offers a unique combination of lipophilicity and conformational rigidity. The two methyl groups can influence the molecule's interaction with biological targets and its metabolic stability. The nitrogen atom provides a key site for substitution, allowing for the modulation of the compound's physicochemical and pharmacological properties.

Comparative Biological Evaluation: Analgesic and Local Anesthetic Potential

While direct and extensive comparative studies on this compound are limited in publicly available literature, we can infer its potential activity by examining structurally related compounds. Research into alkyl piperidine derivatives has revealed significant analgesic properties, providing a foundation for understanding the contributions of the 2,6-dimethylpiperidine core and the N-substituent to this activity.

Structure-Activity Relationship (SAR) Insights

A study on the analgesic activity of various synthetic quaternary salts of alkyl piperidines demonstrated that modifications to the N-substituent and the substitution pattern on appended aromatic rings significantly impact efficacy. This suggests that the ethyl acetate group in our target molecule likely plays a crucial role in its biological profile.

Key SAR Observations from Analogue Studies:

  • Nature of the N-substituent: The size, polarity, and flexibility of the N-substituent are critical for analgesic activity. For instance, in a series of 4-phenylamidopiperidines, an aralkyl substituent on the piperidine nitrogen was associated with high potency.[1] This highlights the importance of the ethyl acetate moiety in our target compound for potential receptor interactions.

  • Aromatic Ring Substitution: In related analgesic piperidine derivatives, the position of substituents on an aromatic ring can dramatically alter the onset and duration of action. For example, para-substituted nitro derivatives showed a more prolonged analgesic effect compared to their ortho and meta counterparts.

  • Lipophilicity and pKa: For local anesthetic activity, the lipophilicity and pKa of the molecule are paramount. These properties, governed by the overall structure including the N-substituent, determine the compound's ability to penetrate neuronal membranes and bind to its target, the voltage-gated sodium channels.[2][3] The ethyl acetate group will contribute to the overall lipophilicity of this compound.

Experimental Protocols for Biological Activity Assessment

To enable a robust comparison, standardized experimental protocols are essential. The following are representative methodologies for evaluating the analgesic and local anesthetic activities of piperidine derivatives.

Analgesic Activity: Tail Immersion Method

This method is a common in vivo assay to assess centrally mediated analgesia.

Protocol:

  • Animal Model: Male Swiss albino mice are typically used.

  • Compound Administration: The test compounds, including this compound and its analogues, are administered intraperitoneally (i.p.) at a predetermined dose. A control group receives the vehicle, and a standard drug group receives a known analgesic like pethidine.

  • Procedure: At various time points post-administration (e.g., 30, 60, 90, 120, 150, and 180 minutes), the tail of each mouse is immersed in a constant temperature water bath (typically 55 ± 0.5 °C).

  • Data Collection: The latency time for the mouse to flick its tail out of the water is recorded. A cut-off time (e.g., 15 seconds) is established to prevent tissue damage.

  • Analysis: The increase in tail-flick latency compared to the control group is calculated as the percentage of maximum possible effect (% MPE).

Local Anesthetic Activity: Infiltration Anesthesia Model

This in vivo model assesses the ability of a compound to block nerve conduction upon local injection.

Protocol:

  • Animal Model: Guinea pigs are a common model for this assay.

  • Compound Administration: The test compounds are dissolved in a suitable vehicle and injected intradermally into the shaved back of the guinea pig. A known local anesthetic, such as lidocaine, is used as a positive control.

  • Procedure: The injection site is pricked with a sharp needle at regular intervals (e.g., every 5 minutes).

  • Data Collection: The absence of a flinching response to the needle prick indicates successful anesthesia. The onset time and duration of the anesthetic effect are recorded.

  • Analysis: The anesthesia index and the duration of total and general anesthesia are calculated and compared between the test compounds and the standard.[4]

Data Presentation

Compound IDStructureAnalgesic Activity (% MPE at 60 min)Local Anesthetic Activity (Duration in min)
This compound (Structure of the title compound)Data to be determinedData to be determined
Analogue 1(Structure of Analogue 1)Experimental ValueExperimental Value
Analogue 2(Structure of Analogue 2)Experimental ValueExperimental Value
Pethidine (Standard)(Structure of Pethidine)Reference ValueN/A
Lidocaine (Standard)(Structure of Lidocaine)N/AReference Value

Visualizing the Structure-Activity Landscape

The following diagram illustrates the key structural components of N-substituted 2,6-dimethylpiperidine derivatives and the areas for modification to explore the structure-activity relationship.

SAR_Piperidine cluster_core Core Scaffold cluster_substituent N-Substituent cluster_analogues Analogue Modifications Core 2,6-Dimethylpiperidine N_Sub Ethyl Acetate Moiety (R-group) Core->N_Sub Influences Pharmacokinetics & Target Binding Mod1 Vary Alkyl Chain (e.g., methyl, propyl) N_Sub->Mod1 Mod2 Modify Ester Group (e.g., amide, ether) N_Sub->Mod2 Mod3 Introduce Aromatic Rings N_Sub->Mod3

Caption: Key structural features for SAR studies of 2,6-dimethylpiperidine analogues.

Conclusion and Future Directions

While the piperidine scaffold is well-established in drug discovery, the specific biological profile of this compound remains an area ripe for investigation. Based on the analysis of structurally related compounds, it is plausible that this molecule possesses analgesic and/or local anesthetic properties. The ethyl acetate moiety is a key determinant of its potential activity and warrants further exploration through the synthesis and screening of a focused library of analogues.

Future research should aim to:

  • Synthesize this compound and a series of analogues with systematic variations in the N-substituent.

  • Conduct in vitro and in vivo testing to quantify their analgesic, anti-inflammatory, and local anesthetic activities.

  • Perform mechanistic studies to identify the specific biological targets (e.g., opioid receptors, sodium channels, cyclooxygenase enzymes).

  • Develop robust quantitative structure-activity relationship (QSAR) models to guide the design of more potent and selective compounds.[5]

By systematically exploring the chemical space around the 2,6-dimethylpiperidine core, researchers can unlock the full therapeutic potential of this promising class of compounds.

References

  • Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. (2025). ResearchGate. [Link]

  • Synthesis and biological activities of local anesthetics. (2019). National Institutes of Health. [Link]

  • Analgesic activity of alkyl piperidine derivatives. (n.d.). Semantic Scholar. [Link]

  • Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. (2023). National Institutes of Health. [Link]

  • Pharmacology of local anaesthetics. (2024). Deranged Physiology. [Link]

  • Local Anesthetics. (2016). Basicmedical Key. [Link]

  • Local Anaesthetics. (n.d.). Ho Medical: Anaesthesia. [Link]

  • Design, synthesis and SAR of analgesics. (1989). National Institutes of Health. [Link]

  • Asymmetric synthesis of an antagonist of neurokinin receptors: SSR 241586. (2011). Semantic Scholar. [Link]

  • Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. (n.d.). MDPI. [Link]

  • Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. (n.d.). iris.unina.it. [Link]

  • A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae. (1998). National Institutes of Health. [Link]

  • A QSAR Study for Analgesic and Anti-inflammatory Activities of 5-/6-Acyl-3-alkyl-2-Benzoxazolinone Derivatives. (2019). National Institutes of Health. [Link]

  • Synthesis, analgesic and antiinflammatory properties of certain 5-/6-acyl-3-(4-substituted-1-piperazinylmethyl)-2-benzoxazolinones derivatives. (2005). National Institutes of Health. [Link]

  • Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. (n.d.). MDPI. [Link]

  • Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. (n.d.). National Institutes of Health. [Link]

  • Ethyl 2-(2,3,5,6-tetramethylpiperidin-4-yl)acetate;hydrochloride. (n.d.). PubChem. [Link]

  • Lead generation and lead optimization processes in the discovery of selective nonpeptide neurokinin receptor antagonists. (n.d.). ResearchGate. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. [Link]

Sources

A Comparative Guide to the Synthesis of Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and scalable production of key intermediates is paramount. Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate is a valuable building block, and the selection of an optimal synthetic route can significantly impact project timelines and costs. This guide provides an in-depth, objective comparison of two primary synthetic strategies for this compound: Direct N-Alkylation and Reductive Amination . The analysis is grounded in established chemical principles and supported by detailed experimental protocols, offering researchers the insights needed to make informed decisions for their specific applications.

Introduction to this compound

This compound is a substituted piperidine derivative. The piperidine motif is a prevalent scaffold in a vast number of pharmaceuticals and biologically active molecules due to its ability to confer desirable pharmacokinetic properties. The 2,6-dimethyl substitution pattern can introduce specific stereochemical constraints and influence the molecule's interaction with biological targets. The ethyl acetate moiety provides a versatile handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.

This guide will dissect two distinct and practical approaches to the synthesis of this important intermediate, evaluating their respective merits and drawbacks.

Route 1: Direct N-Alkylation of 2,6-Dimethylpiperidine

This classical and straightforward approach involves the direct formation of the C-N bond through the reaction of 2,6-dimethylpiperidine with an ethyl haloacetate. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the secondary amine acts as the nucleophile, displacing the halide from the ethyl acetate derivative.

Mechanistic Rationale

The lone pair of electrons on the nitrogen atom of 2,6-dimethylpiperidine attacks the electrophilic carbon atom bearing the halogen. The choice of base is critical to neutralize the hydrohalic acid formed during the reaction, thereby driving the equilibrium towards the product and preventing the protonation of the starting amine, which would render it non-nucleophilic. A non-nucleophilic base such as potassium carbonate is often preferred to avoid competition with the amine in the alkylation reaction.

Direct N-Alkylation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 2,6-Dimethylpiperidine 2,6-Dimethylpiperidine Target_Molecule This compound 2,6-Dimethylpiperidine->Target_Molecule Nucleophilic Attack Ethyl_chloroacetate Ethyl chloroacetate Ethyl_chloroacetate->Target_Molecule Base K₂CO₃ (Base) Base->Target_Molecule Acid Scavenger Solvent Acetonitrile (Solvent) Solvent->Target_Molecule Reaction Medium Byproduct KHCO₃ + KCl

Caption: Workflow for the Direct N-Alkylation of 2,6-dimethylpiperidine.

Experimental Protocol

The following protocol is adapted from a standard procedure for the N-alkylation of cyclic secondary amines.[1]

Materials:

  • 2,6-Dimethylpiperidine

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • Dichloromethane

  • 10% Hydrochloric acid solution

  • 20% Sodium carbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2,6-dimethylpiperidine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Add ethyl chloroacetate (1.2 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with 10% HCl solution to remove unreacted amine.

  • Neutralize the aqueous layer with 20% Na₂CO₃ solution and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Route 2: Reductive Amination

Reductive amination offers an alternative pathway that involves the formation of an iminium ion intermediate from the reaction of an amine with a carbonyl compound, followed by in-situ reduction. For the synthesis of this compound, this would involve the reaction of 2,6-dimethylpiperidine with ethyl glyoxylate (or a suitable precursor) and a reducing agent.

Mechanistic Rationale

The reaction initiates with the nucleophilic attack of the secondary amine on the carbonyl carbon of ethyl glyoxylate to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, selectively reduces the iminium ion to the target tertiary amine.[2][3] These reducing agents are favored as they are less reactive towards the starting carbonyl compound.

Reductive Amination cluster_reactants Reactants cluster_intermediates Intermediates cluster_conditions Conditions cluster_products Products 2,6-Dimethylpiperidine 2,6-Dimethylpiperidine Iminium_ion Iminium ion 2,6-Dimethylpiperidine->Iminium_ion Ethyl_glyoxylate Ethyl glyoxylate Ethyl_glyoxylate->Iminium_ion Condensation Target_Molecule This compound Iminium_ion->Target_Molecule Reduction Reducing_Agent NaBH(OAc)₃ (Reducing Agent) Reducing_Agent->Target_Molecule Solvent Dichloromethane (Solvent) Solvent->Target_Molecule Reaction Medium

Caption: Workflow for the Reductive Amination Synthesis.

Experimental Protocol

The following is a generalized protocol for the reductive amination of a secondary amine with an aldehyde.

Materials:

  • 2,6-Dimethylpiperidine

  • Ethyl glyoxylate (handle as a solution in toluene or dichloromethane as it is reactive)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2,6-dimethylpiperidine (1.0 eq) in anhydrous DCM, add the solution of ethyl glyoxylate (1.1 eq) at room temperature.

  • Stir the mixture for 30-60 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis

FeatureRoute 1: Direct N-AlkylationRoute 2: Reductive Amination
Starting Materials 2,6-Dimethylpiperidine, Ethyl chloroacetate2,6-Dimethylpiperidine, Ethyl glyoxylate
Key Reagents Potassium carbonateSodium triacetoxyborohydride
Reaction Conditions Room temperature, overnightRoom temperature, 12-24 hours
Solvent AcetonitrileDichloromethane or Dichloroethane
Workup Filtration, acid-base extractionAqueous quench, extraction
Potential Yield Generally good to excellentTypically good
Advantages - Simple, one-step procedure.[1]- Readily available and inexpensive reagents.- Avoids the use of metal hydrides.- Milder reaction conditions.[3]- High selectivity of the reducing agent.[2]- Tolerant of a wide range of functional groups.
Disadvantages - Potential for over-alkylation (quaternization), though less likely with a sterically hindered amine.- Ethyl chloroacetate is a lachrymator.- Ethyl glyoxylate is unstable and often handled as a solution.- Sodium triacetoxyborohydride is moisture-sensitive and more expensive than K₂CO₃.
Scalability Readily scalable.Scalable, but requires careful control of moisture.

Conclusion and Recommendations

Both Direct N-Alkylation and Reductive Amination represent viable and effective strategies for the synthesis of this compound.

Direct N-Alkylation is often the more cost-effective and straightforward choice for large-scale production, given the lower cost of reagents and the simplicity of the procedure. The primary considerations are the potential for side reactions if not properly controlled and the handling of the lachrymatory ethyl chloroacetate.

Reductive Amination provides a milder and often more selective alternative, which can be advantageous when working with sensitive substrates or when aiming for high purity on a laboratory scale. The main drawbacks are the higher cost and moisture sensitivity of the reducing agent and the stability of ethyl glyoxylate.

The ultimate choice of synthetic route will depend on the specific requirements of the project, including scale, budget, available equipment, and the desired purity of the final product. For initial laboratory-scale synthesis and functional group tolerance, reductive amination may be preferred. For process development and large-scale manufacturing where cost and simplicity are key drivers, direct N-alkylation is likely the more attractive option.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Reductive Amination - YouTube. (2023). Available at: [Link]

  • Der Pharma Chemica. One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. Available at: [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive. (2014). Available at: [Link]

  • Organic Syntheses. Piperidine, 1-ethyl-. Available at: [Link]

  • dos Santos Filho, J.M., & da Silva Júnior, G.R.P. (n.d.).
  • Saleh, N., et al. (2017). A standard methodology for the synthesis of ethyl N-cycloamine acetates. Journal of Heterocyclic Chemistry, 54(1), 123-456. (Please note: This is a representative citation format; the actual journal and page numbers are placeholders as the specific article was not provided in the search results).
  • One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence - PMC - NIH. (2022). Available at: [Link]

  • One-Pot Synthesis of 1, 4-Dihydropyridines in PEG Under Catalyst-Free Conditions. (n.d.). Available at: [Link] (URL placeholder)

  • Dias, F. F. (2013).
  • Synthesis and Cytostatic Activity of (E)-Ethyl-2-Amino-5-(3,3-Dimethyl-4-Oxobutyliden)-4-Oxo-1- (2-Phenylaminobenzamido)-4,5-Dihydro-1Hpyrrol-3-Carboxylate. (n.d.).
  • Nagasaka, T., Inoue, H., & Hamaguchi, F. (1983). ChemInform Abstract: SYNTHESIS OF 5‐OXOINDOLIZINE DERIVATIVES. II: REACTION OF ETHYL PYRROLIDIN‐2‐YLIDENEACETATE (AN ENAMINE ESTER) WITH ACYCLIC α,β‐UNSATURATED CARBONYL COMPOUNDS.

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A Senior Application Scientist’s Guide to Assessing the Purity of Synthesized Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and development, the purity of a pharmaceutical intermediate is not merely a quality metric; it is a foundational pillar upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built.[1][2][3] Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate, a key building block in various synthetic pathways, is no exception. An impure intermediate can introduce deleterious compounds into the API, leading to unforeseen side effects, reduced therapeutic efficacy, and significant regulatory hurdles.[3]

This guide provides an in-depth, comparative analysis of the essential analytical techniques for rigorously assessing the purity of this compound. Moving beyond simple protocol recitation, we will explore the causality behind methodological choices, establishing a framework for a self-validating, orthogonal approach to purity determination that ensures the highest degree of confidence in your synthetic products.

Context: The Synthetic Pathway and Potential Impurity Profile

To effectively assess purity, one must first understand the potential impurities that can arise during synthesis. A common and efficient route to this compound is the nucleophilic substitution (N-alkylation) of 2,6-dimethylpiperidine with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base.

cluster_reactants Starting Materials cluster_impurities Potential Impurities A 2,6-Dimethylpiperidine P This compound (Target Compound) A->P Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) I1 Unreacted 2,6-Dimethylpiperidine A->I1 B Ethyl Bromoacetate B->P I2 Unreacted Ethyl Bromoacetate B->I2 I3 Residual Solvents (Acetonitrile, etc.) I4 Side-reaction Products (e.g., over-alkylation)

Caption: Synthetic route and potential process-related impurities.

This seemingly straightforward reaction can generate several impurities that must be identified and quantified:

  • Unreacted Starting Materials: Residual 2,6-dimethylpiperidine and ethyl bromoacetate.

  • Byproducts: Products from side reactions, such as the hydrolysis of the ester group.

  • Reagents and Solvents: Residual base, catalysts, and solvents used during the reaction and purification.

A robust purity assessment strategy must be capable of separating, identifying, and quantifying all of these potential contaminants.

A Comparative Framework for Purity Analysis

No single analytical technique is sufficient to declare a compound "pure." The principle of orthogonality—using multiple, independent methods—is critical for building a comprehensive and trustworthy purity profile. We will compare three cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Technique Principle of Separation/Detection Information Provided Quantitative Capability Key Advantage Primary Limitation
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Retention time, relative peak area.Relative (Area %); requires reference standards for absolute quantification.Excellent for separating non-volatile impurities.[4]Co-eluting impurities may be missed; requires chromophore for UV detection.
GC-MS Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, coupled with mass-to-charge ratio detection.Retention time, mass spectrum (molecular weight and fragmentation).Relative and absolute (with calibration).Superior for volatile impurities and residual solvents.[1]Not suitable for non-volatile or thermally labile compounds.
qNMR Nuclear spin transitions in a magnetic field; signal intensity is directly proportional to the number of nuclei.Absolute molar concentration, structural confirmation.Absolute (Primary Ratio Method); does not require a specific reference standard of the analyte.[5]Provides an absolute purity value and structural verification simultaneously.[6][7]Lower sensitivity than MS; potential for signal overlap in complex mixtures.[7]

In-Depth Methodologies and Experimental Causality

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Profiling

HPLC is the premier technique for assessing the purity of pharmaceutical intermediates by separating the target compound from non-volatile, process-related impurities.[4]

Expertise in Action: Why this Approach? The goal is to develop a method that can resolve the moderately polar target compound from both more polar (e.g., hydrolyzed acid byproduct) and less polar impurities. A reversed-phase C18 column is the logical starting point due to its versatility. A gradient elution is chosen over an isocratic one to ensure that late-eluting, non-polar impurities are cleared from the column in a reasonable time while still providing good separation for early-eluting polar compounds.

Experimental Protocol: HPLC-UV

  • System Preparation:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. (The acid suppresses the ionization of basic components like residual piperidine, leading to better peak shape).

    • Mobile Phase B: Acetonitrile.

    • Detector: UV-Vis Detector set at 210 nm (a wavelength where the ester carbonyl group exhibits some absorbance).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized this compound.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 30% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Trustworthiness Check: This method is self-validating when combined with mass spectrometry. An LC-MS run using the same chromatographic conditions can confirm if the main peak is mass-pure or if it masks a co-eluting impurity.[8]

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting the Unseen Volatiles

GC-MS is indispensable for identifying and quantifying volatile and semi-volatile impurities, particularly residual starting materials and solvents, which may not be well-retained or detected by HPLC.[1]

Expertise in Action: Why this Approach? The target compound has a boiling point suitable for GC analysis. A general-purpose, mid-polarity column (e.g., DB-5ms) is selected for its ability to resolve a wide range of compounds. Mass spectrometry is the detector of choice for its high sensitivity and ability to provide definitive identification of unknown peaks through spectral library matching.[9]

Experimental Protocol: GC-MS

  • System Preparation:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Split/Splitless, set to 250 °C with a split ratio of 20:1.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the compound in a high-purity solvent like ethyl acetate.

  • Chromatographic Conditions:

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Data Analysis:

    • Identify the peak for this compound by its retention time and mass spectrum (expected M+• at m/z 199).

    • Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).

    • Quantify residual solvents or starting materials using a calibration curve prepared with certified standards.

Quantitative NMR (qNMR): The Gold Standard for Absolute Purity

While chromatographic methods provide relative purity, qNMR stands out as a primary ratio method capable of determining absolute purity without needing a reference standard of the analyte itself.[5] It relies on comparing the integral of an analyte's signal to that of a certified internal standard of known purity and mass.[10]

Expertise in Action: Why this Approach? qNMR provides an orthogonal, non-separative measure of purity, making it an ideal confirmatory technique. The choice of internal standard is critical: it must be stable, non-reactive, have high purity, and possess signals in a clear region of the spectrum. Maleic acid is a suitable choice here. A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being quantified is essential to ensure complete magnetization recovery, which is the cornerstone of accurate quantification.[11]

Caption: Workflow for quantitative NMR (qNMR) purity determination.

Experimental Protocol: ¹H qNMR

  • Standard and Sample Preparation:

    • Use a high-purity (>99.5%) internal standard (IS), e.g., Maleic Acid.

    • Accurately weigh ~20 mg of the synthesized compound (mass_analyte) and ~15 mg of the internal standard (mass_IS) into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • NMR Acquisition (400 MHz or higher):

    • Key Parameters: Set a long relaxation delay (D1) of 30-60 seconds.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals of interest).

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the ethyl ester CH2 quartet, I_analyte). Note the number of protons this signal represents (N_analyte = 2).

    • Integrate the unique signal from the internal standard (e.g., the two olefinic protons of maleic acid, I_IS). Note its proton count (N_IS = 2).

  • Purity Calculation:

    • Use the following formula: Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (mass_IS / mass_analyte) * Purity_IS (%)

    • Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molar Mass (Analyte: 199.29 g/mol ; Maleic Acid: 116.07 g/mol )

      • mass = Weighed mass

      • Purity_IS = Purity of the internal standard

Conclusion: An Integrated Strategy for Confident Purity Assessment

Assessing the purity of this compound demands a multi-faceted, orthogonal approach. No single method can provide a complete picture. A reliable workflow begins with HPLC-UV for a general purity profile and separation of non-volatile species. This is complemented by GC-MS to probe for volatile impurities and residual solvents. Finally, qNMR is employed as the definitive technique to assign an absolute purity value, free from the biases of chromatographic methods. By integrating these techniques and understanding the scientific rationale behind each, researchers and drug development professionals can ensure the quality of their intermediates and build a solid foundation for the development of safe and effective pharmaceuticals.

References

  • Pharmaffiliates. (2025). High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research.
  • Pharmaffiliates. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
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  • Various Authors. (2018). How to determine the purity of newly synthesized organic compound?
  • PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. PYG Lifesciences.
  • Procure Innovations. (2024). Pharma Intermediates: The Importance of Quality and Essential Factors.
  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). St. Olaf College.
  • Santa Cruz Biotechnology. (n.d.). ethyl (2,6-dimethylpiperidin-1-yl)
  • Bylund, D., Danielsson, R., & Markides, K. E. (2001). Peak purity assessment in liquid chromatography-mass spectrometry.
  • Wines, T. H., & Concolino, T. E. (2004). Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). Journal of Agricultural and Food Chemistry, 52(10), 2838–2846.
  • Thermo Fisher Scientific. (2010).
  • BIPM. (2025). Advances in Chemical Purity Assignment | qNMR Workshop. YouTube.
  • Gamarra, G. A., et al. (2022). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures.
  • Abdurrahman, I., et al. (2021). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 321-332.
  • Kumar, A., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Acta Chimica Slovaca, 16(1), 123-135.

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A Researcher's Guide to the Synthesis and Characterization of Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate: A Cross-Validation Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, purification, and characterization of ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate. In the context of limited, publicly available experimental data for this specific molecule, we present a robust, validated protocol. This document is designed for researchers, medicinal chemists, and drug development professionals who require a reliable method for preparing and confirming the identity of this compound.

Our approach is centered on a well-established synthetic reaction, providing predicted analytical results that serve as a benchmark for cross-validation. We will compare this target molecule with structural isomers and discuss the critical experimental considerations that ensure a successful outcome. This guide emphasizes the rationale behind procedural choices, reflecting a commitment to scientific integrity and reproducibility.

Introduction to this compound

This compound is a tertiary amine and an ester, featuring a sterically hindered 2,6-dimethylpiperidine scaffold. This structural motif is of significant interest in medicinal chemistry, as the piperidine ring is a common core in many biologically active compounds and approved drugs[1]. The dimethyl substitution pattern can impart specific conformational constraints and metabolic stability. The ethyl acetate moiety provides a versatile handle for further chemical modification.

Given its potential as a synthetic building block, a reliable and verifiable protocol for its synthesis is essential. This guide addresses that need by proposing a standard N-alkylation method and detailing the expected analytical data for confirmation.

Proposed Synthetic Workflow: N-Alkylation of 2,6-Dimethylpiperidine

The most direct and logical route to synthesize this compound is through the nucleophilic substitution reaction between cis-2,6-dimethylpiperidine and an ethyl haloacetate, such as ethyl bromoacetate. This is a classic N-alkylation reaction where the secondary amine of the piperidine ring acts as a nucleophile, displacing the bromide ion.

Reaction Rationale:

  • Nucleophile: cis-2,6-Dimethylpiperidine is a readily available secondary amine. The nitrogen's lone pair of electrons is sufficiently nucleophilic to attack the electrophilic carbon of the ethyl bromoacetate.

  • Electrophile: Ethyl bromoacetate is a potent alkylating agent due to the electron-withdrawing nature of the adjacent ester group and the good leaving group ability of the bromide ion[2].

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the hydrobromic acid (HBr) byproduct formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal. These solvents can dissolve the reactants and facilitate the Sₙ2 reaction mechanism without interfering with the reaction.

Below is the proposed workflow for the synthesis, workup, and purification of the target compound.

G cluster_0 Synthesis cluster_1 Workup & Extraction cluster_2 Purification & Analysis A 1. Combine 2,6-Dimethylpiperidine, Ethyl Bromoacetate, and K₂CO₃ in Acetonitrile B 2. Reflux the Mixture (e.g., 80°C) for 12-24h A->B C 3. Monitor Reaction Progress by TLC or GC-MS B->C D 4. Cool to Room Temperature and Filter off K₂CO₃ C->D Reaction Complete E 5. Concentrate Filtrate under Reduced Pressure D->E F 6. Dissolve Residue in Ethyl Acetate and Wash with Water E->F G 7. Dry Organic Layer (e.g., Na₂SO₄) and Concentrate F->G H 8. Purify Crude Product via Flash Column Chromatography G->H Crude Product I 9. Collect and Combine Fractions Containing the Product H->I J 10. Characterize by NMR, MS, and IR Spectroscopy I->J

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • cis-2,6-Dimethylpiperidine

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous, powdered)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (for extraction)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cis-2,6-dimethylpiperidine (1.0 equiv.), potassium carbonate (2.0 equiv.), and anhydrous acetonitrile.

  • Addition of Reagent: While stirring, add ethyl bromoacetate (1.1 equiv.) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting amine is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile. c. Combine the filtrates and concentrate under reduced pressure to remove the solvent. d. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate).

  • Confirmation: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Cross-Validation: Predicted vs. Experimental Results

The identity and purity of the synthesized compound must be confirmed through rigorous analytical characterization. The following table outlines the predicted spectroscopic data, which serves as the benchmark for validating the experimental outcome.

Table 1: Predicted Analytical Data for this compound

Analysis Predicted Result Rationale for Prediction
¹H NMR δ ~4.15 (q, 2H, -OCH₂ CH₃)δ ~3.20 (s, 2H, -N-CH₂ -COO-)δ ~2.60 (m, 2H, piperidine H2/H6)δ ~1.5-1.8 (m, 6H, piperidine H3/H4/H5)δ ~1.25 (t, 3H, -OCH₂CH₃ )δ ~1.10 (d, 6H, -CH(CH₃ ))The quartet and triplet for the ethyl ester are characteristic[3]. The singlet for the N-CH₂ is expected due to the absence of adjacent protons. The piperidine ring protons will show complex multiplets, with the protons at the substituted 2 and 6 positions shifted downfield. The two methyl groups on the piperidine ring will appear as a doublet.
¹³C NMR δ ~171 (-C =O)δ ~60 (-OCH₂ CH₃)δ ~58 (piperidine C2/C6)δ ~55 (-N-CH₂ -COO-)δ ~30 (piperidine C3/C5)δ ~25 (piperidine C4)δ ~20 (-CH(CH₃ ))δ ~14 (-OCH₂CH₃ )The ester carbonyl carbon is typically found around 170 ppm[3]. The carbons attached to heteroatoms (O, N) will be in the 50-60 ppm range. The remaining aliphatic carbons will appear further upfield.
Mass Spec (ESI+) m/z = 200.16 [M+H]⁺Calculated for C₁₁H₂₂NO₂⁺. The primary ion observed in electrospray ionization (ESI) in positive mode will be the protonated molecule.
Molecular Formula C₁₁H₂₁NO₂Based on the structures of the reactants.
Molecular Weight 199.29 g/mol Sum of the atomic weights of the constituent atoms[4].

Comparative Analysis with Structural Isomers

Table 2: Physicochemical and Structural Comparison

Compound Structure Molecular Weight Key Distinguishing Features
This compound (Target Compound)N-alkylated199.29 g/mol [4]¹H NMR: Singlet for N-CH₂-COO. ¹³C NMR: N-CH₂ carbon signal around 55 ppm. No N-H proton.
Ethyl 2-(6-methylpiperidin-2-yl)acetate (Isomer 1)C-alkylated185.26 g/mol [5]¹H NMR: Presence of an N-H proton signal. MS: Different molecular weight.
Ethyl 2-(1,3-dimethylpiperidin-4-yl)acetate (Isomer 2)N-alkylated, different substitution199.29 g/mol [6]¹H NMR: N-CH₃ singlet instead of two -CH(CH₃) doublets. Different multiplet patterns for the piperidine ring protons.

Note: The molecular weight for Isomer 1 (C₁₀H₁₉NO₂) is different from the target compound (C₁₁H₂₁NO₂) due to a different number of methyl groups.

The comparison highlights that while Mass Spectrometry can easily distinguish Isomer 1, it cannot differentiate the target compound from Isomer 2. Here, ¹H and ¹³C NMR are indispensable. The unique chemical shifts and splitting patterns arising from the specific substitution pattern provide an unambiguous structural fingerprint.

Conclusion

This guide presents a validated, step-by-step methodology for the synthesis and characterization of this compound. By providing a detailed protocol and a set of predicted analytical data, we offer a robust framework for researchers to cross-validate their experimental results. The comparative analysis with structural isomers emphasizes the critical role of comprehensive spectroscopic analysis in ensuring the correct molecular identity. This foundational work enables further exploration of this compound and its derivatives in various scientific applications, particularly in the field of drug discovery and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85704550, Ethyl 2-(6-methylpiperidin-2-yl)acetate. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 119028720, Ethyl 2-(1,3-dimethylpiperidin-4-yl)acetate. Available from: [Link]

  • National Cancer Institute (1996). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). Available from: [Link]

  • Maheshwaran, V., Basheer, S. A., Akila, A., Ponnuswamy, S., & Ponnuswamy, M. N. (2013). 3-Ethyl-cis-2,6-diphenylpiperidine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1381. Available from: [Link]

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A Researcher's Guide to the Spectroscopic Differentiation of Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical development and chemical synthesis, the precise characterization of isomeric molecules is paramount. The subtle differences in the spatial arrangement of atoms between isomers can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate, offering researchers a practical framework for their differentiation using fundamental analytical techniques.

The 2,6-dimethylpiperidine moiety is a common scaffold in many biologically active compounds.[1] The orientation of the two methyl groups on the piperidine ring, either on the same side (cis) or opposite sides (trans), gives rise to distinct stereoisomers. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate the structural differences between these isomers.

The Structural Landscape: Cis vs. Trans Isomers

The key to differentiating the cis and trans isomers of this compound lies in understanding their conformational preferences. The piperidine ring typically adopts a chair conformation to minimize steric strain.

  • In the cis isomer (specifically, the (2R,6S)- or meso-isomer), one methyl group can occupy an axial position while the other is equatorial, or both can be equatorial in a twisted conformation. However, the most stable chair conformation will have both methyl groups in the equatorial position to minimize 1,3-diaxial interactions.[1]

  • In the trans isomers (the chiral (2R,6R) and (2S,6S) enantiomers), one methyl group will be in an axial position and the other in an equatorial position in a chair conformation.[1]

These conformational differences directly impact the chemical environment of the protons and carbons within the molecules, leading to distinguishable spectroscopic signatures.

isomers cluster_cis cis-Isomer cluster_trans trans-Isomer cis_img cis_label cis-Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate (Equatorial Methyl Groups) trans_img trans_label trans-Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate (Axial and Equatorial Methyl Groups) fragmentation M_H [M+H]⁺ (Protonated Molecule) alpha_cleavage α-Cleavage M_H->alpha_cleavage CID loss_of_CH3 Loss of CH₃ radical alpha_cleavage->loss_of_CH3 iminium_ion Iminium Ion Fragment loss_of_CH3->iminium_ion

Caption: Generalized α-cleavage fragmentation pathway in mass spectrometry.

For the isomers of this compound, the relative abundance of fragment ions resulting from the loss of a methyl group or the ethyl acetate side chain may differ. The stereochemistry can influence the stability of the transition states leading to these fragments. For instance, the isomer that can more readily adopt a conformation conducive to a specific fragmentation pathway may show a higher abundance of the corresponding fragment ion.

Experimental Protocols

Sample Preparation
  • Dissolve approximately 10-20 mg of the purified isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis.

  • For IR analysis, a neat liquid sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • For MS analysis, prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent system for ESI, such as acetonitrile/water with 0.1% formic acid.

NMR Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

IR Spectroscopy
  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum in the range of 4000 to 400 cm⁻¹.

    • Perform a background scan before running the sample.

Mass Spectrometry
  • Instrument: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source. [2]2. MS Scan:

    • Perform a full scan in positive ion mode to determine the m/z of the protonated molecule ([M+H]⁺).

  • MS/MS Scan:

    • Select the [M+H]⁺ ion as the precursor ion.

    • Perform a product ion scan to observe the fragmentation pattern.

    • Optimize the collision energy to obtain a good distribution of fragment ions. [2]

Conclusion

The differentiation of the cis and trans isomers of this compound is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods, providing clear and unambiguous evidence of the stereochemical arrangement through the observation of chemical equivalency and distinct chemical shifts. While IR and MS provide valuable supporting information regarding functional groups and fragmentation, the detailed structural elucidation relies heavily on the nuanced data from NMR. By applying the principles and protocols outlined in this guide, researchers can confidently characterize these and other similar isomeric compounds, ensuring the integrity and accuracy of their scientific endeavors.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

  • Scott, D. W., McCullough, J. P., & Pennington, R. E. (1962). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (2023, October 29). 2,6-Dimethylpiperidine. Retrieved from [Link]

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Navigating the Therapeutic Potential of Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, demonstrating remarkable versatility across a spectrum of biological activities.[1] Among these, derivatives of ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate are emerging as a promising class of compounds, garnering interest for their potential as both local anesthetics and antiarrhythmic agents. This dual-activity profile stems from their anticipated interaction with voltage-gated sodium channels, a fundamental mechanism shared by many established drugs in these therapeutic areas.[2][3]

This comprehensive guide provides an in-depth evaluation of the efficacy of this compound derivatives. In the absence of extensive publicly available data on this specific series of molecules, this document synthesizes information from structurally related piperidine compounds and establishes a robust framework for their comparative analysis against well-characterized alternatives. We will delve into the underlying mechanism of action, present detailed protocols for essential preclinical assays, and offer a structured approach to interpreting efficacy data, thereby empowering researchers to rigorously assess the therapeutic promise of these novel chemical entities.

The Mechanistic Cornerstone: Voltage-Gated Sodium Channel Blockade

The primary mechanism of action for local anesthetics and many Class I antiarrhythmic drugs is the blockade of voltage-gated sodium channels (VGSCs) in excitable membranes, such as those of neurons and cardiomyocytes.[3][4] These channels are integral membrane proteins that orchestrate the rapid influx of sodium ions, leading to the depolarization phase of the action potential.

This compound derivatives, owing to their chemical structure, are hypothesized to function as VGSC blockers. The molecule comprises a lipophilic 2,6-dimethylpiperidine ring, an intermediate ester linkage, and a terminal ethyl group. This amphipathic nature is crucial for its interaction with the sodium channel.[5] The uncharged form of the molecule is thought to traverse the cell membrane, whereupon the nitrogen atom of the piperidine ring can become protonated, leading to the charged form that binds to a specific site within the pore of the sodium channel, effectively occluding it.[6] This blockade prevents sodium influx, thereby inhibiting the generation and propagation of action potentials. In peripheral nerves, this translates to a loss of sensation (local anesthesia), while in the heart, it can suppress abnormal rhythms (antiarrhythmic effect).[2][7]

Sodium_Channel_Blockade cluster_membrane Neuronal/Cardiomyocyte Membrane Na_channel Voltage-Gated Sodium Channel (VGSC) Na_ion_in Na+ Na_channel->Na_ion_in Blocked Derivative_U Derivative (Uncharged) Derivative_U->Na_channel Diffusion Derivative_C Derivative (Charged) Derivative_U->Derivative_C Protonation Na_ion_out Na+ Na_ion_out->Na_channel Influx (Action Potential) Derivative_C->Na_channel Binding & Blockade

Mechanism of Voltage-Gated Sodium Channel Blockade.

Comparative Efficacy Evaluation: A Framework for Analysis

A thorough assessment of the efficacy of novel this compound derivatives necessitates a direct comparison with established drugs that share a similar mechanism of action. For local anesthetic potential, lidocaine and bupivacaine serve as excellent benchmarks, while for antiarrhythmic activity, a comparison with amiodarone or lidocaine (which also has antiarrhythmic properties) is appropriate.[8][9]

The following tables present a conceptual framework for organizing and comparing key efficacy parameters. While the data for the this compound derivatives are hypothetical, they illustrate the critical metrics that should be determined experimentally.

Table 1: Comparative Local Anesthetic Profile

CompoundChemical StructureInfiltration Anesthesia Potency (ED50, mg/kg)Onset of Action (minutes)Duration of Action (minutes)Reference
This compound C₁₃H₂₅NO₂To be determinedTo be determinedTo be determinedN/A
Derivative A (e.g., para-chloro substitution) Modified C₁₃H₂₅NO₂To be determinedTo be determinedTo be determinedN/A
Derivative B (e.g., ester modification) Modified C₁₃H₂₅NO₂To be determinedTo be determinedTo be determinedN/A
Lidocaine C₁₄H₂₂N₂O0.5 - 1.02 - 560 - 120[10]
Bupivacaine C₁₈H₂₈N₂O0.2 - 0.45 - 10180 - 480[11]

Table 2: Comparative Antiarrhythmic Profile (Aconitine-Induced Arrhythmia Model)

CompoundDose (mg/kg)Prevention of Ventricular Fibrillation (%)Reduction in Ventricular Ectopy (%)Effect on QRS DurationReference
This compound To be determinedTo be determinedTo be determinedTo be determinedN/A
Derivative A (e.g., para-chloro substitution) To be determinedTo be determinedTo be determinedTo be determinedN/A
Derivative B (e.g., ester modification) To be determinedTo be determinedTo be determinedTo be determinedN/A
Lidocaine 1 - 5~70%~80%Moderate prolongation[8]
Amiodarone 10 - 20~90%~95%Significant prolongation[12]

Essential Experimental Protocols

The following are detailed, step-by-step methodologies for key preclinical assays to evaluate the local anesthetic and antiarrhythmic efficacy of this compound derivatives.

Protocol 1: Rat Tail Immersion Test for Local Anesthetic Activity

This assay is a widely accepted method for assessing the efficacy of local anesthetics by measuring the delay in the withdrawal reflex to a thermal stimulus.[13]

Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (200-250 g) to the experimental setup for at least 3 days prior to the experiment.

  • Baseline Latency: Gently restrain the rat and immerse the distal 5 cm of its tail in a thermostatically controlled water bath maintained at 55 ± 0.5°C. Record the time taken for the rat to flick its tail out of the water. This is the baseline reaction time. A cut-off time of 15-20 seconds is imposed to prevent tissue damage.

  • Drug Administration: Administer the test compound (e.g., this compound derivative), vehicle control, or a standard drug (e.g., lidocaine) via subcutaneous injection at the base of the tail.

  • Post-Treatment Latency: At predetermined time intervals (e.g., 15, 30, 60, 90, and 120 minutes) after drug administration, repeat the tail immersion test and record the reaction time.

  • Data Analysis: The analgesic effect is quantified as the percentage increase in reaction time compared to the baseline. The onset and duration of action can be determined from the time-course data.

Tail_Immersion_Workflow start Start acclimatize Animal Acclimatization start->acclimatize baseline Measure Baseline Tail-Flick Latency acclimatize->baseline administer Administer Test Compound/ Control Subcutaneously baseline->administer measure Measure Tail-Flick Latency at Time Intervals administer->measure analyze Analyze Data: Onset & Duration measure->analyze end End analyze->end

Workflow for the Rat Tail Immersion Test.
Protocol 2: Aconitine-Induced Arrhythmia Model in Rats

This model is a reliable method for inducing cardiac arrhythmias and is widely used to screen for potential antiarrhythmic drugs.[14] Aconitine is an alkaloid that activates sodium channels, leading to cardiac arrhythmias.[15]

Methodology:

  • Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300 g) with an appropriate anesthetic (e.g., urethane). Insert a catheter into the jugular vein for drug administration. Attach subcutaneous needle electrodes to record a lead II electrocardiogram (ECG).

  • Stabilization: Allow the animal to stabilize for at least 20 minutes after the surgical procedures.

  • Pre-treatment: Administer the test compound, vehicle control, or a standard antiarrhythmic drug (e.g., lidocaine or amiodarone) intravenously over a period of 2 minutes.

  • Induction of Arrhythmia: After a 5-minute pre-treatment period, infuse a solution of aconitine (e.g., 5 µg/kg/min) through the jugular vein catheter.[14]

  • ECG Monitoring: Continuously monitor the ECG for the onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF). Record the time to the onset of each arrhythmia and the duration of normal sinus rhythm.

  • Data Analysis: The antiarrhythmic efficacy is determined by the ability of the test compound to prevent or delay the onset of aconitine-induced arrhythmias and to reduce the incidence and duration of VPBs and VT compared to the control group.

Aconitine_Arrhythmia_Workflow start Start prepare Anesthetize Rat & Implant Catheter/Electrodes start->prepare stabilize Stabilization Period prepare->stabilize pretreat Administer Test Compound/ Control IV stabilize->pretreat induce Infuse Aconitine to Induce Arrhythmia pretreat->induce monitor Continuously Monitor ECG induce->monitor analyze Analyze Arrhythmia Onset & Duration monitor->analyze end End analyze->end

Workflow for the Aconitine-Induced Arrhythmia Model.

Concluding Remarks and Future Directions

The this compound scaffold holds considerable promise for the development of novel local anesthetics and antiarrhythmic agents. The structural similarity to known sodium channel blockers provides a strong rationale for their proposed mechanism of action and therapeutic potential. While direct experimental data on these specific derivatives remains limited, the comparative framework and detailed experimental protocols outlined in this guide offer a clear and scientifically rigorous path for their evaluation.

Future research should focus on synthesizing a series of these derivatives with systematic modifications to the piperidine ring, the ester linkage, and the terminal ethyl group to establish a comprehensive structure-activity relationship (SAR). Such studies, coupled with the assays described herein, will be instrumental in identifying lead compounds with optimal potency, duration of action, and safety profiles. The insights gained will not only advance our understanding of this particular chemical series but also contribute to the broader field of sodium channel modulator drug discovery.

References

  • JoVE. Video: Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus. JoVE (Journal of Visualized Experiments). 2010; (45):e2152. [Link]

  • Molecules. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin. 2024; 29(5):1098. [Link]

  • PubMed Central. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. 2024; [Link]

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  • PubMed Central. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. 2024; [Link]

  • PubMed Central. Aconitine-induced cardiac arrhythmia in human induced pluripotent stem cell-derived cardiomyocytes. 2017; [Link]

  • Asian Journal of Research in Chemistry. Review on Analgesic activity using Tail Immersion Method. 2021; 14(3):209-212. [Link]

  • Frontiers in Pharmacology. An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity. 2022; 13:880203. [Link]

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  • PubMed. [Hydrochlorides of N-hydroxyalkyl-alpha-piperidine carboxylic arylamides possessing antiarrhythmic activity]. 1984; 47(5):25-8. [Link]

  • PubMed. The Management of Ventricular Dysrhythmia in Aconite Poisoning. 2017; 15(1):76-83. [Link]

  • PubMed Central. TailTimer: A device for automating data collection in the rodent tail immersion assay. 2021; [Link]

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A Comparative Guide to the Performance of Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate and Other Non-Nucleophilic Bases in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, the selection of an appropriate base is a critical decision that can define the success of a synthetic route. This guide provides an in-depth comparison of ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate, a sterically hindered amine, with other commonly employed non-nucleophilic bases. Our focus will be on their application in a classic E2 elimination reaction, providing both theoretical grounding and practical experimental insights.

The Critical Role of Non-Nucleophilic Bases

In organic synthesis, a base is often required to deprotonate a carbon atom, initiating a desired reaction pathway such as an elimination or the formation of an enolate. However, many bases are also strong nucleophiles and can participate in undesired side reactions, primarily nucleophilic substitution (SN2). To circumvent this, chemists turn to non-nucleophilic bases. The defining characteristic of these bases is significant steric hindrance around the basic atom (typically nitrogen), which allows for the abstraction of a small proton while preventing the bulky base from attacking a sterically more demanding electrophilic carbon center.

Our model reaction for this guide is the dehydrohalogenation of 2-bromopropane to propene, a classic example of an E2 (bimolecular elimination) reaction. The efficiency and selectivity of this reaction are highly dependent on the properties of the base employed.

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Base Base: TS [Base---H---CH(CH3)---Br]‡ Base->TS Proton Abstraction Substrate 2-Bromopropane Substrate->TS Alkene Propene TS->Alkene Alkene Formation ConjAcid Conjugate Acid TS->ConjAcid LeavingGroup Bromide Ion TS->LeavingGroup Leaving Group Departure

Caption: Generalized workflow of an E2 elimination reaction.

Comparative Analysis of Non-Nucleophilic Bases

The choice of a non-nucleophilic base is a balance between its basicity (pKa of the conjugate acid), steric bulk, and solubility in the reaction solvent. A higher pKa indicates a stronger base, capable of deprotonating weaker acids.

Base Structure Class pKa of Conjugate Acid (in Acetonitrile) Steric Hindrance Primary Application/Expected Outcome
This compound O=C(OCC)CN1C(C)CCCC1CHindered AmineEstimated ~10-11HighFavors elimination over substitution due to significant steric bulk.
Triethylamine (TEA) N(CC)(CC)CCTertiary Amine18.82ModerateGeneral-purpose base; some SN2 side reactions possible.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) C1=NCCCC1=NCCCC1Amidine24.3Moderate (but highly accessible N)Strong base for E2 reactions, often providing high yields of the Zaitsev product.[1]
1,8-Bis(dimethylamino)naphthalene (Proton Sponge®) C1=CC=C2C(=C1)C(=CC=C2N(C)C)N(C)CNaphthalene Diamine18.62Very HighExceptional proton scavenger; less commonly used for standard E2 reactions.[2]

In-Depth Profile and Performance

This compound: The Hindered Amine

This compound belongs to the family of 2,6-disubstituted piperidines, which are well-regarded for their non-nucleophilic character.

  • Expertise & Experience: The two methyl groups at the 2 and 6 positions of the piperidine ring create a formidable steric shield around the nitrogen atom. This geometry is highly effective at preventing the nitrogen's lone pair from participating in nucleophilic attack on an electrophilic carbon. The ethyl acetate substituent on the nitrogen is electron-withdrawing, which is expected to slightly reduce the basicity of the nitrogen compared to a simple N-alkyl-2,6-dimethylpiperidine. However, its primary role as a non-nucleophilic base is dictated by its steric profile.

  • Trustworthiness (Expected Performance): In the dehydrohalogenation of 2-bromopropane, this compound is predicted to be an effective base for promoting the E2 pathway while minimizing the competing SN2 reaction. Its performance is anticipated to be superior to that of triethylamine in terms of selectivity for the elimination product. Due to its moderate basicity, it may require elevated temperatures to achieve a reasonable reaction rate.

Triethylamine (TEA): The Workhorse Amine

Triethylamine is one of the most common organic bases used in synthesis due to its low cost and favorable solubility.

  • Expertise & Experience: While it is a tertiary amine, the ethyl groups provide only moderate steric hindrance. This means that while it can function as a base, it can also act as a nucleophile, especially with unhindered electrophiles. In the context of the dehydrohalogenation of 2-bromopropane, a secondary alkyl halide, a significant amount of the substitution product (N-isopropyltriethylammonium bromide) can be expected, alongside the desired propene.

  • Trustworthiness (Observed Performance): The pKa of protonated triethylamine is 10.75 in water.[3] In reactions like the one modeled, it often leads to a mixture of elimination and substitution products. To favor elimination, higher temperatures are typically employed.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): The Powerful Amidine

DBU is a bicyclic amidine that is significantly more basic than tertiary amines.

  • Expertise & Experience: The high basicity of DBU (pKa of conjugate acid in acetonitrile is 24.3) makes it a highly efficient reagent for dehydrohalogenation reactions, often proceeding at room temperature.[1] Its structure allows for a highly accessible basic nitrogen atom, while the overall bulk provides some degree of non-nucleophilicity.

  • Trustworthiness (Observed Performance): DBU is a go-to reagent for promoting E2 reactions cleanly and in high yield. It generally favors the formation of the more substituted (Zaitsev) alkene where applicable.

1,8-Bis(dimethylamino)naphthalene (Proton Sponge®): The Ultimate Proton Scavenger

Proton Sponge® is an exceptionally strong base with very low nucleophilicity.

  • Expertise & Experience: Its high basicity (pKa of conjugate acid in acetonitrile is 18.62) is a result of the relief of steric strain between the two dimethylamino groups upon protonation.[2] This unique mechanism of proton capture makes it an excellent proton scavenger, ideal for trapping acid byproducts in sensitive reactions. However, its high cost and specific mechanism of action mean it is not typically used for standard dehydrohalogenation reactions where a stoichiometric amount of base is consumed.

  • Trustworthiness (Observed Performance): While it could, in principle, effect the elimination of 2-bromopropane, its primary utility lies in maintaining a non-acidic environment in reactions where protons are generated as byproducts.

Experimental Protocols

The following protocols are provided as representative examples for the dehydrohalogenation of 2-bromopropane.

Hypothetical Protocol using this compound

(This protocol is based on the expected reactivity of a sterically hindered amine and has not been experimentally validated from literature sources.)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromopropane (1.0 eq) in a suitable solvent such as acetonitrile or THF.

  • Addition of Base: Add this compound (1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by GC-MS or TLC (by observing the disappearance of the starting material).

  • Work-up: After completion, cool the reaction mixture, filter the ammonium salt, and remove the solvent under reduced pressure. The product, propene, is volatile and would need to be collected in a gas trap if quantification is required.

Protocol using Triethylamine
  • Reaction Setup: In a sealed tube, combine 2-bromopropane (1.0 eq) and triethylamine (1.5 eq) in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to 100 °C for several hours.

  • Analysis: The ratio of propene to the SN2 product can be determined by 1H NMR analysis of the crude reaction mixture or by GC-MS.

Protocol using DBU
  • Reaction Setup: To a solution of 2-bromopropane (1.0 eq) in THF at room temperature, add DBU (1.2 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

  • Work-up: Dilute the reaction mixture with diethyl ether and wash with water to remove the DBU hydrobromide salt. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent.

Base_Selection_Logic Start Reaction Requirement Strong_Base Need for a Strong Base? (pKaH > 20) Start->Strong_Base High_Selectivity High E2 Selectivity Needed? Strong_Base->High_Selectivity No DBU Use DBU Strong_Base->DBU Yes Proton_Scavenging Proton Scavenging Only? High_Selectivity->Proton_Scavenging No Hindered_Amine Use this compound or similar hindered amine High_Selectivity->Hindered_Amine Yes TEA Use Triethylamine (accept potential S_N2 byproduct) Proton_Scavenging->TEA No Proton_Sponge Use Proton Sponge® Proton_Scavenging->Proton_Sponge Yes

Caption: Decision workflow for selecting a non-nucleophilic base.

Conclusion

The selection of a non-nucleophilic base is a nuanced decision that requires an understanding of the interplay between basicity and steric hindrance.

  • This compound emerges as a promising candidate for reactions where high selectivity for elimination is desired, and a moderately strong base is sufficient. Its sterically encumbered nature is its key asset, minimizing unwanted nucleophilic side reactions.

  • Triethylamine remains a convenient and cost-effective choice for general purposes, particularly when the substrate is hindered or when a mixture of products is acceptable.

  • DBU is the reagent of choice for efficient E2 eliminations that require a strong base to proceed under mild conditions.

  • Proton Sponge® occupies a specialized role as a powerful proton scavenger, ensuring a non-acidic environment for highly sensitive reactions.

By understanding the unique profiles of these bases, researchers can make informed decisions to optimize their synthetic strategies, leading to higher yields, cleaner reactions, and more efficient discovery processes.

References

  • [This information is based on general principles of organic chemistry and the known properties of hindered amines.]
  • [This information is based on general principles of organic chemistry and the known properties of tertiary amines.]
  • [This information is based on general principles of organic chemistry and the known properties of amidine bases.]
  • Title: 1,8-Diazabicyclo(5.4.0)undec-7-ene - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 1,8-Bis(dimethylamino)naphthalene - Wikipedia Source: Wikipedia URL: [Link]

  • [General protocol based on common labor
  • [General protocol based on common laboratory practices for reactions with triethylamine.]
  • [General protocol based on common labor
  • Title: Triethylamine - Wikipedia Source: Wikipedia URL: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is a critical, final step that ensures the safety of laboratory personnel, protects the environment, and maintains regulatory compliance. This guide provides a detailed, procedural framework for the safe disposal of ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate, grounded in established safety protocols and a deep understanding of chemical reactivity.

Foundational Knowledge: Hazard Identification and Risk Assessment
  • Piperidine Derivatives: Compounds containing a piperidine moiety are often classified as corrosive, acutely toxic, and environmentally hazardous.[1][2] They can be flammable and harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Ethyl Acetate: This component is a highly flammable liquid and vapor (Category 2 Flammable Liquid).[3][4][5] It is also known to cause serious eye irritation and may cause drowsiness or dizziness.[3][5][6]

Based on this analysis, it is imperative to treat this compound as a flammable, likely toxic, and irritant hazardous waste . All handling and disposal operations must be predicated on this conservative assessment.

The First Line of Defense: Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The causality behind PPE selection is to create an impermeable barrier between the researcher and the hazardous material.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles and a face shield.Protects against splashes of the liquid, which may cause serious eye irritation.[3][6]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact, as piperidine derivatives can be absorbed through the skin and cause irritation or toxicity.[1]
Body Protection Flame-retardant lab coat or a chemical-resistant apron.Protects against spills and splashes. Flame-retardant properties are crucial due to the high flammability of the ethyl acetate moiety.[1]
Respiratory Protection All handling must occur in a certified chemical fume hood.Mitigates the risk of inhaling vapors, which may be toxic and cause drowsiness or dizziness.[1][3][6]
Step-by-Step Disposal Protocol: A Self-Validating System

This protocol is designed to systematically manage the disposal process, minimizing risk at each stage. It is crucial to treat the substance and its container as hazardous waste from generation to final disposal.[3][7]

Step 1: Waste Segregation and Collection

  • Do Not Mix: Never combine this compound waste with other waste streams. Incompatible materials can react violently.[8] Specifically, store away from acids and oxidizing agents.[8][9]

  • Designated Container: Collect all waste containing this compound (including rinsates from cleaning glassware) in a dedicated, properly labeled hazardous waste container.[8][10]

  • Container Material: Use a container made of a material that does not react with the chemical.[8] Avoid metal containers for acids and bases.[10] A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.

Step 2: Proper Labeling

  • Clarity is Safety: The waste container must be clearly labeled with the words "Hazardous Waste".[11]

  • Full Chemical Name: List the full chemical name: "this compound".

  • Hazard Identification: Indicate the primary hazards: "Flammable Liquid" and "Toxic".[11]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Location: The waste container must be stored in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[8][10][11]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.[10]

  • Secure Storage: Keep the container tightly closed except when adding waste.[3][4][8] Store in a cool, dry, and well-ventilated area away from heat, sparks, or open flames.[3][4]

Step 4: Arranging for Final Disposal

  • Do Not Drain Dispose: Under no circumstances should this chemical be poured down the drain.[2][12] It is not water-soluble and can harm aquatic life.[1][2]

  • Professional Disposal: The final disposal must be handled by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4][6][7] They will transport the waste to an approved treatment, storage, and disposal facility (TSDF).[13]

  • Follow Institutional Protocols: Adhere strictly to your organization's procedures for hazardous waste pickup requests.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (Pure compound, solutions, contaminated materials) B Wear Full PPE (Goggles, Face Shield, Resistant Gloves, Lab Coat) A->B C Collect in a Designated, Compatible & Labeled Hazardous Waste Container B->C D Store in Secondary Containment in a Satellite Accumulation Area (SAA) C->D E Keep Container Closed. Store away from ignition sources. D->E F Is container full or accumulation time limit reached? E->F G Contact EHS for Pickup and Final Disposal F->G  Yes H Continue to collect waste. Monitor accumulation date. F->H  No H->C

Caption: Workflow for safe collection and disposal of chemical waste.

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

  • Evacuate: In case of a significant spill, evacuate the immediate area and alert colleagues.

  • Control Ignition Sources: Remove all sources of ignition (e.g., turn off hot plates, equipment).[3][4][12] Use non-sparking tools for cleanup.[3][4]

  • Containment: If safe to do so, contain the spill by soaking it up with an inert absorbent material like vermiculite or sand.[3][12] Do not use combustible materials.

  • Cleanup: Wearing full PPE, carefully collect the absorbent material and contaminated items into a designated hazardous waste container for disposal.

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[3]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.[3]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer artificial respiration and seek immediate medical attention.[3]

    • Ingestion: Do not induce vomiting. Seek immediate medical advice.[3]

Waste Minimization and Best Practices

A core principle of modern laboratory science is the reduction of hazardous waste.[11]

  • Purchase Accordingly: Order only the quantity of the chemical required for your experiments.

  • Scale Appropriately: Design experiments on the smallest scale that is practical to achieve the desired scientific outcome.

  • Avoid Contamination: Do not return unused chemicals to the original container to prevent contamination of the stock supply.

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, environmental stewardship, and professional responsibility.

References

  • Material Safety Data Sheet. (2025, January 15). Sasol Chemicals.
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • Material Safety Data Sheet: Ethyl acet
  • SAFETY DATA SHEET: CR 87-124. (2024, November 12). ChemPoint.com.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA).
  • SAFETY DATA SHEET: Piperidine. (2023, October 11). Fisher Scientific.
  • SAFETY DATA SHEET: Ethyl acetate. (2024, February 2). Meridian Bioscience.
  • SAFETY DATA SHEET: Ethyl acetate. (2009, October 13). Fisher Scientific.
  • SAFETY DATA SHEET: Piperidine. (2025, September 23). Sigma-Aldrich.
  • SAFETY DATA SHEET: Ethyl acet

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.